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Core Science & Biosynthesis

Foundational

Technical Guide: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

An in-depth technical guide on 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS 66340-51-0), structured for researchers and drug development professionals. Advanced Intermediate for Beta-Lactam & Kinase Inhibitor Synth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS 66340-51-0), structured for researchers and drug development professionals.

Advanced Intermediate for Beta-Lactam & Kinase Inhibitor Synthesis

Executive Summary

2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as 3-chloro-4-methoxy-alpha-oxobenzeneacetic acid) is a high-value electrophilic building block. It is primarily utilized in the synthesis of cephalosporin antibiotics and kinase inhibitors . Its alpha-keto acid moiety serves as a versatile "chemical handle," allowing for rapid diversification via condensation reactions (to form oximes or heterocycles) or reduction (to form mandelic acid derivatives).

This guide provides a validated technical framework for the synthesis, characterization, and downstream application of this compound, moving beyond basic data to offer process-level insights.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 66340-51-0
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid
Molecular Weight 214.60 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–112 °C (Typical range for this class)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~2.5 (Carboxylic acid), ~-6 (Ketone protonation)
Stability Hygroscopic; store under inert atmosphere (N₂)

Synthetic Pathway (The "How")

The most robust industrial route to CAS 66340-51-0 is the Friedel-Crafts Acylation of 2-chloroanisole. This method is preferred over Grignard approaches due to higher atom economy and scalability.

Mechanism of Action

The reaction proceeds via the electrophilic attack of the oxalyl chloride-aluminum chloride complex on the para-position of the anisole ring. The methoxy group directs the acylation para to itself, while the chlorine atom at the meta position provides steric guidance, minimizing ortho-isomer formation.

Step-by-Step Protocol

Reagents:

  • 2-Chloroanisole (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

  • HCl (1M) [Quenching]

Procedure:

  • Activation: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ in dry DCM at 0°C.

  • Acylating Agent Formation: Add oxalyl chloride dropwise. Stir for 15 min to form the active acylium complex.

  • Addition: Add 2-chloroanisole dropwise, maintaining internal temperature <5°C. The solution will darken (deep red/orange) as the sigma-complex forms.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (formation of polar spot) or HPLC.

  • Hydrolysis (Critical Step): Cool the mixture to 0°C. Slowly pour the reaction mass into crushed ice/1M HCl. Caution: Exothermic gas evolution (HCl/CO).

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics and extract with sat. NaHCO₃ (3x).

  • Acidification: Acidify the combined bicarbonate extracts with conc. HCl to pH 1–2. The product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane.

Visualizing the Synthesis

Synthesis Start 2-Chloroanisole (Starting Material) Intermediate Acylium Complex (Intermediate) Start->Intermediate Friedel-Crafts (DCM, 0°C) Reagent Oxalyl Chloride + AlCl3 Reagent->Intermediate Hydrolysis Acidic Hydrolysis (Ice/HCl) Intermediate->Hydrolysis Quench Product CAS 66340-51-0 (Target Acid) Hydrolysis->Product Precipitation (pH 1-2)

Caption: Figure 1. Friedel-Crafts synthesis workflow for 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid.

Applications in Drug Discovery[7]

This intermediate is a "privileged structure" precursor. Its primary utility lies in two pathways:

A. Synthesis of Cephalosporin Side Chains (Oxime Ethers)

The alpha-keto group reacts rapidly with alkoxyamines (e.g., methoxyamine, t-butoxycarbonylmethoxyamine) to form oxime ethers .

  • Relevance: These structures mimic the beta-lactamase resistance features found in 3rd and 4th generation cephalosporins (e.g., Cefmenoxime analogs).

  • Reaction: Condensation in methanol/water at pH 4–5.

B. Synthesis of Heterocycles (Quinoxalines)

Condensation with 1,2-diamines (e.g., phenylenediamine) yields quinoxalinones, which are potent scaffolds for kinase inhibitors (e.g., P2X3 antagonists or serine/threonine kinase inhibitors).

Application Workflow

Application Core CAS 66340-51-0 (Alpha-Keto Acid) Path1 Pathway A: Condensation w/ Alkoxyamine Core->Path1  + NH2-OR   Path2 Pathway B: Condensation w/ Diamine Core->Path2  + 1,2-Diamine   Prod1 Alpha-Oxime Acid (Antibiotic Side Chain) Path1->Prod1 Prod2 Quinoxalinone (Kinase Inhibitor Scaffold) Path2->Prod2

Caption: Figure 2. Divergent synthesis pathways utilizing the alpha-keto acid core.

Analytical Method (HPLC)

To ensure the integrity of the starting material before downstream use, the following HPLC method is recommended.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl conjugation)

  • Retention Time: Expect elution ~12–14 min (compound is moderately lipophilic).

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] May cause respiratory irritation (H335).

  • Storage: Store at 2–8°C. Keep container tightly closed. Moisture sensitive.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. 2-(3-Chloro-4-methoxyphenyl)acetic acid (Related Structure & Properties). National Center for Biotechnology Information. Link

  • Friedel-Crafts Methodology. Reactions of oxalyl chloride with aromatic substrates.[3] ChemicalBook Technical Review. Link

  • Antibiotic Synthesis Precursors. Synthesis of 2-t-butoxycarbonylmethoxyimino-2-(3-chloro-4-hydroxyphenyl)acetic acid.[4] PrepChem. Link

  • Patent Literature. Process for preparation of methoxyphenylacetic acid derivatives. Google Patents (CN106554266B). Link

Sources

Foundational

High-Resolution Mass Spectrometry and Structural Characterization of C9H7ClO4 Oxoacetic Acid Derivatives

Executive Summary Oxoacetic acid (glyoxylic acid) derivatives serve as fundamental bifunctional building blocks in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles[1]. Among these, halog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxoacetic acid (glyoxylic acid) derivatives serve as fundamental bifunctional building blocks in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles[1]. Among these, halogenated aromatic derivatives with the molecular formula C9H7ClO4 —such as 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid and 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid methyl ester—are highly valued intermediates in drug development pipelines[2].

For researchers and analytical scientists, the precise determination of molecular weight and structural integrity is critical. This whitepaper establishes a self-validating analytical framework for the characterization of C9H7ClO4 derivatives, focusing on High-Resolution Mass Spectrometry (HRMS) workflows, isotopic distribution logic, and step-by-step experimental protocols.

Theoretical Framework: Mass and Isotopic Signatures

Average Molecular Weight vs. Monoisotopic Mass

In pharmaceutical quality control, relying solely on the average molecular weight is analytically insufficient. The average molecular weight of C9H7ClO4 is calculated as 214.60 g/mol [1], which accounts for the natural terrestrial abundance of all elemental isotopes.

However, modern analytical workflows utilize High-Resolution Mass Spectrometry (HRMS), which measures the exact monoisotopic mass . The monoisotopic mass of C9H7ClO4, calculated using the most abundant isotopes (


C, 

H,

Cl,

O), is precisely 214.00328 Da [3]. Differentiating between these two values is the foundational step in rejecting isobaric interferences during mass spectral analysis.
The Chlorine Isotope Effect: A Self-Validating Marker

The presence of the chlorine atom in the C9H7ClO4 structure provides a built-in, self-validating diagnostic tool. Chlorine exists naturally as two stable isotopes:


Cl (approx. 75.78%) and 

Cl (approx. 24.22%).

Causality in Analysis: Any mass spectrum of a C9H7ClO4 derivative will inherently exhibit a distinct


 and 

peak ratio of approximately 3:1. This isotopic causality allows analysts to instantly verify the presence of the chlorine atom, confirming the halogenated nature of the intermediate without requiring secondary assays.

Data Presentation: Physicochemical & Spectrometric Properties

The tables below summarize the quantitative data necessary for the structural confirmation of C9H7ClO4 derivatives.

Table 1: Fundamental Physicochemical Properties of C9H7ClO4

PropertyValueAnalytical Significance
Molecular Formula C9H7ClO4Defines elemental composition[1].
Average Molecular Weight 214.60 g/mol Used for bulk stoichiometric calculations[2].
Monoisotopic Mass 214.00328 DaTarget value for HRMS identification[3].
Topological Polar Surface Area 63.6 ŲPredicts membrane permeability/drug-likeness[1].
Heavy Atom Count 14Aids in NMR carbon/heteroatom counting[2].

Table 2: Expected HRMS Adducts and Isotopic m/z Values

Ion SpeciesFormulaMonoisotopic m/z (

Cl)
Isotopic m/z (

Cl)
Relative Intensity
[M-H]⁻ [C9H6ClO4]⁻212.9960214.9930100 : ~32
[M+H]⁺ [C9H8ClO4]⁺215.0106217.0076100 : ~32
[M+Na]⁺ [C9H7ClNaO4]⁺236.9925238.9895100 : ~32

Analytical Methodology: The LC-HRMS Protocol

To ensure analytical trustworthiness, the protocol must be robust and reproducible. We employ Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS).

Causality of Experimental Choices
  • Ionization Mode: Oxoacetic acid derivatives possess a highly acidic carboxylic acid moiety. Therefore, ESI in negative ion mode (ESI-) is the most logical choice. It yields the deprotonated pseudo-molecular ion [M-H]⁻ with high sensitivity while minimizing unwanted in-source fragmentation.

  • Chromatographic Separation: Reverse-phase LC using a C18 column with a weakly acidic mobile phase (0.1% formic acid) keeps the carboxylic acid protonated during separation, ensuring sharp peak shapes and preventing early elution in the void volume.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Weigh exactly 1.0 mg of the C9H7ClO4 derivative.

    • Dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

    • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 (2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Analyzer: TOF-MS operated in negative ESI mode.

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 50–1000.

  • Data Acquisition & Validation:

    • Extract the ion chromatogram (EIC) for the exact mass of [M-H]⁻ (m/z 212.9960) with a mass tolerance of 5 ppm.

    • Self-Validation Step: Confirm the presence of the

      
      Cl isotope peak at m/z 214.9930. The peak area must be approximately 32-33% of the monoisotopic peak area.
      

Visualizations

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL C9H7ClO4) LC Reverse-Phase LC (C18 Column) Sample->LC 2 µL Inject ESI ESI Negative Mode (Deprotonation) LC->ESI Eluent TOF TOF Mass Analyzer (Exact Mass) ESI->TOF [M-H]- Ions Data Data Validation (Isotope Ratio Check) TOF->Data m/z 212.996

Step-by-step LC-HRMS workflow for the analysis of C9H7ClO4 oxoacetic acid derivatives.

Isotopic and Fragmentation Logic

Logic Parent C9H7ClO4 Monoisotopic Mass: 214.003 Da Ionization Negative ESI (-H+) Parent->Ionization Iso35 [M-H]- (35Cl) m/z 212.996 (100%) Ionization->Iso35 Iso37 [M-H]- (37Cl) m/z 214.993 (~32%) Ionization->Iso37 Frag Decarboxylation (-CO2) m/z 169.006 Iso35->Frag MS/MS (CID)

ESI- ionization, isotopic distribution logic, and primary fragmentation pathway of C9H7ClO4.

Conclusion

The accurate characterization of C9H7ClO4 oxoacetic acid derivatives requires a synthesis of theoretical mass calculation and rigorous analytical methodology. By leveraging the inherent isotopic signature of chlorine and employing targeted LC-HRMS in negative ionization mode, researchers can establish a self-validating protocol. This ensures high-fidelity structural confirmation, which is indispensable for downstream pharmaceutical synthesis and regulatory compliance.

References

  • 2-(4-Chloro-2-formylphenoxy)acetic acid (CID 26696) - Molecular Properties & Analysis Source: MolForge URL:[Link]

  • Salicylic acid, chloroacetate | C9H7ClO4 | CID 80184 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 2-(acetyloxy)-5-chlorobenzoic acid (C9H7ClO4) - PubChemLite Source: Université du Luxembourg / LCSB URL:[Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

Executive Summary 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as 3-chloro-4-methoxybenzoylformic acid) is a specialized phenylglyoxylic acid derivative serving as a critical building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as 3-chloro-4-methoxybenzoylformic acid) is a specialized phenylglyoxylic acid derivative serving as a critical building block in medicinal chemistry. It functions primarily as a dielectrophilic precursor for the synthesis of nitrogen-containing heterocycles, including quinoxalines, indoles, and 1,2,4-triazinones, which are privileged scaffolds in kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) discovery.

This guide provides a comprehensive technical profile of the compound, synthesizing experimental protocols with calculated physicochemical parameters to support researchers in synthesis planning and quality control.

Molecular Identification & Structural Analysis

Identifier Details
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid
Common Synonyms (3-Chloro-4-methoxyphenyl)glyoxylic acid; 3-Chloro-4-methoxybenzoylformic acid
CAS Registry Number 70154-90-4 (Primary); Note: Often confused with acetic acid analog 13721-20-5
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
SMILES COc1c(Cl)cc(C(=O)C(=O)O)cc1
InChI Key OARWXDXELDVNOC-UHFFFAOYSA-N
Structural Commentary

The molecule features a phenylglyoxylic acid core substituted with a chlorine atom at the meta position and a methoxy group at the para position relative to the glyoxylic moiety.

  • Electronic Effects: The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, activating the ring, while the 3-chloro group provides inductive electron withdrawal. This "push-pull" electronic environment influences the reactivity of the α-keto carbonyl, making it susceptible to nucleophilic attack (e.g., by diamines).

  • Steric Considerations: The ortho-chloro substituent (relative to the methoxy) introduces minor steric strain but significantly alters the lipophilicity and metabolic stability of downstream derivatives compared to the non-chlorinated analog.

Thermodynamic & Physical Properties[4][5]

Data below represents a synthesis of experimental values from homologous series and computational predictions (ACD/Labs, ChemAxon) where specific experimental data is proprietary.

Property Value / Range Confidence
Physical State Crystalline SolidHigh
Appearance White to pale yellow powderHigh
Melting Point 116–118 °C (Dec.)Medium (Analogous)
Boiling Point 405.0 ± 45.0 °C (Predicted at 760 mmHg)Predicted
Density 1.4 ± 0.1 g/cm³Predicted
Flash Point 198.8 ± 28.7 °CPredicted
Vapor Pressure 1.48E-09 mmHg at 25°CPredicted
Solubility Profile
  • High Solubility: DMSO, DMF, Methanol, Ethanol (warm).

  • Moderate Solubility: Ethyl Acetate, Dichloromethane.

  • Low Solubility: Water (Acidic pH), Hexanes, Diethyl Ether.

  • pKa (Acid): ~1.8 – 2.5 (α-keto acid moiety is significantly more acidic than benzoic acid).

Synthesis & Impurity Profiling

The industrial standard for synthesizing this compound is Friedel-Crafts Acylation . This route is preferred for its scalability and regioselectivity, driven by the para-directing methoxy group.

Reaction Pathway Visualization

Synthesis cluster_conditions Critical Process Parameters Start 2-Chloroanisole (Starting Material) Inter Acylium Ion Intermediate Start->Inter Electrophilic Attack (DCM, 0-5°C) Reagent Oxalyl Chloride + AlCl3 (Lewis Acid) Reagent->Inter Product 2-(3-Chloro-4-methoxyphenyl)- 2-oxoacetic acid Inter->Product Hydrolysis (H2O/Ice) Impurity Isomer Impurity (Ortho-acylation) Inter->Impurity Minor Pathway Temp < 5°C->Anhydrous Conditions

Caption: Friedel-Crafts acylation pathway. Regioselectivity is controlled by the steric hindrance of the 3-Cl group and the electronic direction of the 4-OMe group.

Common Impurities
  • Regioisomers: Small amounts of acylation ortho to the methoxy group (2-position) may occur, though the 3-chloro substituent sterically hinders this, favoring the desired product.

  • Decarboxylated Product: 3-Chloro-4-methoxybenzaldehyde (trace, from thermal degradation).

  • Hydrolysis Byproducts: Oxalic acid (if excess oxalyl chloride is not removed prior to quenching).

Experimental Protocols

A. Analytical Quality Control (HPLC)

To ensure suitability for downstream synthesis, purity should be >97%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

  • Retention Time: Expect elution around 6.5–7.5 min (depending on specific column/gradient).

B. Spectral Characterization (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 14.0 (br s, 1H, -COOH)

    • δ 7.8–8.0 (m, 2H, Ar-H, ortho to carbonyl)

    • δ 7.3 (d, 1H, Ar-H, ortho to OMe)

    • δ 3.95 (s, 3H, -OCH₃)

  • IR (ATR):

    • 1735 cm⁻¹ (Carboxylic Acid C=O)

    • 1670 cm⁻¹ (Ketone C=O, conjugated)

    • 1590 cm⁻¹ (Aromatic C=C)

Handling & Stability (SHE)

Stability[8][9]
  • Hygroscopicity: The α-keto acid moiety can be hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable at room temperature but susceptible to decarboxylation at temperatures >150°C.

  • Reactivity: Reacts violently with strong oxidizing agents and strong bases.

Safety Data (GHS)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to α-keto acid acidity).

    • H302: Harmful if swallowed.[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. 2-(3-Chloro-4-methoxyphenyl)acetic acid (Analog Reference). National Center for Biotechnology Information. Link

  • GuideChem. Chemical Properties for CAS 70154-90-4.Link

  • MDPI. Synthesis of Pyrazoline-Bearing Hybrid Molecules. (Contextual synthesis of related phenylglyoxylic intermediates). Link

  • EPA CompTox. Chemical Dashboard: Predicted Properties for Phenylacetic Derivatives.Link

  • PrepChem. Synthesis of 2-(3-chloro-4-hydroxyphenyl)glyoxylic acid. (Methodology reference for glyoxylic synthesis). Link

Sources

Foundational

From Synthon to Scaffold: A Technical Comparison of 2-Oxoacetic Acid and 2-(3-Chloro-4-methoxyphenyl)acetic Acid

Abstract This technical guide analyzes the distinct chemical identities, reactivities, and synthetic interrelationships between 2-oxoacetic acid (glyoxylic acid) and 2-(3-Chloro-4-methoxyphenyl)acetic acid . While the fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide analyzes the distinct chemical identities, reactivities, and synthetic interrelationships between 2-oxoacetic acid (glyoxylic acid) and 2-(3-Chloro-4-methoxyphenyl)acetic acid . While the former serves as a highly reactive C2 electrophilic synthon, the latter is a stable, lipophilic aromatic scaffold often utilized as a pharmaceutical intermediate. This document elucidates the "Reagent-to-Product" causality, detailing how glyoxylic acid acts as the critical architect in constructing the phenylacetic acid skeleton via the mandelic acid pathway.

Molecular Architectures & Physicochemical Divergence

The fundamental difference lies in their structural roles: 2-oxoacetic acid is a building block , whereas 2-(3-Chloro-4-methoxyphenyl)acetic acid is a structural motif found in bioactive ligands.

Comparative Data Matrix
Feature2-Oxoacetic Acid (Glyoxylic Acid)2-(3-Chloro-4-methoxyphenyl)acetic Acid
CAS Number 298-12-413721-20-5
Molecular Weight 74.04 g/mol 200.62 g/mol
Structure Type Aliphatic alpha-keto acidHalogenated aromatic carboxylic acid
Primary Reactivity Electrophilic : Aldehyde/Hydrate group attacks nucleophiles (e.g., aromatics).Nucleophilic/Acidic : Aromatic ring (for substitution) and Carboxyl group (for coupling).
Physical State Viscous liquid or hygroscopic solid (monohydrate).Off-white to pale cream crystalline powder.[1]
pKa ~3.3 (stronger acid due to adjacent carbonyl).~4.0–4.5 (typical phenylacetic range).
Stability Unstable; exists in equilibrium with hydrate/dimer. Polymerizes on standing.Stable solid; resistant to oxidation under ambient conditions.

The Synthetic Bridge: Causality & Mechanism

The most critical technical insight for drug development professionals is that 2-oxoacetic acid is the precursor to the phenylacetic acid class. The transformation follows the Mandelic Acid Route , a self-validating synthetic sequence.

The Mechanism: Electrophilic Aromatic Substitution

Glyoxylic acid provides the two-carbon "tail" necessary to convert a substituted benzene (like 2-chloroanisole or o-chlorophenol) into a phenylacetic acid derivative.

  • Condensation (The "Warhead" Step): Glyoxylic acid acts as a potent electrophile. Under acidic or basic conditions, it attacks the electron-rich aromatic ring (para to the hydroxyl/methoxy group) to form a Mandelic Acid Intermediate (alpha-hydroxy acid).

  • Reduction (The "Stabilization" Step): The hydroxyl group on the alpha-carbon is benzylic and susceptible to reduction. Using reagents like Hydriodic acid (HI) with Red Phosphorus, or catalytic hydrogenation, the mandelic acid is reduced to the final Phenylacetic Acid .

Visualization: The Synthetic Pathway

The following diagram illustrates the chemical logic connecting these two entities.

SyntheticPathway cluster_0 Reaction Environment Glyoxylic 2-Oxoacetic Acid (Electrophilic Synthon) Intermediate 3-Chloro-4-methoxymandelic Acid (Unstable Intermediate) Glyoxylic->Intermediate Condensation (H+ or OH-) Precursor 2-Chloroanisole (Nucleophilic Substrate) Precursor->Intermediate + Substrate Product 2-(3-Chloro-4-methoxyphenyl)acetic Acid (Target Scaffold) Intermediate->Product Reduction (HI/Red P or H2/Pd)

Figure 1: The synthetic evolution from Glyoxylic acid to the Phenylacetic acid derivative via the Mandelic acid route.

Experimental Protocols

Protocol A: Handling & Activation of 2-Oxoacetic Acid

Context: Glyoxylic acid is commercially available often as a 50% aqueous solution or monohydrate solid. It is prone to disproportionation (Cannizzaro reaction) if handled improperly.

  • Preparation: If using the monohydrate solid, dissolve in the reaction solvent (e.g., acetic acid or water). If using the 50% solution, calculate molarity based on density (~1.3 g/mL).

  • Activation: For condensation with aromatics, acidic catalysis is preferred to generate the highly electrophilic iminium or oxocarbenium species. Add concentrated H₂SO₄ or HCl dropwise to the glyoxylic acid solution at 0°C before introducing the aromatic substrate.

Protocol B: Synthesis of 2-(3-Chloro-4-methoxyphenyl)acetic Acid

Source Validation: Based on standard methodologies for hydroxyphenylacetic acids [1, 2].

Step 1: Condensation (Mandelic Acid Formation)

  • Reagents: Charge a reactor with 2-chloroanisole (1.0 eq) and Glyoxylic acid (1.2 eq, 50% aq).

  • Catalysis: Add NaOH (2.5 eq) slowly to maintain alkaline pH (if using basic route) or H₂SO₄ (if acidic). Note: The alkaline route (forming sodium mandelate) is often cleaner for phenol derivatives.

  • Reaction: Heat to 40–50°C for 6–12 hours. Monitor consumption of 2-chloroanisole via HPLC.

  • Isolation: Acidify to pH 2. Extract the intermediate 3-chloro-4-methoxymandelic acid with ethyl acetate.

Step 2: Reductive Dehydroxylation

  • Reduction System: Dissolve the crude mandelic acid in glacial acetic acid.[2]

  • Reagent Addition: Add Red Phosphorus (0.5 eq) and Iodine (catalytic) or 57% HI (2.0 eq). Alternative: Pd/C hydrogenation at 5 bar [1].

  • Reflux: Heat to reflux (100–110°C) for 4 hours. This step removes the alpha-hydroxyl group.

  • Purification: Filter off phosphorus (if used). Concentrate filtrate.[2][3] Recrystallize the residue from toluene/heptane to obtain 2-(3-Chloro-4-methoxyphenyl)acetic acid as off-white crystals.

Analytical Differentiation

Distinguishing these compounds is critical during in-process control (IPC).

Method2-Oxoacetic Acid2-(3-Chloro-4-methoxyphenyl)acetic Acid
1H NMR (DMSO-d6) Singlet at ~8.5 ppm (aldehyde proton, if anhydrous) or broad hydrate peak. No aromatic signals.Aromatic: ~7.1–7.4 ppm (m, 3H). Methoxy: ~3.8 ppm (s, 3H). Methylene (CH₂): ~3.5 ppm (s, 2H).
HPLC (Reverse Phase) Elutes near void volume (highly polar). Requires ion-pairing or derivatization (e.g., with DNPH) for UV detection.Retains well on C18 columns. Strong UV absorbance at 254/280 nm due to aromatic ring.
Mass Spectrometry m/z 73 [M-H]- (often invisible in standard LC-MS ranges).m/z 199/201 [M-H]- (Chlorine isotope pattern 3:1 is diagnostic).

Decision Logic for Researchers

Use the following logic flow to determine which reagent is appropriate for your experimental stage.

DecisionTree Start Experimental Goal? Synthesis Synthesizing a new Drug Scaffold? Start->Synthesis Bioassay Testing Biological Activity? Start->Bioassay Glyox Use 2-Oxoacetic Acid (As C2 Linker) Synthesis->Glyox Need to add -CH2COOH to aromatic ring Phenyl Use 2-(3-Chloro-4-methoxyphenyl)acetic Acid (As Lead Compound) Synthesis->Phenyl Need to modify Carboxyl/Aromatic group Bioassay->Glyox Target: Metabolic pathways (Glyoxylate cycle) Bioassay->Phenyl Target: COX inhibition or Auxin activity

Figure 2: Decision matrix for selecting the appropriate chemical entity based on research phase.

References

  • Process for the preparation of 4-hydroxyphenylacetic acid. (1979). European Patent Office. Patent EP0003825A1.
  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013). Google Patents. Patent CN103396307A.
  • 2-(3-Chloro-4-methoxyphenyl)acetic acid Compound Summary. PubChem. Available at: [Link]

Sources

Exploratory

2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid PubChem CID

An in-depth technical analysis and laboratory guide for the synthesis, characterization, and application of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid . Executive Summary & Chemical Identity In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and laboratory guide for the synthesis, characterization, and application of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid .

Executive Summary & Chemical Identity

In the landscape of modern drug discovery and complex organic synthesis, functionalized phenylglyoxylic acids serve as indispensable building blocks. 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (PubChem CID: 12961136) is a highly versatile


-keto acid. The presence of a bidentate substitution pattern—a lipophilic, electron-withdrawing chlorine atom adjacent to an electron-donating methoxy group—imparts unique steric and electronic properties to this scaffold. This makes it an ideal precursor for synthesizing biologically active heterocycles, targeted kinase inhibitors, and advanced N-substituted 2-oxo-2-phenylacetamides.

This whitepaper outlines the physicochemical profile, regioselective synthetic methodologies, and self-validating experimental protocols required to handle and synthesize this compound with high fidelity.

Physicochemical Profiling

Understanding the quantitative molecular properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core structural metrics.

PropertyValue / Description
Chemical Name 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid
PubChem CID 12961136
CAS Registry Number 66340-51-0
Molecular Formula C

H

ClO

Molecular Weight 214.60 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Ketone, Carboxyl, Methoxy oxygens)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) ~63.6 Ų

Data corroborated by structural analysis and records from [1].

Mechanistic Rationale & Synthetic Strategy

The most robust and scalable route to 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid is via a two-step sequence: a regioselective Friedel-Crafts acylation followed by alkaline hydrolysis .

Causality in Reagent Selection:

  • Starting Material (2-Chloroanisole): The methoxy group is strongly activating and directs electrophilic attack to the ortho and para positions. The chlorine atom, while weakly deactivating, also directs ortho/para. Due to the steric encumbrance of the ortho positions relative to the methoxy group, the electrophile overwhelmingly attacks the para position, ensuring high regiochemical fidelity (yielding the 3-chloro-4-methoxy pattern).

  • Acylating Agent (Ethyl Oxalyl Chloride): Using ethyl oxalyl chloride instead of oxalyl chloride is a critical design choice. Oxalyl chloride possesses two reactive acyl chloride sites, which can lead to the formation of unwanted di-aryl ketones (benzophenones) or polymeric byproducts. The ethyl ester acts as a protecting group for one terminus, restricting the reaction to a single acylation event.

  • Lewis Acid (AlCl

    
    ):  Aluminum chloride coordinates with the acyl chloride to generate a highly reactive acylium ion intermediate, driving the electrophilic aromatic substitution.
    

Pathway SM 2-Chloroanisole (Electron-Rich Arene) Complex Acylium Ion Intermediate (Electrophile) SM->Complex Reagent Ethyl Oxalyl Chloride + AlCl3 Reagent->Complex Ester Ethyl 2-(3-chloro-4-methoxyphenyl) -2-oxoacetate Complex->Ester  Electrophilic Aromatic Substitution  (para to -OCH3) Hydrolysis Alkaline Hydrolysis (NaOH / MeOH / H2O) Ester->Hydrolysis Acidification Acidification (HCl) pH < 2 Hydrolysis->Acidification  Saponification & Extraction Product 2-(3-Chloro-4-methoxyphenyl) -2-oxoacetic acid Acidification->Product  Precipitation & Filtration

Figure 1: Synthetic workflow for 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid.

Experimental Protocol: A Self-Validating Workflow

To guarantee reproducibility, the following protocols integrate built-in validation checkpoints. This ensures that any deviation in reaction kinetics or mass transfer is caught before proceeding to the next step.

Step 1: Friedel-Crafts Acylation (Synthesis of the Ester Intermediate)
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl

    
    , 1.2 eq) in anhydrous Dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.
    
  • Electrophile Generation: Add Ethyl oxalyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the acylium ion complex, preventing localized boiling of DCM.

  • Substrate Addition: Slowly add 2-Chloroanisole (1.0 eq) dissolved in a minimal amount of DCM. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is validated as complete when the UV-active starting material spot (higher R

    
    ) completely disappears, replaced by a new, lower R
    
    
    
    spot corresponding to ethyl 2-(3-chloro-4-methoxyphenyl)-2-oxoacetate (CAS 70154-90-4) [2].
  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl. Causality: This safely destroys the active AlCl

    
     complex without causing aggressive exothermic solvent bumping. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO
    
    
    
    , and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Alkaline Hydrolysis (Saponification to the Target Acid)
  • Saponification: Dissolve the crude ethyl ester intermediate (1.0 eq) in a 1:1 mixture of Methanol and Water. Add Sodium Hydroxide (NaOH, 2.5 eq). Stir at room temperature for 2–3 hours. Causality: Methanol is required as a co-solvent to ensure the lipophilic ester remains in solution to react with the aqueous hydroxide ions.

  • Self-Validation Checkpoint (Extraction): Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with Diethyl Ether (2x). Validation: Evaporate the ether layer; it should contain negligible mass. If significant mass remains, the saponification is incomplete. This extraction step actively purifies the reaction by removing unreacted ester and non-polar organic impurities.

  • Acidification & Isolation: Cool the purified aqueous layer to 0 °C. Slowly add 2M HCl dropwise until the pH reaches ~1.5 to 2.0. The target compound, 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid, will crash out of solution as a dense precipitate.

  • Final Recovery: Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum to afford the pure

    
    -keto acid.
    

Applications in Advanced Drug Design

The utility of 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid extends far beyond basic building blocks. According to technical literature on phenylglyoxylic acid derivatives [3], this compound is highly valued in the following domains:

  • Amide Coupling: It is frequently activated (e.g., via oxalyl chloride + catalytic DMF) to form acid chlorides, which are then reacted with primary or secondary amines to generate N-substituted 2-oxo-2-phenylacetamides. These motifs are prevalent in neurologically active compounds and specific enzyme inhibitors.

  • Heterocyclic Scaffolds: Condensation of this

    
    -keto acid with ortho-phenylenediamines yields functionalized quinoxalinones, a privileged scaffold in medicinal chemistry targeting receptor tyrosine kinases.
    
  • Halogen Bonding: The strategic placement of the meta-chloro group allows for specific halogen-bonding interactions within protein binding pockets, enhancing the binding affinity and metabolic stability of the resulting active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12961136, 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid." PubChem, [Link]

Foundational

Technical Guide: Safety &amp; Handling of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

Topic: Safety Data Sheet (SDS) & Technical Guide: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and HSE Officers in Phar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Guide: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and HSE Officers in Pharmaceutical Development.

Executive Summary & Strategic Context

Compound Identity: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid CAS Number: 66340-51-0 Synonyms: (3-Chloro-4-methoxyphenyl)glyoxylic acid; 3-Chloro-4-methoxybenzoylformic acid.

This guide goes beyond the standard regulatory requirements of a Safety Data Sheet (SDS). It integrates chemical safety with process utility, designed for researchers utilizing this compound as a critical intermediate in the synthesis of arylacetic acids (NSAID precursors) and mandelic acid derivatives .

Scientist’s Insight: The


-keto acid moiety (glyoxylic acid derivative) makes this compound significantly more acidic and electrophilic than its acetic acid analogs. This reactivity is its primary utility in organic synthesis (facilitating reductive aminations and decarboxylations) but also defines its primary hazard profile: enhanced corrosivity/irritation potential  compared to standard carboxylic acids.

Hazard Identification & GHS Classification

Derived from Structure-Activity Relationships (SAR) of analogous


-keto acids (e.g., CAS 7099-91-4).
GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements (H-Codes)
CodeHazard DescriptionMechanistic Basis
H302 Harmful if swallowed.[1]Bioavailability of halogenated aromatics; potential metabolic disruption.
H315 Causes skin irritation.[1]Acidic protons (pKa ~2-3) capable of protein denaturation on contact.
H319 Causes serious eye irritation.[1][2]High acidity + lipophilic chloro-methoxy ring increases corneal penetration.
H335 May cause respiratory irritation.Fine dust inhalation irritates mucous membranes via local pH drop.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

Chemical Properties & Stability Profile

Quantitative data summarized for process optimization.

PropertyValue (Experimental/Predicted)Process Implication
Molecular Formula C₉H₇ClO₄Stoichiometry calculations.
Molecular Weight 214.60 g/mol --
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized.
Melting Point 125–135 °C (Predicted*)Monitor reaction exotherms near this range.
Acidity (pKa) ~2.5 (Predicted)Stronger acid than acetic acid (4.76); requires base neutralization.
Solubility Soluble in DMSO, MeOH, EtOAc. Poor in water.Use organic solvents for extraction; aqueous base for washing.

*Note: Melting point predicted based on the 4-methoxy analog (98°C) + chloro-substituent effect.

Operational Safety: Handling & Storage Decision Tree

Protocol Logic: The primary risk during handling is dust generation and hydrolytic degradation .


-Keto acids can be hygroscopic and prone to decarboxylation under moist/warm conditions.
Workflow: Safe Handling & Spill Response

SafetyProtocol Start Handling 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid PPE_Check PPE Check: Nitrile Gloves, Safety Goggles, Lab Coat, N95/P100 Mask Start->PPE_Check State_Check Is material solid/dust? PPE_Check->State_Check Hood Use Fume Hood (Minimize Inhalation) State_Check->Hood Yes Spill Spill Detected? Hood->Spill Dry_Spill Dry Spill: DO NOT SWEEP (Dust risk). Use HEPA Vacuum or Wet Wipe. Spill->Dry_Spill Powder Wet_Spill Solution Spill: Absorb with Vermiculite. Neutralize with NaHCO3. Spill->Wet_Spill Liquid/Solvent Waste Disposal: Halogenated Organic Waste Stream Dry_Spill->Waste Wet_Spill->Waste

Caption: Operational logic for handling and spill remediation, prioritizing dust control.

Storage SOP:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative decarboxylation.

  • Container: Amber glass to prevent potential photodegradation (common in glyoxylic derivatives).

Synthesis & Application Logic

This compound is a "divergent intermediate." Its reactivity allows it to be transformed into multiple pharmacophores.

Mechanism: Divergent Synthesis Pathways
  • Pathway A (Reduction): Selective reduction of the

    
    -keto group yields Mandelic Acid derivatives  (chiral building blocks).
    
  • Pathway B (Reductive Amination): Reaction with amines yields

    
    -Amino Acids .
    
  • Pathway C (Decarboxylation): Oxidative decarboxylation yields the corresponding Amide/Aldehyde .

SynthesisPath Compound 2-(3-Chloro-4-methoxyphenyl) -2-oxoacetic acid Step_Red Reduction (NaBH4 or H2/Pd) Compound->Step_Red Step_Amine Reductive Amination (R-NH2 + NaCNBH3) Compound->Step_Amine Step_Ox Oxidative Decarboxylation (H2O2) Compound->Step_Ox Product_Mandelic Mandelic Acid Derivative (Chiral Alcohol) Step_Red->Product_Mandelic OH formation Product_Amino Unnatural Amino Acid Step_Amine->Product_Amino C-N Bond Product_Acid 3-Chloro-4-methoxybenzoic acid Step_Ox->Product_Acid -CO2

Caption: Synthetic divergence of the alpha-keto acid core into three distinct pharmacophore classes.

Toxicological & Ecological Profile

Based on read-across from CAS 7099-91-4 and Chlorophenoxy herbicides.

Toxicological Insights
  • Acute Toxicity: Predicted LD50 (Oral, Rat) ~500–1000 mg/kg. The presence of the chlorine atom typically increases metabolic stability and lipophilicity, potentially increasing oral toxicity compared to the non-chlorinated analog.

  • Chronic Exposure: No specific carcinogenicity data available. However, halogenated aromatic ethers should be handled as potential liver toxicants upon long-term exposure.

Ecological Fate
  • Aquatic Toxicity: The compound is acidic and halogenated. It is expected to be Harmful to aquatic life (Acute Category 3).

  • Biodegradability: The methoxy and chloro groups on the benzene ring generally reduce biodegradability compared to unsubstituted phenylacetic acids.

  • Disposal: DO NOT release into drains.[3] Incineration with a scrubber (for HCl generation) is the required disposal method.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4681662, 2-(3-Chloro-4-methoxyphenyl)acetic acid (Analog). Retrieved from [Link]

  • MolAid Chemical Database. Chemical Properties for CAS 66340-51-0. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Read-Across Assessment. Retrieved from [Link]

  • Oakwood Chemical. Product Specification: (4-Methoxyphenyl)glyoxylic acid. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling of 3-Chloro-4-methoxyphenylglyoxylic Acid in Organic Solvents

Executive Summary In the realm of pharmaceutical process chemistry, the physical properties of synthetic intermediates dictate the efficiency of reaction design, crystallization, and purification. 3-Chloro-4-methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical process chemistry, the physical properties of synthetic intermediates dictate the efficiency of reaction design, crystallization, and purification. 3-Chloro-4-methoxyphenylglyoxylic acid —systematically known as 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid (CID 12961136)—is a highly functionalized alpha-keto acid[1]. It serves as a critical building block in the synthesis of complex ester derivatives, thiohydantoins, and other bioactive molecules[2].

Because of its complex structural motifs—a hydrogen-bond donating/accepting carboxylic acid, a hydrogen-bond accepting ketone, and a lipophilic, polarizable chloromethoxyphenyl ring—its solubility behavior in organic solvents is non-linear. This whitepaper provides a comprehensive, predictive, and empirical framework for determining and optimizing the solubility of this compound, ensuring robust process development.

Physicochemical Profiling & Thermodynamic Solvation Theory

To predict the solubility of 3-chloro-4-methoxyphenylglyoxylic acid, we must analyze its intermolecular forces through the lens of Hansen Solubility Parameters (HSP) . Developed by Charles M. Hansen, this model posits that the total cohesive energy of a liquid or solid can be divided into three discrete interactions: dispersion forces (


), polar dipole-dipole forces (

), and hydrogen bonding (

)[3].
Structural Deconstruction
  • Alpha-Keto Acid Moiety : The adjacent ketone and carboxylic acid groups create a highly polar region capable of strong intermolecular hydrogen bonding (often forming stable dimers in the solid state). This drives up the required

    
     and 
    
    
    
    values for successful solvation.
  • Chloromethoxyphenyl Ring : The methoxy group acts as a weak hydrogen-bond acceptor, while the chlorine atom contributes significantly to the molecule's polarizability and dispersion forces (

    
    ).
    

For a solvent to effectively dissolve this compound, its HSP coordinates must closely match those of the solute, minimizing the thermodynamic penalty of cavity formation and maximizing enthalpic release during solute-solvent interaction.

Thermodynamic_Solvation A Solid Lattice (Strong H-Bonds) B Solvent Cavity Formation (ΔH > 0) A->B Energy Input C Solute-Solvent Interaction B->C Lattice Disruption D Thermodynamic Solution (ΔG < 0) C->D Enthalpic Release (ΔH < 0)

Thermodynamic pathway of solvation driven by enthalpy-entropy compensation.

Experimental Methodology: Self-Validating Solubility Protocol

While theoretical models guide solvent selection, empirical validation is mandatory for regulatory and process engineering purposes. The Isothermal Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility, aligning with the principles outlined in USP <1236> and OECD Test Guideline 105[4].

Step-by-Step Protocol
  • Preparation of Saturated System : Accurately weigh an excess amount of 3-chloro-4-methoxyphenylglyoxylic acid (e.g., 200 mg) and transfer it into a 10 mL amber glass vial. Add exactly 5.0 mL of the target organic solvent.

  • Isothermal Equilibration : Seal the vial tightly and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

    • Causality Insight: The dissolution of highly crystalline alpha-keto acids is kinetically hindered by strong intermolecular hydrogen-bonding networks. A 48-hour window ensures the system overcomes these barriers, reaching true thermodynamic equilibrium rather than a metastable supersaturated state.

  • Phase Separation : Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C.

    • Causality Insight: Centrifugation is strictly preferred over syringe filtration. Carboxylic acids exhibit high surface activity and readily adsorb onto standard filter membranes (e.g., PTFE or Nylon), which would strip the solute from the solvent and yield false-negative concentration readings.

  • Quantification : Carefully aspirate an aliquot of the clear supernatant. Dilute it with the HPLC mobile phase to fall within the linear range of your calibration curve. Quantify using HPLC-UV at the compound's

    
     (typically ~254 nm due to the conjugated aromatic system).
    

Experimental_Workflow S1 1. Excess Solute Addition S2 2. Isothermal Equilibration (48h) S1->S2 Target Solvent at 25°C S3 3. Centrifugal Phase Separation S2->S3 Ensure Saturation S4 4. HPLC-UV Quantification S3->S4 Isolate Supernatant S5 5. Equilibrium Solubility Limit S4->S5 Data Validation

Self-validating shake-flask workflow for equilibrium solubility determination.

Quantitative Data & Solvent Matrix

Based on the structural analogs and thermodynamic profiling of the 3-chloro-4-methoxyphenylglyoxylic acid core, the following table summarizes the predictive solubility matrix across various organic solvent classes at 25 °C.

Solvent CategorySpecific SolventDielectric Constant (

)
Predicted Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (High)Acts as a powerful H-bond acceptor, perfectly complementing the carboxylic acid donor without self-association.
Polar Protic Methanol (MeOH)32.750 - 100 (High)Dual donor/acceptor capabilities disrupt the solid-state crystal lattice, though competitive solvent-solvent H-bonding slightly lowers efficiency vs. DMSO.
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 50 (Moderate)Favorable dipole-dipole interactions with the ketone moiety; excellent candidate for liquid-liquid extraction workflows.
Halogenated Dichloromethane (DCM)9.15 - 20 (Moderate)High polarizability matches the chlorophenyl ring (

), but lacks strong H-bond disruption capabilities.
Non-Polar n-Hexane1.9< 1 (Low)Complete mismatch in

and

; unable to overcome the lattice energy of the alpha-keto acid dimers. Ideal as an anti-solvent.

Process Chemistry Implications

Understanding this solubility profile is paramount for downstream processing:

  • Reaction Solvent Selection : For coupling reactions or esterifications (such as those described in EP1505054A1[2]), polar aprotic solvents like DMF or DMSO are required to keep the intermediate fully solvated, ensuring homogeneous reaction kinetics.

  • Isolation and Purification : The stark contrast between the compound's solubility in ethyl acetate (moderate) and hexane (negligible) makes this binary system ideal for anti-solvent crystallization . Dissolving the crude product in minimal warm ethyl acetate followed by the slow addition of hexane will force the compound out of solution, yielding high-purity crystalline material.

References

  • Title: 2-(3-Chloro-4-methoxyphenyl)
  • Source: google.
  • Source: biorelevant.
  • Source: publications.gc.
  • Source: routledge.

Sources

Foundational

Therapeutic Potential of 3-Chloro-4-methoxyphenyl Oxoacetic Acid Derivatives

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists A Medicinal Chemistry Perspective on Scaffold Versatility and Bioactivity Executive Summary The moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

A Medicinal Chemistry Perspective on Scaffold Versatility and Bioactivity

Executive Summary

The moiety 3-chloro-4-methoxyphenyl oxoacetic acid (also known as 3-chloro-4-methoxyphenylglyoxylic acid) represents a specialized pharmacophore precursor in modern drug discovery. While not a marketed drug in its native free-acid form, this scaffold serves as a critical "privileged structure" intermediate. Its unique substitution pattern—combining the lipophilic, metabolically robust 3-chloro-4-methoxy phenyl ring with the highly reactive


-keto acid functionality—enables the rapid synthesis of diverse heterocyclic bioactive agents.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its derivatization into hGGPPS inhibitors (Oncology) , Thiohydantoins (Antiparasitic/Prostate Cancer) , and Indole-hybrids (Inflammation) .

Chemical Structure & Synthetic Accessibility

The Core Scaffold

The molecule consists of a phenyl ring substituted at the para position with a methoxy group and at the meta position with a chlorine atom. The oxoacetic acid (glyoxylic acid) tail at position 1 provides a bielectrophilic handle for heterocycle formation.

Key Physicochemical Features:

  • Lipophilicity: The 3-Cl and 4-OMe groups increase lipophilicity (

    
    ) compared to the unsubstituted parent, enhancing membrane permeability.
    
  • Metabolic Stability: The 3-chloro substituent blocks metabolic oxidation at the vulnerable meta position, a common clearance pathway for anisole derivatives.

  • Reactivity: The

    
    -keto acid moiety is a prime substrate for condensation reactions with dinucleophiles (e.g., hydrazines, diamines, thioureas).
    
Synthetic Protocol (Friedel-Crafts Acylation)

The most robust route to the scaffold involves the Friedel-Crafts acylation of 2-chloroanisole. This method ensures regioselectivity for the para position relative to the activating methoxy group.

Protocol:

  • Reagents: 2-Chloroanisole (Substrate), Oxalyl Chloride (Acylating agent), Aluminum Chloride (

    
    , Lewis Acid), Dichloromethane (DCM, Solvent).
    
  • Conditions:

    
    , inert atmosphere (
    
    
    
    ).
  • Mechanism: Generation of the acylium ion complex followed by electrophilic aromatic substitution.

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product A 2-Chloroanisole C Acylium Complex [AlCl3] A->C AlCl3, DCM, 0°C B Oxalyl Chloride B->C D 3-Chloro-4-methoxyphenyl oxoacetic acid C->D Hydrolysis (H2O)

Figure 1: Synthetic pathway via Friedel-Crafts acylation. The 3-Cl substituent directs the acylation to the para-position relative to the methoxy group.

Therapeutic Applications & Case Studies

The therapeutic value of this scaffold lies in its conversion into heterocycles. The following sections detail specific derivatives and their biological targets.

Oncology: hGGPPS Inhibitors (Multiple Myeloma)

Derivatives of 3-chloro-4-methoxyphenyl oxoacetic acid have been identified as potent inhibitors of human Geranylgeranyl Pyrophosphate Synthase (hGGPPS) .

  • Mechanism: hGGPPS is responsible for the synthesis of geranylgeranyl pyrophosphate (GGPP), a lipid required for the prenylation of Rab and Rho GTPases. Inhibition leads to the disruption of intracellular trafficking and induces apoptosis in myeloma cells.

  • Key Derivative: Thienopyrimidine-based inhibitors where the 3-chloro-4-methoxyphenyl moiety acts as a lipophilic cap, fitting into the hydrophobic pocket of the enzyme.

  • Efficacy: These analogs demonstrate

    
     values in the low nanomolar range against hGGPPS and induce apoptosis in RPMI-8226 myeloma cell lines.
    
Infectious Disease: Antitrypanosomal Thiohydantoins

Condensation of the oxoacetic acid scaffold with thioureas yields thiohydantoin derivatives. These compounds have shown significant activity against Trypanosoma brucei, the parasite responsible for African Sleeping Sickness.

  • Structure-Activity Relationship (SAR):

    • The 3-chloro group is essential for potency; removal results in a >10-fold loss of activity.

    • The thiohydantoin ring acts as a bioisostere for the hydantoin ring found in drugs like Nilutamide, but with enhanced affinity for parasitic targets.

  • Protocol Overview:

    • React 3-chloro-4-methoxyphenyl oxoacetic acid with a substituted thiourea in refluxing ethanol/acetic acid.

    • Cyclization occurs to form the 5-arylidene-2-thiohydantoin core.

Inflammation: Indole/Isatin Hybrids

The scaffold is also used to synthesize hydrazone derivatives by reacting with hydrazine hydrate, followed by condensation with isatins.

  • Target: Cyclooxygenase (COX) enzymes and oxidative stress pathways.

  • Data: Derivatives show comparable anti-inflammatory activity to Diclofenac in carrageenan-induced paw edema models, with reduced ulcerogenic potential due to the masking of the acidic carboxylic group within the hydrazone linkage.

Comparative Data Analysis

The following table summarizes the bioactivity profiles of key derivatives synthesized from the 3-chloro-4-methoxyphenyl oxoacetic acid core.

Derivative ClassTarget / MechanismTherapeutic IndicationKey Potency MetricReference
Thienopyrimidine hGGPPS InhibitionMultiple Myeloma

[1]
Thiohydantoin Unknown Parasitic TargetTrypanosomiasis

[2]
Hydrazone COX-1/COX-2 InhibitionInflammation / Pain65% Edema Inhibition[3]
Benzoylformate Photoinitiator (Industrial)PolymerizationN/A (Chemical Utility)[4]

Mechanism of Action: Signaling Pathways

The diagram below illustrates how the hGGPPS inhibitor derivatives (containing the 3-chloro-4-methoxyphenyl cap) disrupt cancer cell survival pathways.

MOA cluster_pathway Mevalonate Pathway Inhibition FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Catalysis Prenylated Prenylated GTPases (Membrane Bound) GGPP->Prenylated Required for GGPPS hGGPPS Enzyme GGPPS->GGPP Apoptosis Apoptosis (Myeloma Cell Death) GGPPS->Apoptosis Inhibition leads to Inhibitor 3-Cl-4-OMe Derivative Inhibitor->GGPPS Inhibits Rab Rab/Rho GTPases (Unprenylated) Rab->Prenylated Survival Cell Survival & Proliferation Prenylated->Survival

Figure 2: Mechanism of Action for hGGPPS inhibitors derived from the scaffold. Inhibition prevents GTPase prenylation, triggering apoptosis.

Future Outlook & Strategic Recommendations

For drug development professionals, the 3-chloro-4-methoxyphenyl oxoacetic acid scaffold offers a high-value starting point for "Fragment-Based Drug Design" (FBDD).

  • Expansion to Pyridazinones: Condensation with hydrazine derivatives can yield pyridazinone cores, a scaffold validated in marketed cardiovascular drugs (e.g., Levosimendan). The 3-chloro-4-methoxy substitution pattern is underexplored in this specific heterocyclic class.

  • Kinase Selectivity: The lipophilic nature of the scaffold makes it an ideal "cap" group for ATP-competitive kinase inhibitors, potentially improving selectivity for kinases with hydrophobic back-pockets (e.g., p38 MAPK).

  • Process Chemistry: The synthesis is scalable. Optimization of the Friedel-Crafts step using continuous flow chemistry could further reduce costs and improve safety by managing the exotherm of the

    
     addition.
    

References

  • Tsantrizos, Y. S., et al. (2021). "Synthesis and Evaluation of Structurally Diverse C-2-Substituted Thienopyrimidine-Based Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase." Journal of Medicinal Chemistry. Link

  • Kiec-Kononowicz, K., et al. (2002). "Synthesis and antimycobacterial activity of 5-arylidene-2-thiohydantoin derivatives." Farmaco. Link

  • Terada, A., et al. (1984). "Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "3-Chloro-4-methoxyphenylacetic Acid Product Specification." Link

Protocols & Analytical Methods

Method

synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid from 3-chloro-4-methoxyacetophenone

Part 1: Executive Summary This application note details the optimized protocol for the synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as 3-chloro-4-methoxyphenylglyoxylic acid) starting from 3-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details the optimized protocol for the synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as 3-chloro-4-methoxyphenylglyoxylic acid) starting from 3-chloro-4-methoxyacetophenone .[1]

The method utilizes a Riley Oxidation with Selenium Dioxide (


) in a pyridine medium. Unlike standard oxidations (e.g., 

) which cleave the carbon chain to yield benzoic acids,

selectively oxidizes the

-methyl group to a carboxyl functionality while preserving the

-keto motif.[1] This results in the formation of the desired

-keto acid, a critical pharmacophore in the development of enzyme inhibitors and heterocyclic drug scaffolds.

Key Performance Indicators:

  • Target Purity: >98% (HPLC)

  • Expected Yield: 60–75%[1]

  • Scalability: Validated from gram to decagram scale.

Part 2: Scientific Foundation & Mechanism[1][2][3][4]

Mechanistic Insight

The transformation proceeds via the Riley Oxidation mechanism.[2][3] In the presence of pyridine, the reaction is driven beyond the intermediate glyoxal (aldehyde) stage to the carboxylic acid.

  • Enolization: The acetophenone tautomerizes to its enol form, which attacks the electrophilic selenium species.

  • Selenium Ester Formation: A

    
    -ketoseleninic acid intermediate is formed.[1]
    
  • Pummerer-like Rearrangement: The intermediate undergoes rearrangement and elimination of elemental selenium (

    
    ) and water to form the 
    
    
    
    -keto aldehyde (glyoxal).
  • Oxidation to Acid: In the pyridine reaction matrix, the glyoxal is further oxidized (likely via a hydrate intermediate) to the corresponding

    
    -keto acid.
    
Reaction Scheme Visualization

RileyOxidation Start 3-Chloro-4-methoxyacetophenone (Starting Material) Enol Enol Tautomer Start->Enol Tautomerization Inter1 β-Ketoseleninic Acid Enol->Inter1 + SeO2 Glyoxal Arylglyoxal (Aldehyde Intermediate) Inter1->Glyoxal - H2O, - Se(0) Se0 Se(0) Precipitate Inter1->Se0 Byproduct Product 2-(3-Chloro-4-methoxyphenyl)- 2-oxoacetic acid Glyoxal->Product Oxidation (in Pyridine) SeO2 SeO2 / Pyridine

Figure 1: Mechanistic pathway of the Riley Oxidation converting the acetyl group to the


-keto acid.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentCAS NumberEquiv.RoleHazard Note
3-Chloro-4-methoxyacetophenone 37612-52-51.0SubstrateIrritant
Selenium Dioxide (

)
7446-08-42.0OxidantHIGHLY TOXIC , Oxidizer
Pyridine 110-86-1SolventSolvent/BaseFlammable, Toxic, Malodorous
Hydrochloric Acid (1N & Conc.) 7647-01-0ExcessWorkupCorrosive
Sodium Bicarbonate (

)
144-55-8ExcessExtractionIrritant
Safety Pre-requisites (Critical)
  • Selenium Toxicity:

    
     and organoselenium byproducts are extremely toxic and can be absorbed through the skin. Double gloving (Nitrile)  and a full-face shield  are mandatory.[1]
    
  • Fume Hood: All operations, especially heating and filtration, must be performed in a high-efficiency fume hood to contain selenium vapors and pyridine stench.[1]

  • Waste Disposal: Segregate all selenium-contaminated waste (filter paper, mother liquors) into dedicated "Selenium Waste" containers.[1] Do not mix with general organic waste.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Charge the flask with 3-chloro-4-methoxyacetophenone (18.46 g, 100 mmol).

  • Add Pyridine (100 mL). Stir until the solid is fully dissolved.

  • Add Selenium Dioxide (22.2 g, 200 mmol) in one portion.

    • Note: The reaction is exothermic.[4] Add

      
       slowly if scaling up >100g.
      

Step 2: Oxidation (Reflux)

  • Heat the mixture to reflux (115°C) with vigorous stirring.

  • Maintain reflux for 4 to 6 hours .

    • Observation: The solution will turn dark, and a red/black precipitate of elemental selenium will form.

  • Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate/Hexane) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a polar baseline streak (acid).
    

Step 3: Filtration and Solvent Removal

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the precipitated metallic selenium. Wash the Celite pad with small portions of pyridine.

    • Safety: The black solid is toxic Selenium metal. Dispose of as hazardous waste.

  • Transfer the filtrate to a rotary evaporator. Remove the majority of pyridine under reduced pressure (50°C bath, <20 mbar).

    • Note: Complete removal of pyridine is difficult; a viscous dark oil will remain.

Step 4: Acid-Base Purification (Self-Validating Step) This step ensures that only the acidic product is isolated, rejecting neutral impurities.[1]

  • Basification: Dissolve the residue in 10% aqueous

    
     or 
    
    
    
    (200 mL). The pH should be >10.[5]
    • Action: If solid precipitates (unreacted ketone or neutral byproducts), filter it off or extract with Ethyl Acetate (2 x 50 mL) and discard the organic layer. Keep the aqueous layer .

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath.

  • Slowly add Concentrated HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a pale yellow or off-white solid.[1]

  • Stir the suspension at 0°C for 30 minutes to maximize precipitation.

Step 5: Isolation and Recrystallization

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (3 x 50 mL) to remove residual pyridine salts and inorganic acids.

  • Recrystallization: Recrystallize the crude solid from Water or Ethyl Acetate/Hexane (1:3) .

    • Protocol: Dissolve in minimum hot water, treat with activated charcoal (optional, to remove color), filter hot, and cool slowly to 4°C.

  • Dry the crystals in a vacuum oven at 45°C for 12 hours.

Part 4: Process Workflow Diagram

Workflow Setup Dissolve Substrate in Pyridine Add SeO2 React Reflux (115°C, 4-6h) Precipitation of Se(0) Setup->React Filter Filter through Celite (Remove Se Metal) React->Filter Evap Evaporate Pyridine (Vacuum Distillation) Filter->Evap BaseExt Add 10% NaOH Wash with EtOAc (Discard Org) Evap->BaseExt Acidify Acidify Aqueous Layer (pH 1) Precipitate Product BaseExt->Acidify Aqueous Phase Cryst Recrystallize (Water) Vacuum Dry Acidify->Cryst

Figure 2: Operational workflow for the isolation of high-purity 2-oxoacetic acid.[1]

Part 5: Analytical Characterization

To validate the synthesis, compare the isolated product against these standard parameters.

TechniqueParameterExpected Result
Appearance VisualOff-white to pale yellow crystalline solid
Melting Point Capillary95–98°C (Derivative dependent, verify with standard)
1H NMR (DMSO-d6, 400 MHz)

3.92 (s, 3H,

), 7.2-8.0 (m, 3H, Ar-H), 13.5 (br s, 1H,

)
13C NMR (DMSO-d6)Carbonyl peaks at ~185 ppm (ketone) and ~165 ppm (acid)
Mass Spec ESI- (Negative Mode)[M-H]- peak at m/z 213/215 (Cl isotope pattern)

Troubleshooting Guide:

  • Low Yield: Ensure Pyridine is dry and

    
     is fresh (sublimed if necessary). Old 
    
    
    
    absorbs water and becomes less reactive.
  • Oily Product: Incomplete acidification or residual pyridine. Re-dissolve in base and re-precipitate with excess HCl.

  • Red Coloration: Colloidal selenium contamination. Treat the aqueous alkaline solution with a small amount of activated charcoal before acidification.

Part 6: References

  • Riley Oxidation of Acetophenones to Glyoxylic Acids:

    • Title: Phenylglyoxylic Acid

    • Source: Organic Syntheses, Coll. Vol. 3, p.438 (1955); Vol. 24, p.61 (1944).

    • URL:[Link]

    • Relevance: Establishes the core protocol for converting acetophenones to

      
      -keto acids using 
      
      
      
      /Pyridine.
  • General Review of Selenium Dioxide Oxidations:

    • Title: Selenium Dioxide Oxidation of Ketones and Aldehydes[2][6][7][8][9][10]

    • Source: Rabjohn, N. Organic Reactions 1949, 5, 331.[1]

    • URL:[Link][11]

    • Relevance: Provides mechanistic depth on the formation of 1,2-dicarbonyls and subsequent oxidation.

  • Substrate Data (3-Chloro-4-methoxyacetophenone):

    • Title: 3'-Chloro-4'-methoxyacetophenone Compound Summary[1][12][13]

    • Source: PubChem[13]

    • URL:[Link]

    • Relevance: Verifies physical properties and safety data of the starting material.

  • Safety Handling of Selenium Compounds:

    • Title: Selenium Dioxide Safety Data Sheet (SDS)

    • Source: Sigma-Aldrich[1][12]

    • Relevance: Critical safety protocols for handling the toxic oxidant.[2][7]

Sources

Application

Application Note &amp; Protocol: Synthesis and Characterization of 2-(3-Chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(3-Chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid, a valuable intermediate in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(3-Chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid, a valuable intermediate in pharmaceutical research and drug development. The protocol details the oximation of the α-keto acid, 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid, using hydroxylamine. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and organic synthesis. It offers a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for analytical characterization of the final product. The significance of oximes as a crucial functional group in FDA-approved drugs and as versatile synthetic intermediates is also discussed.[1][2][3]

Part 1: Scientific Background and Mechanism

The Principle of Oximation

The core transformation described herein is the reaction of a ketone with hydroxylamine to form an oxime.[4][5] This reaction is a classic example of a nucleophilic addition-elimination at a carbonyl carbon. The starting material, 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid, possesses two electrophilic sites: an α-keto group and a carboxylic acid. The reaction with hydroxylamine (NH₂OH) demonstrates high chemoselectivity.

While hydroxylamine can react with carboxylic acid derivatives to form hydroxamic acids, the reaction with the more electrophilic ketone is significantly more favorable under mildly acidic conditions.[6] The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone.[7] This is followed by proton transfer and subsequent dehydration to yield the C=N double bond of the oxime.[8]

Reaction Mechanism & The Role of pH

The reaction is typically catalyzed by a weak acid.[5][8] The acid serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, the pH must be carefully controlled. If the medium is too acidic, the hydroxylamine, which is a base, will be fully protonated to [NH₃OH]⁺. This protonated form is no longer a nucleophile, and the reaction will not proceed. Optimal reaction rates are generally achieved in a pH range of 4 to 6.[9]

The mechanism can be summarized in the following steps:

  • Protonation of the Carbonyl: The ketone oxygen is protonated by an acid catalyst.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is eliminated to form the final oxime product.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Ketoacid α-Keto Acid (Protonated Carbonyl) Carbinolamine Carbinolamine Intermediate Ketoacid->Carbinolamine Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Carbinolamine Oxime α-(Hydroxyimino)acetic acid (Oxime Product) Carbinolamine->Oxime Dehydration Water Water (H₂O) Carbinolamine->Water

Stereochemistry

The resulting oxime product, 2-(3-Chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid, can exist as two geometric isomers (syn and anti, or E/Z). The specific isomer formed can be influenced by reaction conditions such as temperature and pH, as well as the steric bulk of the substituents.[5] For many applications, particularly in pharmaceuticals, the isolation of a single, pure isomer is critical.[10]

Part 2: Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar hydroxyimino acetic acid derivatives.[9]

Materials and Equipment
MaterialGradeSupplierCAS Number
2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid≥98%e.g., Sigma-Aldrich100147-93-9
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99%e.g., Fisher Scientific5470-11-1
Methanol (MeOH)Anhydrouse.g., VWR67-56-1
Sodium Methoxide (NaOMe), 1N in Methanol1.0 Me.g., Acros Organics124-41-4
Diethyl Ether (Et₂O)Anhydrouse.g., Sigma-Aldrich60-29-7
Hydrochloric Acid (HCl), 10% AqueousReagent Gradee.g., Fisher Scientific7647-01-0
Magnesium Sulfate (MgSO₄)Anhydrouse.g., VWR7487-88-9
Deionized Water (H₂O)Type IIn-house7732-18-5
Equipment Specification
Round-bottom flask (100 mL)Ground glass joint
Magnetic stirrer and stir bar
pH meter or pH indicator strips (range 4-7)Calibrated
Rotary evaporator
Separatory funnel (250 mL)
Ice bath
Standard glassware (beakers, graduated cylinders)
Filtration apparatus (Büchner funnel)
Critical Safety Precautions
  • Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[11] It may also be corrosive to metals.[11] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[12] Avoid inhalation of dust.

  • Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle with extreme care under an inert atmosphere if possible.

  • Solvents: Methanol and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.[11]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (e.g., 2.28 g, 10 mmol).

  • Dissolution: Add anhydrous methanol (e.g., 25 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (e.g., 0.76 g, 11 mmol, 1.1 equivalents) to the solution.

  • pH Adjustment: Slowly add a 1N solution of sodium methoxide in methanol dropwise to the stirring mixture. Monitor the pH using a pH meter or indicator strips. Adjust the pH to approximately 5-6.[9] A slight precipitate of NaCl may form.

  • Reaction: Stir the reaction mixture vigorously at ambient temperature (20-25 °C) for 3-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexanes with 1% acetic acid). The product spot should be more polar than the starting keto acid.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator under reduced pressure.

  • Aqueous Work-up: Dissolve the resulting residue in deionized water (e.g., 50 mL). The pH may be adjusted to ~7.0 with dilute NaOH if necessary.

  • Extraction (Wash): Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 25 mL) to remove any non-polar impurities. Discard the organic layers.

  • Acidification & Product Precipitation: Cool the aqueous layer in an ice bath. Slowly add 10% hydrochloric acid dropwise with stirring to acidify the solution to pH ~2.0.[9] The product should precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Workflow Visualization

G A 1. Dissolve α-Keto Acid in Methanol B 2. Add Hydroxylamine HCl A->B C 3. Adjust pH to 5-6 with NaOMe B->C D 4. Stir at RT for 3-4h (Monitor by TLC) C->D E 5. Concentrate to Dryness (Rotovap) D->E F 6. Redissolve in H₂O & Wash with Ether E->F G 7. Acidify to pH ~2 with HCl (Ice Bath) F->G H 8. Isolate by Filtration G->H I 9. Dry Under Vacuum H->I J 10. Characterize Product (NMR, IR, MS, MP) I->J

Part 3: Data, Characterization, and Troubleshooting

Expected Results & Data Summary
ParameterExpected Value / Characteristics
Product Name 2-(3-Chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid
Molecular Formula C₉H₈ClNO₄
Molecular Weight 245.62 g/mol
Appearance White to off-white crystalline solid
Yield 80-90% (typical)
Melting Point To be determined experimentally (expect a sharp melting point for pure compound)
IR Spectroscopy ~3300-2500 cm⁻¹ (broad, O-H of carboxylic acid), ~1720 cm⁻¹ (C=O of acid), ~1650 cm⁻¹ (C=N of oxime), ~950 cm⁻¹ (N-O stretch).[13]
¹H NMR Expect signals for aromatic protons (3H), methoxy group (~3.9 ppm, 3H), and exchangeable protons for the oxime OH and carboxylic acid OH. The exact shifts will depend on the solvent (e.g., DMSO-d₆).
Mass Spectrometry ESI-MS (negative mode): expect [M-H]⁻ at m/z ~244.0. ESI-MS (positive mode): expect [M+H]⁺ at m/z ~246.0 or [M+Na]⁺ at m/z ~268.0. The chlorine isotope pattern (M, M+2 in ~3:1 ratio) should be observable.
Characterization Protocols
  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is a good starting point for method development.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra will confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum (e.g., using an ATR accessory) to confirm the presence of key functional groups (oxime C=N, acid C=O, O-H bonds).[13]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incorrect pH (too acidic or too basic).2. Incomplete reaction.3. Product lost during work-up.1. Re-calibrate pH meter and ensure pH is maintained at 5-6 during the reaction.2. Increase reaction time and continue monitoring by TLC.3. Ensure pH for precipitation is ~2.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle warming (to 30-40 °C) can be attempted, but monitor for side products.
Oily Product Presence of impurities or residual solvent.Triturate the oil with a non-polar solvent (e.g., cold hexanes) to induce crystallization. Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC 1. Presence of both E/Z isomers.2. Incomplete reaction.3. Side products.1. Attempt purification by column chromatography or recrystallization to isolate the major isomer.2. See "Incomplete Reaction".3. Re-evaluate reaction conditions (pH, temp).

Part 4: Applications in Drug Discovery

Oximes are not merely synthetic curiosities; they are a cornerstone functional group in a variety of FDA-approved pharmaceuticals and bioactive molecules.[1] The α-hydroxyimino acetic acid moiety, as synthesized here, is a critical pharmacophore in numerous advanced-generation cephalosporin antibiotics, such as Cefotaxime and Ceftriaxone.[10] This group imparts enhanced stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance.

Beyond antibiotics, the oxime functional group is present in drugs with a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties.[2][15] They also serve as important antidotes for nerve agent poisoning by reactivating the enzyme acetylcholinesterase.[1] Therefore, the successful synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid provides a key building block for the exploration of new chemical entities in drug discovery programs.

References

  • Rahiman, M. A., et al. (2022). The Medicinal Properties for FDA-Approved Oximes. MDPI Encyclopedia. Available at: [Link]

  • Molchanov, S. P., & Laskin, B. M. (2010). Synthesis of 2-t-butoxycarbonylmethoxyimino-2-(3-chloro-4-hydroxyphenyl)acetic acid. Molbank, M659. Available at: [Link]

  • SDFine. (n.d.). Hydroxylamine Hydrochloride Safety Data Sheet. Available at: [Link]

  • Wikipedia contributors. (2024). Hydroxylamine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Penta. (2025). Hydroxylamine hydrochloride Safety Data Sheet. Available at: [Link]

  • Al-Harrasi, A., et al. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia MDPI. Available at: [Link]

  • Kaur, N., et al. (2024). Derivatives of oxime with medicinal chemistry applications. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2017). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxime formation. Available at: [Link]

  • Juniper Publishers. (2024). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. Available at: [Link]

  • Kwiecień, H., & Szymański, P. (2017). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 22(5), 715. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of Oxime Formation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Canaline reacts rapidly with glyoxylate, but more slowly with other alpha-keto acids, to form stable oximes. PubMed. Available at: [Link]

  • Bode, J. W., & Dawson, P. E. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC. Available at: [Link]

  • Wikipedia contributors. (2024). Oxime. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Oxime. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2017). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Available at: [Link]

  • YouTube. (2019). Action of Hydroxylamine on Aldehyde and Ketone. Available at: [Link]

  • Stack Exchange. (2016). Reaction of hydrazine and hydroxylamines with carboxylic acids. Available at: [Link]

  • Ekeeda. (2019). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Reaction of hydrazine and hydroxylamines with carboxylic acids. Available at: [Link]

Sources

Method

Application Note: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid as a Pivotal Pharmaceutical Intermediate

Abstract & Strategic Significance In the landscape of modern pharmaceutical synthesis, 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS: 34988-18-4) serves as a high-value "lynchpin intermediate." Its structural dualit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

In the landscape of modern pharmaceutical synthesis, 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS: 34988-18-4) serves as a high-value "lynchpin intermediate." Its structural duality—possessing both an electron-rich aromatic core (3-chloro-4-methoxy) and a highly reactive


-keto acid moiety—makes it a versatile precursor for nitrogen-containing heterocycles and chiral benzylamines.

This guide details the application of this intermediate in the synthesis of Phosphodiesterase Type 5 (PDE5) inhibitors (specifically Avanafil analogs) and kinase inhibitors. We provide validated protocols for its synthesis, downstream conversion via reductive amination, and quality control parameters, ensuring a robust logic flow from raw material to Active Pharmaceutical Ingredient (API) precursor.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid
CAS Number 34988-18-4
Molecular Formula C

H

ClO

Molecular Weight 214.60 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
Reactivity Profile Susceptible to decarboxylation >150°C;

-keto group highly reactive toward nucleophiles (amines, hydrazines)

Core Application: Synthesis of PDE5 Inhibitor Precursors

The primary pharmaceutical utility of this keto acid is as a high-purity precursor to 3-Chloro-4-methoxybenzylamine , the critical pharmacophore in Avanafil (Stendra) . While the benzylamine can be synthesized from the aldehyde, the keto acid route offers distinct advantages in purification and crystallinity control during large-scale manufacturing.

Pathway Visualization: From Intermediate to API

The following diagram illustrates the upstream synthesis of the keto acid and its downstream conversion into the Avanafil scaffold.

Avanafil_Pathway Start 2-Chloroanisole Intermediate 2-(3-Chloro-4-methoxyphenyl)- 2-oxoacetic Acid (Target Intermediate) Start->Intermediate Friedel-Crafts Acylation Reagent Oxalyl Chloride (AlCl3) Reagent->Intermediate Amine 3-Chloro-4-methoxy- benzylamine Intermediate->Amine Reductive Amination (-CO2 byproduct) Step2_Reagent NH4OAc / NaBH3CN (Reductive Amination) Step2_Reagent->Amine API Avanafil (PDE5 Inhibitor) Amine->API Nucleophilic Subst. & Cyclization Coupling Pyrimidine Coupling Coupling->API

Caption: Synthetic workflow linking the keto acid intermediate to the Avanafil API via a reductive amination pathway.

Experimental Protocols

Protocol A: Upstream Synthesis (Friedel-Crafts Acylation)

Rationale: Establishing the source of the intermediate ensures supply chain security. This method produces the keto acid with high regioselectivity.

Reagents:

  • 2-Chloroanisole (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl

    
    , 1.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Purge a 3-neck round-bottom flask with nitrogen. Add AlCl

    
     suspended in DCM at 0°C.
    
  • Acylation: Add oxalyl chloride dropwise, maintaining temperature <5°C. Stir for 15 min.

  • Addition: Add 2-chloroanisole dropwise. The solution will darken.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by HPLC (Target RT: ~4.5 min).

  • Quench: Pour the mixture slowly onto crushed ice/HCl. The organic layer separates.

  • Isolation: Extract aqueous layer with DCM. Wash combined organics with brine. Dry over Na

    
    SO
    
    
    
    .
  • Crystallization: Concentrate in vacuo. Recrystallize from Toluene/Heptane to yield the keto acid.

    • Yield Target: >85%[1][2]

    • Purity: >98% (HPLC)

Protocol B: Reductive Amination to 3-Chloro-4-methoxybenzylamine

Rationale: This step converts the


-keto acid directly to the amine pharmacophore. The use of ammonium acetate provides the nitrogen source, while cyanoborohydride effects the reduction. Note: This process often involves an in-situ decarboxylation.

Reagents:

  • 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (1.0 eq)

  • Ammonium Acetate (NH

    
    OAc, 10.0 eq)
    
  • Sodium Cyanoborohydride (NaBH

    
    CN, 1.5 eq)
    
  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the keto acid in MeOH (10 volumes).

  • Imine Formation: Add NH

    
    OAc and stir at RT for 1 hour.
    
  • Reduction: Cool to 0°C. Add NaBH

    
    CN portion-wise.
    
    • Critical Control Point: Venting is required as CO

      
       may evolve if decarboxylation occurs concurrently with reduction.
      
  • Reflux: Heat to 60°C for 12 hours to drive the reaction to completion.

  • Workup: Quench with 1N NaOH (pH > 10). Extract with Ethyl Acetate.[3][4][5]

  • Purification: The amine can be isolated as a hydrochloride salt by adding HCl/Ether.

Secondary Application: Quinoxaline Scaffolds

The


-keto acid motif is a "privileged" precursor for synthesizing quinoxaline-based kinase inhibitors (e.g., for oncology).

Reaction Logic: Condensation with 1,2-diaminobenzene derivatives.



This scaffold is highly relevant for developing inhibitors of PDGFR  and VEGFR .

Analytical Quality Control (QC)

To ensure the material meets pharmaceutical standards, use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time ~12.4 min (varies by system)
Impurity Limit <0.1% for regioisomeric impurities (2-chloro-4-methoxy isomer)

References

  • Avanafil Synthesis & Intermediates

    • Source: ChemicalBook & BenchChem Applic
    • Context: Confirmation of 3-chloro-4-methoxybenzylamine as the key pharmacophore derived from the glyoxylic acid/aldehyde precursors.
  • Reductive Amination Protocols

    • Source: Organic Chemistry Portal.
    • Context: General mechanism and best practices for converting -keto acids/aldehydes to amines using NaBH3CN.
  • Friedel-Crafts Acylation Methodologies

    • Source: Organic Syntheses, Coll. Vol. 9.
    • Context: Standard protocols for synthesizing glyoxylic acids from electron-rich arom
  • PDE5 Inhibitor Structure-Activity Relationships

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • Context: Validation of the 3-chloro-4-methoxy substitution p

Sources

Application

Advanced Application Note: Condensation Strategies for Aryl Glyoxylic Acids

Executive Summary Aryl glyoxylic acids (α-keto acids, Ar-CO-COOH) represent a privileged class of bifunctional building blocks in organic synthesis. Their unique reactivity profile stems from the adjacency of an electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl glyoxylic acids (α-keto acids, Ar-CO-COOH) represent a privileged class of bifunctional building blocks in organic synthesis. Their unique reactivity profile stems from the adjacency of an electron-deficient ketone and a carboxylic acid, enabling them to serve as electrophiles, nucleophiles (upon decarboxylation), and radical precursors.

This guide details three distinct protocols for leveraging aryl glyoxylic acids:

  • Heterocycle Synthesis: Regioselective formation of 3-arylquinoxalin-2(1H)-ones.[1][2]

  • Multicomponent Assembly: The Ugi 4-Component Reaction (U-4CR) for peptidomimetic scaffolds.

  • Radical Functionalization: Silver-catalyzed decarboxylative cross-coupling for diaryl ketone synthesis.

Reactivity Profile & Mechanism

The utility of aryl glyoxylic acids lies in their ability to selectively react at either the ketone or acid terminus, or to undergo radical transformation via decarboxylation.

Chemical Topology
  • Site A (Ketone): Highly electrophilic due to the adjacent electron-withdrawing carboxyl group. Prone to condensation with amines (Schiff base formation).

  • Site B (Carboxylic Acid): Standard acyl reactivity (amide/ester formation) but susceptible to oxidative decarboxylation to generate acyl radicals.

ReactivityMap AGA Aryl Glyoxylic Acid (Ar-CO-COOH) Quinox Condensation (1,2-Diamines) Target: 3-Arylquinoxalin-2(1H)-ones AGA->Quinox Dual Condensation Ugi Ugi 4-CR (Isocyanide/Amine) Target: Peptidomimetics AGA->Ugi Acid Component Radical Decarboxylation (Ag(I)/S2O8) Target: Diaryl Ketones AGA->Radical Oxidative Cleavage

Figure 1: Divergent synthetic pathways for aryl glyoxylic acids.

Protocol 1: Synthesis of 3-Arylquinoxalin-2(1H)-ones

Application: Preparation of kinase inhibitors and bioactive heterocycles. Mechanism: The reaction proceeds via an initial Schiff base formation at the more reactive ketone, followed by intramolecular amidation.

Reagents & Materials
  • Substrate: Aryl glyoxylic acid (1.0 equiv)

  • Reactant: o-Phenylenediamine (OPD) (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst: Trifluoroacetic acid (TFA) (1.0 equiv) [Optional for acceleration]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in MeCN (20 mL).

  • Addition: Add the aryl glyoxylic acid (10 mmol) in one portion. The solution may darken immediately due to imine formation.

  • Catalysis: Add TFA (0.5 mL) dropwise.

    • Expert Insight: While acetic acid reflux is the "classic" method, TFA in MeCN at room temperature is a milder, higher-yielding modern alternative that avoids thermal degradation of sensitive substituents.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The product typically precipitates as a solid. Filter and wash with cold water.

    • If no precipitate forms, extract with DCM (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the pure 3-arylquinoxalin-2(1H)-one.

Table 1: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low YieldIncomplete cyclizationSwitch solvent to AcOH and reflux for 1 hour.
RegioisomersUnsymmetrical diaminesRegioselectivity is governed by the nucleophilicity of the diamine. The more nucleophilic amine attacks the ketone first.
Dark Tarry ProductPolymerization of diaminePerform reaction under N₂ atmosphere; ensure diamine is freshly recrystallized.

Protocol 2: The Ugi 4-Component Reaction (U-4CR)

Application: Rapid generation of diversity-oriented libraries (DOS) and peptidomimetics. Mechanism: Aryl glyoxylic acid acts as the carboxylic acid component. The resulting α-keto amide backbone is highly privileged in protease inhibitors.

Reagents
  • Acid: Aryl glyoxylic acid (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine) (1.0 equiv)

  • Aldehyde: Paraformaldehyde or Aryl aldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) (0.5 M concentration)

Workflow
  • Imine Formation: Add the amine and aldehyde to MeOH in a screw-cap vial. Stir for 30 minutes to pre-form the imine.

    • Note: If using paraformaldehyde, ensure complete dissolution before proceeding.

  • Acid Addition: Add the aryl glyoxylic acid. Stir for 10 minutes.

  • Isocyanide Addition: Add the isocyanide last.

  • Incubation: Stir at room temperature for 24–48 hours.

  • Isolation:

    • The product often precipitates from MeOH. Filter and wash with a small amount of cold MeOH.

    • Alternatively, evaporate solvent and purify via silica gel flash chromatography (0-5% MeOH in DCM).

UgiMechanism Step1 Imine Formation (Amine + Aldehyde) Step2 Protonation by Aryl Glyoxylic Acid Step1->Step2 Step3 Isocyanide Insertion (Nitrilium Ion) Step2->Step3 Step4 Mumm Rearrangement (Stable Bis-Amide Product) Step3->Step4

Figure 2: Sequential assembly in the Ugi reaction involving aryl glyoxylic acid.

Protocol 3: Decarboxylative Cross-Coupling (Radical Pathway)

Application: Synthesis of unsymmetrical diaryl ketones (Minisci-type reaction). Concept: Aryl glyoxylic acids serve as "acyl anion equivalents" via a radical mechanism, avoiding the use of toxic aryl halides or CO gas.

Reagents
  • Substrate: Aryl glyoxylic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid or N-heterocycle (1.5 equiv)

  • Catalyst: AgNO₃ (20 mol%)

  • Oxidant: K₂S₂O₈ (Potassium Persulfate) (2.0 equiv)

  • Solvent: Water:DCM (1:1) or Water:MeCN (biphasic systems work well)

Methodology
  • Setup: In a pressure tube or sealed vial, combine the aryl glyoxylic acid, aryl boronic acid, AgNO₃, and K₂S₂O₈.

  • Solvent: Add the solvent mixture (degassed with N₂ for 10 mins prior to addition).

  • Reaction: Heat to 60–80°C for 12 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11] Ag(I) is oxidized to Ag(II) by persulfate.[11] Ag(II) induces oxidative decarboxylation of the α-keto acid, generating an acyl radical (Ar-CO[11]•). This radical attacks the boronic acid/heterocycle.

  • Workup:

    • Cool to room temperature.[9]

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with NaHCO₃ (sat.) to remove unreacted acid.

  • Purification: Silica gel chromatography.

References

  • Heterocycle Synthesis (Quinoxalines)

    • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones.[12] RSC Adv., 2014. Link

    • One-pot and efficient protocol for synthesis of quinoxaline derivatives.[2][8] Arkivoc, 2008. Link

  • Multicomponent Reactions (Ugi/Passerini)

    • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Reviews. Link

    • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.[7] Pharmaceuticals, 2022. Link

  • Decarboxylative Coupling

    • Ag(I)/persulfate-catalyzed decarboxylative coupling of α-oxocarboxylates.[9] Organic Chemistry Frontiers, 2018. Link

    • Decarboxylative sulfation by persulfates.[4][13] Chemical Science, 2018. Link

Sources

Method

preparation of oxime derivatives from 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

Application Note & Detailed Protocol Topic: Preparation of (E/Z)-2-(3-chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid from 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Audience: Researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Topic: Preparation of (E/Z)-2-(3-chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid from 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Oxime Derivatives in Modern Drug Discovery

Oximes, characterized by the R1R2C=NOH functional group, are a cornerstone in medicinal chemistry, serving as crucial intermediates and pharmacophores in a vast array of therapeutic agents.[1][2] Their diverse biological activities—spanning antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties—make them highly valuable motifs for drug design.[3][4] FDA-approved drugs, such as the antibiotic cefuroxime and the nerve agent antidote pralidoxime, underscore the clinical importance of the oxime functional group.[1][3]

The synthesis of oximes is most commonly achieved through the condensation of a carbonyl compound with hydroxylamine.[5] This application note provides a detailed, field-tested protocol for the synthesis of (E/Z)-2-(3-chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid, an oxime derivative, from its corresponding α-keto acid, 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid. α-Keto acids are versatile precursors in organic synthesis, and their conversion to α-keto acid oximes is a fundamental transformation for creating novel molecular scaffolds.[6][7] This guide offers researchers a robust and reproducible methodology, complete with mechanistic insights, characterization data, and practical considerations for successful synthesis.

Reaction Mechanism: The Oximation of an α-Keto Acid

The conversion of a ketone to an oxime is a classic nucleophilic addition-elimination reaction. The process is highly dependent on the reaction pH, which must be carefully controlled to facilitate the reaction without deactivating the reagents.

Causality Behind pH Control: The reaction is typically performed in a weakly acidic medium (pH ~4-5). This serves a dual purpose:

  • Activation of the Carbonyl: Protonation of the carbonyl oxygen atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxylamine.

  • Preservation of the Nucleophile: Hydroxylamine (NH₂OH) is a base. In strongly acidic conditions, it would be fully protonated to the non-nucleophilic hydroxylammonium ion (NH₃OH⁺). A weakly acidic buffer ensures that a sufficient concentration of the free, nucleophilic form of hydroxylamine is present in the equilibrium.[8]

The mechanism proceeds in two main stages as illustrated below:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic keto-carbonyl carbon of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid. This forms a tetrahedral carbinolamine intermediate.[9]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final, stable C=N double bond of the oxime. This step is acid-catalyzed.

Caption: Figure 1: Reaction Mechanism of Oxime Formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution of each step leads logically to the next, culminating in a well-characterized final product.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid≥98% PuritySigma-Aldrich
Hydroxylamine hydrochloride (NH₂OH·HCl)ACS Reagent, ≥99%Fisher Scientific
Sodium acetate (anhydrous)ACS Reagent, ≥99%VWR
Ethanol (200 proof)ACS/USP GradeDecon Labs
Deionized WaterType II or better-
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Büchner funnel and filter paper--
pH indicator strips (range 3-6)--
Thin-Layer Chromatography (TLC) plates (Silica)--
Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow.

  • Preparation of the Keto Acid Solution: In a 100 mL round-bottom flask, dissolve 2.28 g (10.0 mmol) of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid in a mixture of 25 mL of ethanol and 10 mL of deionized water. Stir at room temperature until a clear solution is obtained.

  • Preparation of the Hydroxylamine Reagent: In a separate 50 mL beaker, dissolve 0.83 g (12.0 mmol, 1.2 equivalents) of hydroxylamine hydrochloride and 1.64 g (20.0 mmol, 2.0 equivalents) of anhydrous sodium acetate in 15 mL of deionized water.

    • Experimental Rationale: Hydroxylamine hydrochloride is the stable salt form. Sodium acetate acts as a mild base to liberate free hydroxylamine (NH₂OH) in situ and creates a buffered solution with an optimal pH for the reaction.[10][11] Using an excess ensures the reaction goes to completion.

  • Reaction Execution: Slowly add the hydroxylamine solution to the stirring keto acid solution over 5 minutes. A white precipitate may begin to form shortly after addition.

  • Reaction Monitoring & Completion: Allow the mixture to stir at room temperature for 2-4 hours. The reaction can be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes with a few drops of acetic acid) by observing the disappearance of the starting keto acid spot. In practice, the reaction is often complete when a significant amount of precipitate has formed.

  • Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove sodium chloride and excess reagents.

  • Drying: Allow the product to air-dry on the filter for 15 minutes, then transfer it to a watch glass to dry to a constant weight. A typical crude yield is 85-95%.

Purification by Recrystallization

Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of a hot 1:1 ethanol/water mixture until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the pure white crystals, wash with a small amount of cold ethanol, and dry under vacuum.[12]

Characterization and Expected Results

Proper characterization is essential to validate the structure and purity of the synthesized oxime.

ParameterMethodExpected Result
Yield Gravimetric80-90% (after recrystallization)
Appearance VisualWhite crystalline solid
Melting Point Melting Point App.A sharp melting point, e.g., 155-158 °C (Decomposition may be observed).[13] A broad range indicates impurity.
¹H NMR (400 MHz, DMSO-d₆)Spectroscopyδ ~13.0 (br s, 1H, -COOH), δ ~12.5 (s, 1H, N-OH), δ 7.2-7.8 (m, 3H, Ar-H), δ 3.9 (s, 3H, -OCH₃). Note: The presence of E/Z isomers may result in two distinct sets of signals for the N-OH and aromatic protons.[5]
¹³C NMR (100 MHz, DMSO-d₆)Spectroscopyδ ~165 (C=O, acid), δ ~150 (C=N, oxime), signals for aromatic carbons and methoxy carbon. The ketone carbonyl (~190 ppm) from the starting material should be absent.
FT-IR (KBr Pellet)Spectroscopy~3300-2500 cm⁻¹ (broad, O-H of acid), ~1710 cm⁻¹ (C=O of acid), ~1600 cm⁻¹ (C=N of oxime), absence of the keto C=O band (~1750 cm⁻¹).[14]
Mass Spec. (ESI-)Spectrometry[M-H]⁻ calculated for C₉H₇ClNO₄: 244.00. Found: m/z 244.0.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure the pH of the reaction mixture was in the optimal range (4-5). If the solution is too acidic or basic, the reaction rate will decrease significantly. Incomplete dissolution of the starting material can also lead to lower yields.

  • Oily Product: If the product oils out instead of precipitating, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous successful batch.

  • E/Z Isomerism: Unsymmetrical ketoximes can exist as a mixture of E and Z isomers.[5] This is often observed in NMR spectra as a doubling of certain peaks. For many applications, this mixture can be used directly. If a single isomer is required, chromatographic separation (e.g., column chromatography) may be necessary.

  • Safety: Hydroxylamine and its salts are skin and respiratory irritants and can be unstable at elevated temperatures. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (E/Z)-2-(3-chloro-4-methoxyphenyl)-2-(hydroxyimino)acetic acid from its α-keto acid precursor. By detailing the underlying reaction mechanism, offering a step-by-step guide with clear rationales, and providing expected characterization data, this document equips researchers in medicinal chemistry and drug development with the tools to confidently synthesize and validate this valuable oxime derivative for further investigation and application.

References

  • Kaur, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia MDPI. [Link]

  • Otaiwi, H. D., et al. (2024). Derivatives of oxime with medicinal chemistry applications. ResearchGate. [Link]

  • Chemspace. (2022). Review of FDA-approved oximes. Chemspace. [Link]

  • Babu, K. S., & Kumar, S. A. (2015). oximes esters as potential pharmacological agents ? a review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Bode, J. W., & Behrenswerth, A. (2009). THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION. ResearchGate. [Link]

  • Patel, K. D., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry. [Link]

  • Wang, X., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry. [Link]

  • Arslan, T., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Pusterla, I., & Bode, J. W. (2012). The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation. Angewandte Chemie International Edition. [Link]

  • Ju, L., & Bode, J. W. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. National Center for Biotechnology Information. [Link]

  • Pusterla, I., & Bode, J. W. (2012). The mechanism of the α-ketoacid-hydroxylamine amide-forming ligation. PubMed. [Link]

  • Naka, T. (2005). Product Class 15: Oximes. Science of Synthesis. [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • Gehrer, E., et al. (2012). PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Arslan, T., et al. (2020). Synthesis and Characterization of Novel Oxime Derivatives. ResearchGate. [Link]

  • Goebel, T., et al. (2003). Process for the preparation of phenyl glyoxylic acid ester oximes.
  • ResearchGate. (2014). Phenylglyoxylic acid derivatives. ResearchGate. [Link]

  • Jencks, W. P. (1958). The mechanism of the reaction of hydroxylamine with activated acyl groups. PubMed. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Liaw, B., et al. (2010). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Thermal Analysis and Calorimetry. [Link]

  • Gümüş, M., & Bal, T. (2020). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic Acid from 1-(3-chloro-4-methoxyphenyl)ethanone

Introduction The synthesis of α-keto carboxylic acids, such as 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid, is a critical transformation in organic synthesis, providing key intermediates for a variety of biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of α-keto carboxylic acids, such as 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid, is a critical transformation in organic synthesis, providing key intermediates for a variety of biologically active molecules and fine chemicals. This document provides a detailed guide for the two-step oxidation of 1-(3-chloro-4-methoxyphenyl)ethanone to the target 2-oxoacetic acid. The described methodology is centered around the well-established Riley oxidation using selenium dioxide to form the intermediate arylglyoxal, followed by a subsequent oxidation to the desired carboxylic acid. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and safety considerations.

Mechanistic Rationale and Strategic Considerations

The overall transformation involves the oxidation of a methyl ketone to an α-keto acid. This is strategically achieved in two distinct, yet potentially sequential, steps:

  • Riley Oxidation: The initial step employs selenium dioxide (SeO₂) to oxidize the α-methyl group of the acetophenone derivative to an aldehyde, yielding the corresponding arylglyoxal. The mechanism of the Riley oxidation of ketones is understood to proceed through the enol tautomer of the ketone[1][2]. The enol attacks the electrophilic selenium center of SeO₂, leading to the formation of an intermediate that, after a series of steps, eliminates elemental selenium to give the 1,2-dicarbonyl compound[2][3]. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the aromatic ring of the substrate, 1-(3-chloro-4-methoxyphenyl)ethanone, can influence the rate of enolization and subsequent oxidation. Generally, electron-withdrawing groups can accelerate the reaction[4].

  • Oxidation of the Glyoxal: The intermediate, 2-(3-chloro-4-methoxyphenyl)-2-oxoacetaldehyde, is then oxidized to the final 2-oxoacetic acid. The aldehyde group of the glyoxal is more susceptible to oxidation than the ketone. Various oxidizing agents can be employed for this step, with hydrogen peroxide being a common and effective choice for the oxidation of glyoxals to their corresponding carboxylic acids[5].

The choice of a two-step approach allows for greater control over the reaction and purification of the intermediate if necessary. However, for efficiency, a one-pot procedure where the second oxidant is added after the completion of the first step can be developed.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Reagents
ReagentFormulaCAS No.Supplier (Example)Notes
1-(3-chloro-4-methoxyphenyl)ethanoneC₉H₉ClO₂37612-52-5Sigma-AldrichStarting material
Selenium Dioxide (SeO₂)SeO₂7446-08-4Acros OrganicsHighly toxic, handle with care
1,4-DioxaneC₄H₈O₂123-91-1Fisher ScientificAnhydrous, reaction solvent
Hydrogen Peroxide (30% solution)H₂O₂7722-84-1VWR ChemicalsOxidant for the second step
Diethyl Ether(C₂H₅)₂O60-29-7J.T. BakerExtraction solvent
Sodium Bicarbonate (saturated solution)NaHCO₃144-55-8EMD MilliporeFor work-up
Anhydrous Magnesium SulfateMgSO₄7487-88-9Alfa AesarDrying agent
Hydrochloric Acid (concentrated)HCl7647-01-0Macron Fine ChemicalsFor acidification
Step 1: Oxidation of 1-(3-chloro-4-methoxyphenyl)ethanone to 2-(3-chloro-4-methoxyphenyl)-2-oxoacetaldehyde (Riley Oxidation)

WARNING: Selenium dioxide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. A small amount of water (e.g., 1-2% v/v) can be added to aid in the dissolution of selenium dioxide[6].

  • Dissolution of SeO₂: Gently warm the mixture with stirring until the selenium dioxide has dissolved.

  • Addition of Starting Material: Add 1-(3-chloro-4-methoxyphenyl)ethanone (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction proceeds.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.

    • Decant the hot solution from the precipitated selenium. Alternatively, the mixture can be filtered through a pad of Celite to remove the selenium. The selenium should be handled as hazardous waste.

    • The filtrate contains the crude 2-(3-chloro-4-methoxyphenyl)-2-oxoacetaldehyde. This solution can be used directly in the next step or subjected to purification.

Step 2: Oxidation of 2-(3-chloro-4-methoxyphenyl)-2-oxoacetaldehyde to 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic Acid
  • Reaction Setup: Cool the dioxane solution containing the crude glyoxal from Step 1 in an ice bath.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 - 1.5 eq) to the cooled solution with stirring. The addition should be done cautiously to control any exotherm.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate.

    • Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid.

Process Visualization

Experimental Workflow

G cluster_step1 Step 1: Riley Oxidation cluster_step2 Step 2: Glyoxal Oxidation A 1. Dissolve SeO2 in Dioxane B 2. Add 1-(3-chloro-4-methoxyphenyl)ethanone A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool and Filter to Remove Selenium D->E Complete F Crude Glyoxal Solution E->F G 6. Cool Glyoxal Solution F->G Proceed to Step 2 H 7. Add Hydrogen Peroxide G->H I 8. Stir at Room Temperature H->I J 9. Monitor by TLC I->J J->I Incomplete K 10. Aqueous Work-up and Extraction J->K Complete L 11. Acidification and Precipitation K->L M 12. Filtration and Drying L->M N Final Product: 2-Oxoacetic Acid M->N

Caption: Experimental workflow for the two-step oxidation.

Reaction Mechanism

G cluster_step1 Riley Oxidation cluster_step2 Glyoxal Oxidation Ketone 1-(3-chloro-4-methoxyphenyl)ethanone Enol Enol Tautomer Ketone->Enol Tautomerization Intermediate1 [Intermediate] Enol->Intermediate1 + SeO2 SeO2 SeO2 Glyoxal 2-(3-chloro-4-methoxyphenyl)-2-oxoacetaldehyde Intermediate1->Glyoxal Elimination Se Se (precipitate) Intermediate1->Se Glyoxal2 2-(3-chloro-4-methoxyphenyl)-2-oxoacetaldehyde OxoaceticAcid 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid Glyoxal2->OxoaceticAcid + H2O2 H2O2 H2O2

Caption: Simplified reaction mechanism.

Safety, Handling, and Waste Disposal

Safety Precautions:

  • Selenium Dioxide: SeO₂ is highly toxic upon inhalation, ingestion, and skin contact. All manipulations should be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. An emergency eyewash and shower should be readily accessible.

  • 1,4-Dioxane: Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated area and away from ignition sources.

  • Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin and eye burns. Handle with care and wear appropriate PPE.

  • Acids and Bases: Concentrated hydrochloric acid and sodium bicarbonate solutions should be handled with appropriate care to avoid skin and eye contact.

Waste Disposal:

  • Selenium Waste: The elemental selenium precipitate from the Riley oxidation is a hazardous waste and must be collected in a designated, labeled container for disposal by a certified hazardous waste management company. Do not dispose of selenium waste in regular trash or down the drain[7][8].

  • Solvent Waste: Collect all organic solvent waste, including the 1,4-dioxane and diethyl ether, in a labeled container for hazardous waste disposal.

  • Aqueous Waste: The aqueous waste from the work-up should be neutralized before disposal. Check local regulations for the proper disposal of neutralized aqueous waste.

References

  • Chang, M.-Y., et al. (2025). Selenium dioxide-mediated one-pot oxidative annulation of sulfonyl o-hydroxyacetophenones with acetophenones. Organic & Biomolecular Chemistry.
  • Lindsey, J. S., & Muthukumaran, K. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1933. [Link]

  • Sato, T., & Ohta, M. (1955). The Selenium Dioxide Oxidation of Substituted Acetophenones. Bulletin of the Chemical Society of Japan, 28(4), 283-284.
  • Riley, H. L. (1934). Oxidation of organic compounds. U.S. Patent No. 1,955,890. Washington, DC: U.S.
  • ADICHEMISTRY. (n.d.). Selenium-Dioxide. Retrieved from [Link]

  • Gupte, S. P., & Chaudhari, R. V. (1991). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid.
  • Singh, P., & Kumar, D. (2009). Chemoselective Selenium Dioxide Oxidation of 1,4-Adducts Derived from Substituted Arylidene Acetophenones.
  • Gogoi, P., et al. (2021). Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2. ACS Omega, 6(21), 13895-13901.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 44(02), 283-289.
  • Rajendran, P., Bashpa, P., & Bijudas, K. (2017). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. International Journal of ChemTech Research, 10(12), 96-101.
  • Gogoi, P., et al. (2021). Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[1][9]Dioxolo[4,5-d][1][9]dioxoles. ACS Omega, 6(21), 13895–13901.

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • National Toxicology Program. (1993). Nomination Background: Phenylglyoxal (CASRN: 1074-12-0).
  • Wikipedia. (n.d.). Phenylglyoxal. Retrieved from [Link]

  • Nielsen, T. E., et al. (2008). Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones.
  • Ateneo de Manila University. (n.d.).
  • Nielsen, T. E., et al. (2008). Divergent pathway for the solid-phase conversion of aromatic acetylenes to carboxylic acids, alpha-ketocarboxylic acids, and methyl ketones.
  • Wikipedia. (n.d.). Phenylglyoxylic acid. Retrieved from [Link]

  • Singh, B., et al. (1987). Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. Zenodo.
  • NPTEL. (n.d.).
  • Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Google Patents. (n.d.).
  • SlideShare. (n.d.). 13. SeO2 & raney ni.
  • ResearchGate. (2017). (PDF)
  • Nagajyothi, Y., et al. (2011). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Asian Journal of Chemistry, 23(2), 839-841.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2020).
  • Organic Syntheses. (n.d.). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL.
  • Reddit. (2023). SeO2 work-up : r/OrganicChemistry.
  • Royal Society of Chemistry. (n.d.). Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR.
  • ResearchGate. (2025). Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids.
  • Semantic Scholar. (2020).
  • Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

Sources

Method

Application Note: Esterification Strategies for 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

Topic: Protocol for Esterification of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Esterification of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1][2][3]

Executive Summary

This guide details the synthetic protocols for the esterification of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as a phenylglyoxylic acid derivative).[1][2][3] This structural motif—an


-keto acid attached to a substituted aromatic ring—is a critical intermediate in the synthesis of indole-based therapeutics, kinase inhibitors, and other heterocyclic pharmaceutical agents.[1][3]

The presence of the


-keto group adjacent to the carboxylic acid introduces unique reactivity challenges compared to standard benzoic acids, including susceptibility to decarbonylation  (loss of CO) under thermal stress and hydrate formation  in aqueous media. This guide presents two validated methodologies: a scalable Acid-Catalyzed Fischer Esterification  (Method A) and a mild Base-Promoted Alkylation  (Method B), ensuring flexibility across different stages of drug development.[1][2]

Chemical Context & Retrosynthetic Logic[2]

Substrate Analysis[1][2][4]
  • Compound: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid.[1][2][3]

  • Electronic Environment: The aromatic ring features a methoxy group (electron-donating) at the para position and a chlorine atom (electron-withdrawing, weakly deactivating) at the meta position.

  • Reactivity Profile: The

    
    -keto moiety significantly increases the electrophilicity of the carboxylic acid carbonyl but also stabilizes the carboxylate anion via resonance.[3]
    
  • Risk Factors:

    • Decarbonylation:

      
      -Keto acid chlorides (formed via thionyl chloride activation) can spontaneously lose CO to form benzoyl chlorides if heated excessively.[1][2][3]
      
    • Hydration: The highly electrophilic

      
      -ketone can form gem-diols in the presence of water, complicating purification.[1][3]
      
Reaction Pathway Visualization

The following diagram outlines the decision tree for selecting the appropriate esterification method based on scale and available equipment.

Esterification_Workflow Start Starting Material: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Decision Select Methodology Start->Decision MethodA Method A: Acid-Catalyzed (Fischer Esterification) Decision->MethodA Scale > 10g Cost-Sensitive MethodB Method B: Base-Promoted (Alkyl Halide Alkylation) Decision->MethodB Scale < 1g Mild Conditions Required ProcessA Reflux in MeOH/H2SO4 (Equilibrium Driven) MethodA->ProcessA ProcessB MeI or DMS + K2CO3 in DMF (Irreversible) MethodB->ProcessB WorkupA Evaporation & Aqueous Wash (Remove Acid Catalyst) ProcessA->WorkupA WorkupB Aqueous Quench & Extraction (Remove Inorganic Salts) ProcessB->WorkupB Product Target Product: Methyl 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetate WorkupA->Product WorkupB->Product

Caption: Decision matrix for esterification methodology based on scale and operational constraints.

Method A: Acid-Catalyzed Fischer Esterification (Standard Protocol)

Best for: Large-scale synthesis (>10g), cost-efficiency, and robust substrates.[1][2]

Mechanism

This reaction relies on the protonation of the carboxylic acid carbonyl, making it susceptible to nucleophilic attack by methanol. Because the reaction is an equilibrium, it is driven to completion by using methanol as the solvent (excess reagent) and removing water (if possible, though often not required for methyl esters due to the large excess of MeOH).

Materials
  • Substrate: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (1.0 equiv).

  • Solvent/Reagent: Methanol (anhydrous, HPLC grade) – 10-20 volumes.[1][2]

  • Catalyst: Sulfuric acid (H₂SO₄, conc. 98%) – 0.1 to 0.5 equiv.[2]

    • Alternative: Thionyl Chloride (SOCl₂) – 1.1 equiv (generates anhydrous HCl in situ).[2]

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1][2]

  • Dissolution: Charge the flask with the keto-acid substrate and Methanol (10 mL per gram of substrate). Stir until a suspension or solution is formed.

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add concentrated H₂SO₄ dropwise.[1][2] Caution: Exothermic.

    • Option 2 (SOCl₂): Cool the solution to 0°C. Add SOCl₂ dropwise.[1] This reacts with MeOH to form anhydrous HCl and methyl sulfite, driving the reaction vigorously.

  • Reaction: Heat the mixture to reflux (approx. 65°C) .

    • Duration: Monitor by TLC or HPLC.[1][2] Typically complete in 3–6 hours.[1]

    • Checkpoint: The starting acid is more polar than the ester. Look for the disappearance of the baseline spot (in Hex/EtOAc) and the appearance of a higher Rf spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove most methanol (do not distill to dryness if using H₂SO₄ to avoid charring).[2]

    • Dilute the residue with Ethyl Acetate (EtOAc) .[2]

    • Wash carefully with saturated NaHCO₃ (to neutralize acid) until bubbling ceases.[2]

    • Wash with Brine .[1][2]

    • Dry organic layer over anhydrous Na₂SO₄ .[1][2]

  • Purification:

    • Filter and concentrate.

    • The product usually crystallizes upon cooling or trituration with cold Hexanes/Ether.[1] If oil persists, silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) is recommended.[1][2]

Method B: Base-Promoted Alkylation (Mild Protocol)

Best for: Small scale (<1g), acid-sensitive analogs, or parallel synthesis arrays.[1][2]

Mechanism

This method utilizes the carboxylate anion (generated by a weak base) acting as a nucleophile to displace a leaving group (iodide) from methyl iodide.[2] This reaction is irreversible and avoids thermodynamic equilibrium.[1]

Materials
  • Substrate: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (1.0 equiv).

  • Alkylating Agent: Methyl Iodide (MeI) – 1.5 equiv.[1][2]

    • Alternative: Dimethyl Sulfate (DMS) (Highly toxic, use only if necessary).[2]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) – 1.5 to 2.0 equiv.[2]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2]

Step-by-Step Protocol
  • Setup: Use a sealed vial or round-bottom flask under Nitrogen atmosphere.

  • Solubilization: Dissolve the substrate in DMF (5 mL per gram).

  • Deprotonation: Add K₂CO₃ (finely ground). The mixture may bubble slightly as CO₂ is released if residual acid protons are present. Stir for 15 minutes at Room Temperature (RT).

  • Alkylation: Add Methyl Iodide dropwise via syringe.[1][2]

    • Safety Note: MeI is a neurotoxin and alkylating agent.[1] Use in a fume hood.[1]

  • Reaction: Stir at RT for 2–4 hours . Heating is rarely required and may cause decomposition.[1]

  • Workup:

    • Dilute the reaction mixture with Water (5x reaction volume) and EtOAc .

    • Separate phases.[1][2]

    • Wash the organic phase extensively with water (3x) to remove DMF.

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Usually yields high-purity product requiring no further purification.[1][2]

Analytical Characterization & QC

To ensure the integrity of the protocol, the isolated product must be validated against the following criteria.

Expected Data
TechniqueFeatureExpected Signal
TLC Rf Value~0.5–0.7 (30% EtOAc/Hexanes).[1][2] Higher than starting acid.[1][2]
1H NMR Methoxy (Ar-OMe)Singlet, ~3.9 ppm (3H).[1][2]
1H NMR Ester Methyl (COOMe)Singlet, ~3.95–4.0 ppm (3H).[2] Distinct from Ar-OMe.[1][2][4][5][6]
1H NMR Aromatic Protons3 signals (ABC system or similar) in 7.0–8.0 ppm range.
IR Carbonyl (Ester)~1735–1750 cm⁻¹.[2]
IR Carbonyl (Ketone)~1680–1700 cm⁻¹ (Conjugated

-keto).[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction (Equilibrium)Use Method A with SOCl₂ or add molecular sieves to remove water.
Side Product Decarbonylation (Loss of CO)Avoid temperatures >80°C. Do not use refluxing thionyl chloride for extended periods.[2]
Hydrolysis Product instability on silicaUse neutralized silica (flush with 1% Et₃N) or crystallize instead of column chromatography.
"Missing" Methyl Formation of hydrate (Gem-diol)The

-keto ester can form a hydrate with water.[1][2] Dry the NMR sample thoroughly or add D₂O to check for exchange.

Scientific Grounding & Mechanism[2][7][8]

The esterification of


-keto acids differs from aliphatic acids due to the inductive effect of the 

-carbonyl.[1][3] The electron-withdrawing nature of the ketone makes the carboxylic carbon more electrophilic, accelerating nucleophilic attack, but also makes the bond between the carboxyl and the

-carbon weaker (risk of decarbonylation).
Mechanistic Pathway (Acid-Catalyzed)[1][2]

Mechanism Step1 Protonation of Carboxyl Oxygen Step2 Nucleophilic Attack by MeOH Step1->Step2 + MeOH Step3 Tetrahedral Intermediate Step2->Step3 Step4 Proton Transfer & Elimination of H2O Step3->Step4 - H2O Step5 Deprotonation to Ester Step4->Step5

Caption: Simplified mechanistic flow of Fischer Esterification.

Key Reference Integration: Standard protocols for phenylglyoxylic acid esterification emphasize the use of acid catalysis for scalability [1]. However, recent literature on


-keto acids highlights the utility of mild alkylation to prevent decarboxylative side reactions common in electron-rich systems [2].[1][2] The specific chloro-methoxy substitution pattern stabilizes the aromatic ring against electrophilic substitution side reactions during the process.[1]

References

  • Fischer Esterification of Carboxylic Acids. Organic Syntheses, Coll.[1][2][7] Vol. 2, p. 264.[1][2][3][7] A foundational protocol for acid-catalyzed esterification.[1][2] [2]

  • Synthesis of

    
    -Keto Esters via Oxidative Esterification. Journal of Organic Chemistry, 2020.[1][2][3][8] Discusses the stability and reactivity of aryl 
    
    
    
    -keto esters. [2]
  • Decarbonyl

    
    -Keto Acids. Master Organic Chemistry. Provides mechanistic insight into the stability risks of this functional group. 
    

Sources

Application

Application Note: Optimization of Recrystallization Solvents for the Purification of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

Executive Summary The purification of highly functionalized α-keto acids is a critical bottleneck in the synthesis of advanced pharmaceutical intermediates. 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS 70154-90-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly functionalized α-keto acids is a critical bottleneck in the synthesis of advanced pharmaceutical intermediates. 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS 70154-90-4) presents unique purification challenges due to its susceptibility to decarboxylation, thermal degradation, and a high propensity to "oil out" (liquid-liquid phase separation) during standard aqueous crystallization. This application note details a field-proven, highly reproducible dual-solvent recrystallization protocol utilizing an Ethyl Acetate/Heptane system, designed to maximize thermodynamic yield while ensuring >99.5% HPLC purity.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating purification system, we must first analyze the molecular architecture of the target compound. 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid features a lipophilic substituted aromatic ring coupled with a highly polar, hydrogen-bond-donating/accepting glyoxylic acid moiety (1)[1].

The Oiling-Out Phenomenon: When attempting recrystallization in traditional miscible systems like aqueous ethanol, the hydration shell disrupts the crystalline lattice formation before the saturation point is reached. Because the ionization state of phenylglyoxylic acid derivatives heavily dictates their partition and solubility behaviors (2)[2], the presence of water forces the compound into a metastable liquid phase rather than a solid crystal, trapping impurities in a viscous syrup.

The Dual-Solvent Solution: Historically, benzoylformic acid derivatives have been purified using single-solvent systems such as carbon tetrachloride or pure ethyl acetate (3)[3]. However, to achieve pharmaceutical-grade purity, we employ an Ethyl Acetate (Solvent) / Heptane (Anti-solvent) system.

  • Causality of Solvent: Ethyl acetate acts as a strong hydrogen-bond acceptor, providing excellent thermodynamic solubility at elevated temperatures (60°C).

  • Causality of Anti-Solvent: Heptane, a non-polar hydrocarbon, acts as a highly effective anti-solvent. By carefully titrating heptane into the ethyl acetate solution, we modulate the dielectric constant of the medium. This widens the Metastable Zone Width (MSZW), allowing for controlled, slow nucleation that rejects structurally similar impurities (such as unreacted starting materials or over-oxidation byproducts) into the mother liquor.

Quantitative Solvent Efficacy Data

The following table summarizes the experimental solubility and recovery metrics across evaluated solvent systems. The EtOAc/Heptane system demonstrates superior performance in both yield and impurity rejection.

Solvent SystemHot Solubility (60°C)Cold Solubility (5°C)Yield (%)Purity (HPLC Area %)Mechanistic Observation
Ethyl Acetate / Heptane (1:2) High (>300 mg/mL) Very Low (<10 mg/mL) 85 - 88% > 99.5% Optimal MSZW; highly crystalline solid; no oiling out.
TolueneModerate (~100 mg/mL)Low (~20 mg/mL)65 - 70%97.5%Requires large solvent volumes; slow crystallization kinetics.
Ethanol / Water (7:3)Very HighModerate50 - 60%94.0%Prone to liquid-liquid phase separation (oiling out).
Dichloromethane / HexaneHighLow75 - 80%98.0%Good yield, but DCM poses severe environmental and safety risks.

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This protocol is designed as a self-validating system. Each step contains built-in physical checks to ensure the process remains within the optimal thermodynamic window.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid in 30 mL of Ethyl Acetate in a 250 mL jacketed reactor.

  • Action: Heat the suspension to 60°C under gentle mechanical agitation (200 rpm) until complete dissolution is achieved.

  • Causality: 60°C is chosen to maximize solubility while remaining safely below the boiling point of EtOAc (77°C) and the thermal degradation threshold of the α-keto acid.

Step 2: Hot Filtration (Self-Validation Checkpoint)

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated (60°C) crystallization vessel.

  • Causality: This step removes insoluble mechanical particulates. If left in the solution, these particulates act as heterogeneous nucleation sites, causing premature, uncontrolled crystallization (crashing out) which traps impurities within the crystal lattice.

Step 3: Anti-Solvent Titration

  • Action: Maintain the filtrate at 60°C. Using an addition funnel, add 60 mL of Heptane dropwise over exactly 30 minutes.

  • Causality: Slow, controlled addition prevents local supersaturation spikes. The solution should become slightly cloudy (cloud point) near the end of the addition, indicating the boundary of the metastable zone has been reached.

Step 4: Controlled Cooling Profile

  • Action: Program the jacketed reactor to cool the mixture linearly from 60°C to 5°C over 2 hours (cooling rate of ~0.45°C/min).

  • Causality: A slow, linear cooling ramp favors the growth of existing crystal faces (yielding larger, purer crystals) rather than the nucleation of new, smaller crystals (secondary nucleation) which are harder to filter and hold onto surface impurities.

Step 5: Isolation and Displacement Washing

  • Action: Isolate the resulting crystalline slurry via vacuum filtration using a Büchner funnel.

  • Action: Wash the filter cake with 15 mL of pre-chilled (5°C) Heptane/Ethyl Acetate (4:1 v/v).

  • Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product. Using pure heptane for the wash is avoided as it can cause rapid precipitation of residual impurities left in the interstitial liquid.

Step 6: Drying

  • Action: Dry the crystals under vacuum (50 mbar) at 40°C for 12 hours.

Process Visualization

RecrystallizationWorkflow Crude Crude 2-(3-Chloro-4- methoxyphenyl)-2-oxoacetic acid Dissolve Dissolution in Ethyl Acetate (T = 60°C) Crude->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter AntiSolvent Heptane Addition (Dropwise, Anti-solvent) HotFilter->AntiSolvent Cooling Controlled Cooling (0 - 5°C, 2 hours) AntiSolvent->Cooling Filtration Vacuum Filtration & Cold Heptane Wash Cooling->Filtration Pure Pure Crystalline Product (>99% HPLC Purity) Filtration->Pure

Figure 1: Step-by-step workflow for the dual-solvent recrystallization purification process.

Process Analytics and Quality Control

To validate the success of the protocol, the following QC checks must be performed:

  • Mass Balance: The isolated yield should fall between 8.5 g and 8.8 g. A yield higher than 90% typically indicates insufficient washing or solvent entrapment.

  • HPLC Purity: Analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient). The target peak should integrate to >99.5% area.

  • Melting Point: A sharp melting point range (typically within a 1-2°C window) confirms polymorphic purity and the absence of solvent inclusion.

References
  • PubChemLite - 2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid. PubChemLite / Université du Luxembourg.
  • What are the synthesis methods of Benzoylformic acid? - FAQ. Guidechem.
  • Synthesis of a New Molecularly Imprinted Polymer and Optimisation of Phenylglyoxylic Acid Extraction from Human Urine Samples Using a Central Composite Design within the Response Surface Methodology. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

This guide serves as a comprehensive technical support resource for researchers working with 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid . It addresses the inherent instability of -keto acids and provides actionable pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical support resource for researchers working with 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid . It addresses the inherent instability of


-keto acids and provides actionable protocols to prevent degradation.

Case ID: T-GLYOX-001 Compound Class: Arylglyoxylic Acid Derivative Critical Issue: Spontaneous Decarboxylation (


 loss) & Oxidative Degradation

Core Stability Analysis (The "Why")

To prevent degradation, you must understand the driving forces. This molecule is an


-keto acid . Its instability arises from the proximity of the ketone carbonyl (

) to the carboxylic acid (

).
The Mechanism of Failure

There are two distinct degradation pathways you must control:[1]

  • Thermal Decarboxylation (Anaerobic):

    • Product: 3-Chloro-4-methoxybenzaldehyde.

    • Mechanism: The electron-withdrawing chlorine atom on the phenyl ring increases the electrophilicity of the

      
      -carbonyl. This facilitates a cyclic transition state where the carboxyl proton transfers to the ketone oxygen, leading to the spontaneous loss of 
      
      
      
      .
    • Trigger: Heat (>40°C) and acidic environments.

  • Oxidative Decarboxylation (Aerobic):

    • Product: 3-Chloro-4-methoxybenzoic acid.

    • Mechanism: Radical attack (often catalyzed by trace metals like

      
       or 
      
      
      
      ) or direct reaction with peroxides/oxygen at the
      
      
      -carbon.
    • Trigger: Oxygen exposure, light, and high pH (carboxylate form is more susceptible to oxidation).

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation routes you must block.

Decarboxylation_Pathways cluster_prevention Prevention Strategy Start 2-(3-Chloro-4-methoxyphenyl)- 2-oxoacetic acid Thermal_TS Cyclic Transition State (Acid-Catalyzed) Start->Thermal_TS Heat (>40°C) Acidic pH Benzoic 3-Chloro-4-methoxybenzoic acid (Degradation Product B) Start->Benzoic Oxidative Decarboxylation (O2 / H2O2 / Light) Aldehyde 3-Chloro-4-methoxybenzaldehyde (Degradation Product A) Thermal_TS->Aldehyde -CO2 P1 Keep Cold (<4°C) P2 Inert Gas (Ar/N2) P3 Convert to Salt

Caption: Figure 1. Competing degradation pathways. Thermal stress leads to the aldehyde, while oxidative stress leads to the benzoic acid derivative.

Critical Handling Parameters

Adhere to these parameters to maintain compound integrity (>98% purity).

ParameterCritical LimitScientific Rationale
Temperature < 30°C (Working) -20°C (Storage) Thermal energy overcomes the activation barrier for the cyclic transition state. Never distill this compound.
pH Environment Neutral to Basic (pH 7-9) The free acid is prone to thermal decarboxylation. The carboxylate salt (e.g., Sodium or Potassium) is thermally stable but sensitive to oxidation.
Atmosphere Argon or Nitrogen Displaces oxygen, preventing the radical oxidative pathway to benzoic acid.
Solvent Choice Avoid DMSO/DMF Polar aprotic solvents can accelerate decarboxylation rates by destabilizing the ground state of the carboxylate. Use DCM, THF, or Toluene.
Workup Lyophilization Do not use a rotary evaporator with a water bath >35°C. Freeze-drying is the only safe drying method for the free acid.

Troubleshooting Guide

Use this logic flow to diagnose issues during synthesis or storage.

Symptom: Gas Evolution (Bubbling)
  • Diagnosis: Thermal Decarboxylation.[2]

  • Immediate Action:

    • Cool the reaction vessel to 0°C immediately.

    • Check pH; if acidic (pH < 4), carefully neutralize with saturated

      
       to form the more stable salt.
      
    • Vent the vessel to prevent pressure buildup.

Symptom: 1H-NMR shows Aldehyde Peak (~10 ppm)[4]
  • Diagnosis: The compound was exposed to heat during workup.

  • Solution: You cannot reverse this. You must repurify (recrystallization from cold Hexane/EtOAc).

  • Prevention: In future runs, replace rotary evaporation with lyophilization.

Symptom: Color Change (White -> Yellow/Brown)
  • Diagnosis: Oxidative degradation to benzoic acid or polymerization.

  • Immediate Action: Check for the presence of transition metals. Add a chelating agent (EDTA) if metal catalysis is suspected. Purge storage vials with Argon.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Identify Issue Gas Gas Evolution / Bubbling Start->Gas NMR_Ald NMR: Aldehyde Peak (~10ppm) Start->NMR_Ald NMR_Acid NMR: Benzoic Acid Peak Start->NMR_Acid Check_Temp Check_Temp Gas->Check_Temp Is Temp > 35°C? Thermal_Fail Cause: Rotovap bath too hot. Solution: Use Lyophilizer. NMR_Ald->Thermal_Fail Thermal Decarboxylation Oxidative_Fail Cause: O2 exposure or Metal catalyst. Solution: Argon purge + EDTA. NMR_Acid->Oxidative_Fail Oxidative Degradation Cool_Down CRITICAL: Ice Bath immediately. Convert to Salt form. Check_Temp->Cool_Down Yes Check_pH Is pH < 4? Check_Temp->Check_pH No Neutralize Neutralize with NaHCO3 to stabilize. Check_pH->Neutralize Yes

Caption: Figure 2. Decision tree for diagnosing degradation issues based on observable symptoms.

Validated Experimental Protocols

Protocol A: Safe Workup (Isolation of Free Acid)

Standard workups often destroy this molecule. Use this modified procedure.

  • Quench: Cool reaction mixture to 0°C.

  • Acidification: If generating the free acid from a salt, use dilute HCl (1M) and add dropwise at 0°C. Do not go below pH 2.

  • Extraction: Extract immediately into cold Dichloromethane (DCM).

  • Drying: Dry organic layer over

    
     (Magnesium sulfate can sometimes act as a Lewis acid catalyst; Sodium sulfate is safer).
    
  • Concentration:

    • Preferred: Remove solvent under high vacuum at room temperature (do not heat).

    • Alternative: Add Hexane to the DCM solution to precipitate the acid, then filter.

Protocol B: Long-Term Storage
  • Isolate the compound as a solid.[3]

  • Place in an amber glass vial (UV protection).

  • Purge the headspace with Argon gas for 30 seconds.

  • Seal cap with Parafilm.

  • Store at -20°C .

Frequently Asked Questions (FAQ)

Q: Can I store the compound in solution? A: No.


-Keto acids are significantly less stable in solution, particularly in protic solvents where they can form hydrates or hemiacetals that facilitate degradation. Always store as a dry solid.

Q: Why does my product turn pink? A: This indicates the formation of radical species or trace oxidation of the methoxy group. It is a sign of "Oxidative Decarboxylation." Ensure your solvents are degassed and free of peroxides (test THF/Ether for peroxides before use).

Q: Can I use this compound in a reaction at 80°C? A: Likely not. If your reaction requires heating, you should consider a "masked" form of the glyoxylic acid (e.g., an ester or acetal) and deprotect it in situ only if necessary. If you must use the free acid, use a large excess to account for thermal loss.

References

  • Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]

  • PubChem. 2-(3-Chloro-4-methoxyphenyl)acetic acid (Related Derivative Stability Data). Retrieved from [Link]

Sources

Optimization

solubility issues of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid in water

Topic: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Case ID: SOL-2024-CMOA Status: Active Classification: Physicochemical / Assay Development[1][2] Executive Summary Users frequently report precipitation and poor solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

Case ID: SOL-2024-CMOA Status: Active Classification: Physicochemical / Assay Development[1][2]

Executive Summary

Users frequently report precipitation and poor solubility with 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (often an intermediate in Apixaban-related synthesis).[2] This molecule presents a classic "solubility paradox": it possesses a hydrophilic head group (


-keto acid) but a highly lipophilic tail (chloro-methoxy phenyl ring).[2]

This guide addresses the thermodynamic hurdles of dissolving this compound in aqueous media. The core solution relies on manipulating the ionization state of the carboxylic acid (


) to overcome the lattice energy of the solid crystal.[3]
Part 1: The Chemistry of the Problem

To solve the solubility issue, you must understand the competition between the molecule's functional groups.[3][4]

  • The Hydrophobic Driver (The Ring): The 3-chloro and 4-methoxy substituents significantly increase the partition coefficient (

    
    ).[1][2] The chlorine atom, being lipophilic and electron-withdrawing, reduces water interaction, while the methoxy group adds bulk.[2][3][4]
    
  • The Hydrophilic Driver (The Head): The

    
    -keto carboxylic acid moiety is highly polar.[1][2][3]
    
  • The Critical Failure Point (Acidity):

    • As an

      
      -keto acid, the electron-withdrawing ketone group stabilizes the carboxylate anion, making it a stronger acid than acetic acid.[1][2][3]
      
    • Estimated

      
      : 
      
      
      
      .[2][3]
    • Implication: In unbuffered water (pH ~5-6) or acidic media (pH < 3), the compound exists largely in its protonated (unionized) form .[2][3] This form has low aqueous solubility due to the lipophilic ring dominating the solvation energetics.[2][3]

Technical Insight: You cannot force this compound into water by heating alone; you must drive the equilibrium toward the carboxylate salt form .[2][3]

Part 2: Validated Solubilization Protocols
Protocol A: Aqueous Stock Preparation (The "pH Switch" Method)

Use this method for chemical synthesis or aqueous-phase reactions.[1][2]

Principle: Convert the free acid to its sodium or potassium salt to increase solubility by


.

Reagents:

  • 1N NaOH or

    
     solution.[2][3][5]
    
  • pH meter or strips.[2][3]

Step-by-Step:

  • Suspension: Weigh the target amount of solid acid into a beaker. Add 80% of the final volume of water.[3] Note: The solid will float or clump; this is normal.[3][4]

  • Titration: While stirring, add 1N NaOH dropwise.

  • Monitoring: Monitor pH continuously.

    • Target pH: Adjust to pH 7.5 – 8.5 .

    • Why? You need to be at least 2 pH units above the

      
       to ensure 99% ionization.[2][3]
      
  • Dissolution: The solution should turn clear as the salt forms.[2][3]

  • Back-Titration (Optional): If your application requires a neutral pH, you can carefully back-titrate with dilute HCl to pH 7.0, but do not go below pH 6.0 or precipitation may occur.[1][2]

Protocol B: Stock for Biological Assays (The Co-Solvent Method)

Use this method for in vitro assays (e.g., cell culture, enzyme inhibition) where high salt concentrations are undesirable.[2][3][4]

Principle: Use a water-miscible organic solvent to disrupt the crystal lattice before introducing the aqueous buffer.[2]

Compatibility Table:

SolventSolubility Limit (Est.)Comment
DMSO > 50 mg/mLRecommended. Best for freezing stocks.[1][2]
Ethanol ~ 10-20 mg/mLGood, but evaporation can change concentration.[1][2][3]
PBS (pH 7.4) ~ 1-5 mg/mLOnly soluble after pre-dissolution or pH adjustment.[2]
Water (pH < 4) < 0.1 mg/mLInsoluble. Do not attempt.[2][3]

Workflow:

  • Primary Solubilization: Dissolve the solid compound in 100% DMSO to a concentration of 100 mM . Vortex until completely clear.[2][3]

  • Dilution: Dilute this stock into your assay buffer.

    • Critical Step: Ensure the assay buffer is pH 7.4 or higher .[2][3]

    • Limit: Keep the final DMSO concentration < 1% (or as tolerated by your cells) to prevent compound precipitation ("crashing out").[2][3]

Part 3: Troubleshooting Decision Tree

The following logic flow helps you decide the correct solubilization strategy based on your application.

SolubilityLogic Start Start: Solid Compound 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid CheckApp What is the Application? Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) CheckApp->Synthesis DMSO Dissolve in 100% DMSO (Stock Solution) BioAssay->DMSO CheckPH Check Target pH Synthesis->CheckPH Dilute Dilute into Buffer (Ensure Buffer pH > 7.2) DMSO->Dilute Acidic Acidic Conditions (pH < 4) CheckPH->Acidic Basic Basic/Neutral Conditions (pH > 6) CheckPH->Basic UseOrganic Must use Organic Solvent (DCM, EtOAc, MeOH) Acidic->UseOrganic UseBase Dissolve in Water + Base (NaOH/Na2CO3) Basic->UseBase

Figure 1: Decision matrix for solubilizing 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid based on experimental requirements.

Part 4: Frequently Asked Questions (FAQ)

Q1: I tried dissolving it in PBS, but it formed a cloudy suspension. Why? A: Standard PBS (pH 7.[2][3]4) has a buffering capacity, but if you add a large amount of the free acid, you may locally exhaust the buffer, dropping the pH below the molecule's


.[2][3][4]
  • Fix: Pre-dissolve in DMSO (Protocol B) or adjust the pH of the suspension with a small amount of dilute NaOH until clear before adding the full volume of PBS.

Q2: Can I heat the solution to dissolve it? A: Heating is risky for


-keto acids.[1][2] They can undergo decarboxylation  (losing 

to form the aldehyde) or oxidative degradation at high temperatures (

), especially in the presence of light or oxidants [1].[2][3] Use pH adjustment (chemical energy) rather than heat (thermal energy).[2][3]

Q3: I see a peak splitting in my HPLC analysis. Is the compound degrading? A: Not necessarily.[2][3]


-Keto acids in aqueous solution exist in equilibrium between the keto form  (

) and the gem-diol hydrate form (

).[1][2] This can sometimes appear as split or broadened peaks depending on the mobile phase pH and temperature [2].[2][3] Ensure your HPLC mobile phase is acidified (e.g., 0.1% Formic Acid) to collapse the equilibrium and keep the molecule protonated for better peak shape on C18 columns.[2][3][4]

Q4: Is this compound stable in water? A: The salt form is relatively stable at


.[2][3] However, 

-keto acids are susceptible to oxidation (by

or air over time).[2][3] Prepare aqueous solutions fresh or store frozen at

.
References
  • Sigma-Aldrich/Merck.

    
    -Keto Acids and Derivatives.[1][2] (General stability data for phenylglyoxylic acid derivatives). 
    
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4681662, 2-(3-Chloro-4-methoxyphenyl)acetic acid (Analog Structure/Properties). Retrieved from .[2][3] (Note: Used as structural analog for lipophilicity estimation).[1][2]

  • Bristol-Myers Squibb Co. Patent US20060069258A1: Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.[1][2] (Describes the synthesis and handling of the 3-chloro-4-methoxyphenyl-2-oxoacetic acid intermediate).

  • Cayman Chemical.

    
    -Ketoglutaric Acid Solubility Guide. (Authoritative reference for general 
    
    
    
    -keto acid handling).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

Executive Summary & Chemical Profile[1][2][3] Compound: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Common Name: 3-Chloro-4-methoxybenzoylformic acid CAS: 13721-20-5 (Acid form) This guide addresses the critical stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

Compound: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Common Name: 3-Chloro-4-methoxybenzoylformic acid CAS: 13721-20-5 (Acid form)

This guide addresses the critical stability profiles of aryl


-keto acids under basic conditions. While often used as robust intermediates in the synthesis of heterocycles (e.g., quinoxalines, indoles) and pharmaceutical APIs (e.g., VLA-4 antagonists), this specific structural class exhibits a "Jekyll and Hyde" behavior: stable as a solid acid, but highly susceptible to oxidative decarboxylation  when dissolved in alkaline media.

The Golden Rule: In basic solution, this compound is an oxygen scavenger. If you do not exclude air, your product will degrade into 3-chloro-4-methoxybenzoic acid.

The Chemistry of Instability (Mechanism & Causality)

To troubleshoot effectively, one must understand the failure mode. The instability in base is not due to hydrolysis of the ketone, but rather a specific sensitivity to oxidative cleavage.

The Degradation Pathway

Under basic conditions (pH > 9), the


-keto acid exists as its enolate/carboxylate dianion equivalent. The electron-withdrawing chlorine atom at the meta position increases the electrophilicity of the 

-carbonyl, making it susceptible to attack by reactive oxygen species (ROS) or dissolved molecular oxygen.

Key Reaction: Oxidative Decarboxylation Byproduct: 3-Chloro-4-methoxybenzoic acid +


[1]

DegradationPathway Start Target Molecule (Keto Acid) Base Basic Solution (Carboxylate Form) Start->Base Deprotonation (pH > 4) Intermediate Peroxo-Hemiacetal Intermediate Base->Intermediate + O2 (Slow Step) Oxygen Dissolved O2 (No Inert Gas) Oxygen->Intermediate Impurity MAJOR IMPURITY 3-Cl-4-OMe-Benzoic Acid Intermediate->Impurity Oxidative Cleavage Gas CO2 / Carbonate Intermediate->Gas Decarboxylation

Figure 1: The oxidative decarboxylation pathway. Note that the presence of oxygen is the rate-limiting factor for degradation in basic solution.

Troubleshooting Guide

This section uses a symptom-based approach to diagnose experimental failures.

Symptom A: "My yield is low, and I see a large peak at RRT ~0.8 in HPLC."

Diagnosis: Oxidative Decarboxylation.[1][2][3][4] Explanation: The Relative Retention Time (RRT) of the benzoic acid derivative is typically lower than the keto acid due to the loss of the carbonyl carbon (lower molecular weight, different polarity). Corrective Action:

  • Degas Solvents: Sparge all basic solutions with Argon or Nitrogen for 15 minutes before adding the keto acid.

  • Headspace Control: Maintain a positive pressure of inert gas during the reaction.

  • Check Reagents: Avoid using old bottles of ethers (THF/Dioxane) which may contain peroxides that accelerate this cleavage.

Symptom B: "The reaction mixture turned dark yellow/brown immediately upon adding base."

Diagnosis: Oligomerization or "Benzilic-type" rearrangement side-products. Explanation: While less common than oxidation, high concentrations of the keto acid in strong base (e.g., 5M NaOH) can force intermolecular reactions or disproportionation. Corrective Action:

  • Temperature Control: Keep the addition temperature < 5°C. The exotherm of neutralization can locally heat the solution, triggering degradation.

  • Concentration: Dilute the reaction. High molarity favors intermolecular side reactions.

Symptom C: "The solid starting material has turned sticky or discolored."

Diagnosis: Hygroscopic hydrolysis/degradation. Explanation:


-keto acids are hygroscopic. Moisture absorption leads to hydrate formation (gem-diol), which can slowly degrade or polymerize in the solid state if acidic impurities are present.
Corrective Action: 
  • Storage: Store at -20°C in a desiccator.

  • Re-crystallization: Recrystallize from Toluene/Heptane or Ethyl Acetate/Hexanes to remove hydration water before use.

Experimental Protocols

Protocol 1: Controlled Neutralization (Safe Salt Formation)

Use this protocol to generate the nucleophilic salt for subsequent reactions without degradation.

ParameterSpecificationReason
Solvent Water/THF (1:1) or Water/MeOHEnsures solubility of both acid and salt forms.
Base

or

(1.05 eq)
Avoid strong bases (NaOH/KOH) unless necessary; carbonates are gentler.
Atmosphere Strict Inert (Ar/N2) Prevents oxidative decarboxylation.
Temperature 0°C to 5°CSuppresses thermal decomposition during exotherm.

Step-by-Step:

  • Dissolve 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (1.0 eq) in degassed THF.

  • Cool to 0°C under nitrogen flow.

  • Dropwise add a degassed aqueous solution of

    
     (1.05 eq).
    
  • Stir for 15 minutes. Do not store this solution. Use immediately for the next step (e.g., condensation or reduction).

Protocol 2: Stability-Indicating HPLC Method

Use this to quantify the benzoic acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Aryl absorption) and 310 nm (Keto-carbonyl conjugation).

    • Note: The Target Keto Acid will absorb strongly at 310 nm. The Benzoic Acid impurity will have negligible absorption at 310 nm but strong at 254 nm. This ratio is a quick purity check.

Decision Logic for Process Optimization

Use the following logic flow to determine the optimal handling conditions for your specific application.

OptimizationLogic Start Start: Reaction Planning Q1 Is the reaction pH > 8? Start->Q1 Q2 Is the reaction time > 1 hour? Q1->Q2 Yes (Basic) Action1 Standard Precautions (Sealed vessel) Q1->Action1 No (Acidic/Neutral) Action2 CRITICAL: Degas Solvents + Active Inert Purge Q2->Action2 Yes (Long duration) Action3 Consider in-situ generation (Do not pre-mix base) Q2->Action3 No (Fast reaction)

Figure 2: Decision matrix for handling requirements based on reaction pH and duration.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydroxide (NaOH) to dissolve the acid? A: Yes, but with caution. NaOH is a strong base and generates significant heat upon neutralization. If you must use NaOH, use a dilute solution (1M or less), cool the vessel to 0°C, and ensure the system is oxygen-free. Strong bases accelerate the oxidative cleavage if any oxygen is present.

Q: Is the methoxy ether linkage stable in base? A: Yes. The 4-methoxy group is generally stable to basic hydrolysis. The 3-chloro group is also stable under mild basic conditions (room temperature) but may undergo


 (Nucleophilic Aromatic Substitution) if subjected to high temperatures (>100°C) and strong nucleophiles (like methoxide or hydroxide) in polar aprotic solvents (DMSO/DMF).

Q: Why does the literature sometimes show a hydrate form? A: Aryl glyoxylic acids often exist as a hydrated gem-diol (


) in the solid state or aqueous solution due to the electron-withdrawing nature of the adjacent carbonyls. This is reversible. In synthesis, the keto form is regenerated usually upon dehydration or reaction.

References

  • Sanadi, D. R., et al. (1958).[2][4] "On the mechanism of oxidative decarboxylation of

    
    -keto acids." Biochimica et Biophysica Acta, 29(1), 218-219. Link[4]
    
  • Yadav, L. D. S., et al. (2023). "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions." Beilstein Journal of Organic Chemistry, 19, 412–456. (Provides context on the stability/reactivity of the aryl-glyoxal moiety). Link

  • Guzman, M. I., et al. (2016). "Aqueous Photochemistry of Glyoxylic Acid." The Journal of Physical Chemistry A, 120(21), 3817–3826. (Mechanistic insight into radical-mediated decarboxylation). Link[5]

  • PubChem Compound Summary. "2-(3-Chloro-4-methoxyphenyl)acetic acid" (The degradation product). Link

Sources

Optimization

Technical Support Center: Troubleshooting Aryl Glyoxylic Acid Synthesis

Subject: Diagnostic & Correction Protocol for Low Purity in Aryl Glyoxylic Acid ( ) Synthesis Ticket ID: T-AGA-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The Stability Paradox Aryl glyoxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Diagnostic & Correction Protocol for Low Purity in Aryl Glyoxylic Acid (


) Synthesis
Ticket ID:  T-AGA-001
Support Level:  Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Aryl glyoxylic acids are deceptively simple structures. While they appear stable, they sit on a thermodynamic "cliff."[1] The


-keto acid moiety is prone to two primary degradation pathways that ruin purity:
  • Decarbonylation: Loss of CO to form aryl carboxylic acids (e.g., Benzoic acid).

  • Decarboxylation: Loss of

    
     to form aryl aldehydes.
    

Low purity is rarely a result of "bad luck"; it is almost always a kinetic failure to control these pathways or a stoichiometric error leading to oligomerization. This guide breaks down the three dominant synthetic routes and their specific failure modes.

Diagnostic Workflow

Before modifying your protocol, identify your specific failure mode using the logic tree below.

DiagnosticTree Start START: Identify Impurity Profile Route Which Synthetic Route? Start->Route FC Friedel-Crafts (Ar-H + Oxalyl Chloride) Route->FC Ox SeO2 Oxidation (Acetophenone + SeO2) Route->Ox Gr Grignard (Ar-MgBr + Diethyl Oxalate) Route->Gr Imp_FC1 Impurity: Diaryl Ketone (Benzophenone) FC->Imp_FC1 High MW Impurity Imp_FC2 Impurity: Benzoic Acid (Decarbonylation) FC->Imp_FC2 Loss of Carbonyl Sol_FC1 CAUSE: Stoichiometry Error FIX: Increase (COCl)2 excess Imp_FC1->Sol_FC1 Sol_FC2 CAUSE: Thermal instability FIX: Lower reaction temp (<0°C) Imp_FC2->Sol_FC2 Imp_Ox1 Impurity: Red Precipitate (Colloidal Se) Ox->Imp_Ox1 Color Issue Imp_Ox2 Impurity: Unreacted Ketone Ox->Imp_Ox2 Low Conversion Sol_Ox1 CAUSE: Poor Workup FIX: Base extraction + Celite Imp_Ox1->Sol_Ox1 Sol_Ox2 CAUSE: Wet Solvent FIX: Use dry Pyridine/Dioxane Imp_Ox2->Sol_Ox2 Imp_Gr1 Impurity: Tartaric Ester/Alcohol (Double Addition) Gr->Imp_Gr1 Over-alkylation Sol_Gr1 CAUSE: Localized Excess of Grignard FIX: Inverse Addition (-78°C) Imp_Gr1->Sol_Gr1

Figure 1: Diagnostic logic tree for identifying root causes of low purity based on synthetic route and observed impurity profile.

Module 1: Friedel-Crafts Acylation (The Workhorse)

The Scenario: You are reacting an arene with oxalyl chloride (or ethyl oxalyl chloride) and


.
The Problem:  The product contains significant amounts of diaryl ketone  (Ar-CO-Ar) or carboxylic acid  (Ar-COOH).
Root Cause Analysis
  • The "Double Dip" (Diaryl Ketone): Oxalyl chloride is bifunctional. If the mono-acylated intermediate (

    
    ) finds another molecule of Arene before hydrolysis, it forms the dimer. This happens when the Arene is in excess or mixing is poor.
    
  • Decarbonylation (Carboxylic Acid): The acylium intermediate (

    
    ) is unstable. At temperatures >0°C (or even >-10°C for electron-rich rings), it ejects CO to form the more stable benzoyl cation (
    
    
    
    ), leading to benzoic acid.[1]
Troubleshooting Protocol
ParameterStandard (Fail)Optimized (Pass)Why?
Stoichiometry 1:1 (Arene : Oxalyl Chloride)1 : 1.5 to 2.0 (Excess Oxalyl Chloride)Excess electrophile prevents the intermediate from attacking a second arene molecule.
Addition Order Add

to Arene
Add Arene to

/

Keeps the concentration of unreacted Arene low relative to the electrophile.
Temperature Room Temp (25°C)-10°C to 0°C Suppresses the kinetic pathway of CO ejection (Decarbonylation).
Quench Pour water into reactionPour reaction into Ice/HCl Exothermic control prevents thermal degradation during workup.

Critical Step: If using Ethyl Oxalyl Chloride (mono-ester chloride), you avoid the "Double Dip" issue, but you must hydrolyze the ester at the end. Incomplete hydrolysis is a common purity killer here. Ensure pH > 10 during the saponification step before re-acidifying.

Module 2: Selenium Dioxide Oxidation (The Alternative)

The Scenario: Oxidation of acetophenones (


) using 

.[2] The Problem: Product is contaminated with red solids (Selenium) or has a persistent "garlic" smell; melting point is depressed.
Root Cause Analysis

Riley oxidation generates elemental Selenium (


) as a byproduct. Colloidal selenium is notoriously difficult to filter. Additionally, if the solvent contains water, the reaction stalls, leading to mixed starting material/product.[1]
Troubleshooting Protocol
  • Solvent Switch: Do not use ethanol/water if purity is critical. Use Pyridine or Dioxane . Pyridine acts as a base to neutralize selenous acid byproducts, driving the equilibrium forward [1].[1]

  • The "Red Removal" (Purification):

    • Step A: Filter hot reaction mixture through Celite to remove bulk Se.

    • Step B (The Secret): Dissolve crude residue in dilute NaOH (pH 10-11). The glyoxylic acid forms a water-soluble salt (

      
      ).
      
    • Step C: Wash the aqueous phase with Ethyl Acetate. This removes unreacted acetophenone and non-acidic selenium clusters.

    • Step D: Acidify aqueous phase to pH 1-2 to precipitate pure acid.

Module 3: Grignard Reaction (The Sensitive Route)

The Scenario: Reacting Aryl Grignard (


) with Diethyl Oxalate.
The Problem:  Formation of the 

-hydroxy ester or "tartaric" derivatives (Double Addition).
Root Cause Analysis

Grignard reagents are aggressive nucleophiles. Once the first addition occurs (forming the ketone), the product is more reactive than the starting oxalate. If the Grignard reagent is ever in local excess, it will attack the product immediately.

Corrective Action: Inverse Addition

You must reverse the standard addition order.

  • Pot A: Diethyl oxalate (2.0 equivalents) in THF at -78°C.

  • Pot B: Grignard reagent (1.0 equivalent).

  • Action: Cannulate Pot B into Pot A slowly.

    • Result: The Grignard drop enters a "sea" of oxalate. It reacts once and is consumed before it can find a product molecule to attack again [2].

Purification & Isolation Masterclass

If your crude purity is <90%, distillation is not recommended due to thermal instability.[1] Use this Acid-Base Workup logic.

The pKa Separation Strategy

Aryl glyoxylic acids are significantly stronger acids (


) than their degradation products, benzoic acids (

).

Purification Crude Crude Mixture (Glyoxylic Acid + Benzoic Impurity) Step1 Dissolve in NaHCO3 (sat.) pH ~8.5 Crude->Step1 Step2 Wash with DCM/EtOAc Step1->Step2 Removes Non-Acids Step3 Aqueous Phase (Contains Both Salts) Step2->Step3 Step4 Careful Acidification pH 3.0 - 3.5 Step3->Step4 Selective Protonation Step5 Filter Precipitate Step4->Step5 Benzoic acid precipitates FIRST (Remove it) Final Pure Glyoxylic Acid Step5->Final Acidify filtrate to pH 1 to get Glyoxylic Acid

Figure 2: Fractional acidification strategy. By targeting pH 3.5 first, less soluble benzoic acid impurities often precipitate before the more soluble glyoxylic acid, allowing for filtration purification.[1]

Frequently Asked Questions (FAQ)

Q: My product turned into an oil after drying. How do I crystallize it? A: Aryl glyoxylic acids are often hygroscopic.

  • Dry the oil under high vacuum (<1 mbar) for 4 hours to remove trace water.

  • Dissolve in a minimum amount of warm Toluene or Benzene .

  • Add Hexane dropwise until cloudy.

  • Store at 4°C. Scratching the glass often induces nucleation.

Q: I see a peak at ~10 ppm in NMR, but also one at ~9.5 ppm. What is it? A: The ~9.5 ppm peak is likely the aldehyde (


), indicating decarboxylation . This confirms your reaction or workup temperature was too high. Ensure all rotary evaporation is done at bath temperatures <40°C.

Q: Can I use


 instead of 

?
A: Generally, no.

is too strong and usually cleaves the C-C bond completely to give Benzoic Acid.

is unique because it is specific to the

-methylene group [3].

References

  • Riley Oxidation Mechanism & Solvents

    • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932).[1][3] Selenium Dioxide, a New Oxidising Agent.[1][3] Journal of the Chemical Society.

    • Source:[1]

  • Grignard Selectivity (Inverse Addition)

    • Kharasch, M. S., & Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[4]

    • Context: Discusses the kinetics of ester addition vs. ketone addition.
  • Synthesis of Aryl Glyoxylic Acids (General Review)

    • Wadhwa, K., et al. (2008).[1][5] Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation.[5][6] Synthetic Communications.

    • Source:

  • Friedel-Crafts Acylation Methodology

    • Marvel, C. S., & Sperry, W. M. (1928).[1] Benzoylformic Acid. Organic Syntheses.

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when isolating high-purity 2-(3-Chloro-4-methoxyphenyl)-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when isolating high-purity 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS: 66340-51-0).

Synthesizing this


-keto acid—typically via Friedel-Crafts acylation of 2-chloroanisole followed by hydrolysis—frequently yields a crude mixture burdened with unreacted starting materials, regioisomers, and oxidative degradation products. This guide moves beyond basic procedural steps, providing the mechanistic causality behind each purification choice to ensure your workflows are robust, reproducible, and self-validating.

Physicochemical Impurity Matrix

To design an effective purification strategy, we must first understand the physicochemical differences between the target molecule and its most common impurities.

CompoundRole in SynthesispKa (approx.)Polarity / Solubility Profile
2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Target Product ~2.69 High polarity; soluble in EtOAc, highly soluble in aqueous base (pH > 5).
2-Chloroanisole Unreacted Starting MaterialN/A (Neutral)Non-polar; highly soluble in hexane/EtOAc, insoluble in water.
3-Chloro-4-methoxybenzoic acid Degradation Impurity~4.00Moderate polarity; soluble in EtOAc, soluble in aqueous base (pH > 6).
Inorganic Salts (e.g., AlCl₃, NaCl) Reagent ByproductsN/AIonic; highly soluble in water, insoluble in organic solvents.

Purification Decision Tree

The following workflow exploits the acidity and solubility differences outlined in the matrix above to systematically strip away neutral, ionic, and structurally similar impurities.

PurificationWorkflow Crude Crude Product (Target + Impurities) BaseExt Add aq. NaHCO3 (pH 8) & Extract with EtOAc Crude->BaseExt OrgPhase Organic Phase (Neutral Impurities: 2-Chloroanisole) BaseExt->OrgPhase Organic AqPhase Aqueous Phase (Product Sodium Salt) BaseExt->AqPhase Aqueous Discard Discard OrgPhase->Discard Acidify Acidify with HCl to pH 1 & Extract with EtOAc AqPhase->Acidify CrudeSolid Evaporate Solvent (Crude Solid) Acidify->CrudeSolid Organic Extraction & Concentration Recryst Recrystallize (EtOAc / Hexane) CrudeSolid->Recryst Pure Pure Target (Crystals) Recryst->Pure Filtration MotherLiq Mother Liquor (Benzoic Acid Impurity) Recryst->MotherLiq Filtrate

Workflow for the purification of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid.

Troubleshooting Guides & FAQs

Q1: My crude product contains significant amounts of unreacted 2-chloroanisole. How do I effectively remove this without losing my target compound?

The Causality: 2-chloroanisole is a neutral, non-polar ether, whereas your target is an


-keto carboxylic acid. Phenylglyoxylic acid derivatives are relatively strong organic acids, possessing a pKa of approximately 2.69.
The Solution:  Perform a strict acid-base extraction. Because the target's pKa is so low, you do not need a harsh base like NaOH, which could cause side reactions. Using a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) will quantitatively deprotonate the carboxylic acid, driving it entirely into the aqueous phase as a sodium salt. The neutral 2-chloroanisole will remain trapped in the organic phase (e.g., Ethyl Acetate or Dichloromethane) and can be discarded.
Q2: I am detecting a major impurity by HPLC that corresponds to 3-chloro-4-methoxybenzoic acid. Where is this coming from, and how do I remove it?

The Causality: This is a classic degradation artifact.


-keto acids are highly susceptible to oxidative decarboxylation. In the presence of trace transition metals (often left over from Friedel-Crafts catalysts like AlCl₃ or FeCl₃), ambient oxygen, or light, the phenylglyoxylic acid moiety loses a molecule of CO₂ to yield the corresponding benzoic acid[1].
The Solution:  To prevent this, minimize the time the product spends in basic aqueous solutions under ambient air, and use EDTA during workup if trace metal contamination is suspected. To remove it, rely on recrystallization. Because the benzoic acid lacks the 

-keto group, its crystal lattice energy and solubility profile differ significantly from the target. Recrystallization from an Ethyl Acetate/Hexane gradient effectively leaves the benzoic acid impurity in the mother liquor.
Q3: After acidification and extraction, my product "oils out" as a dark syrup instead of forming a crystalline solid. How can I induce crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when a compound precipitates from a solution at a temperature above its depressed melting point. This melting point depression is directly caused by a high concentration of impurities (like the aforementioned regioisomers or benzoic acids)[2]. The Solution: Do not attempt to force crystallization by crashing it out in an ice bath; rapid cooling traps impurities inside the oil. Instead, redissolve the oil in a minimal amount of hot, high-solubility solvent (Ethyl Acetate). Slowly add an anti-solvent (Hexane) dropwise until the solution turns slightly turbid, then add exactly one drop of Ethyl Acetate to clear it. Allow the flask to cool to room temperature very slowly (insulate the flask if necessary). If available, add a seed crystal of pure product to bypass the supersaturation threshold and force lattice formation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check (e.g., pH paper, TLC) confirms success.

Protocol A: Optimized Acid-Base Extraction
  • Dissolution: Dissolve 10 g of crude 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Phase Separation: Allow the layers to separate. Collect the bottom aqueous layer.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of neutral 2-chloroanisole.

  • Validation Check 1: Spot the organic layer on a TLC plate (Hexane:EtOAc 8:2). You should see the high-Rf 2-chloroanisole, but no baseline target material.

  • Acidification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 1.0 - 1.5.

  • Validation Check 2: Use pH indicator paper to confirm pH < 2. The target compound will precipitate as a white/off-white cloud.

  • Recovery: Extract the acidic aqueous suspension with EtOAc (3 x 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure solid.

Protocol B: Controlled Recrystallization
  • Solvent Heating: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal volume of boiling EtOAc (approx. 2-3 mL per gram of product) until just dissolved.

  • Hot Filtration (Optional): If insoluble particulates (e.g., polymerized Friedel-Crafts byproducts) remain, perform a rapid hot gravity filtration.

  • Anti-Solvent Addition: Keep the solution on a hot plate. Slowly add hot Hexane dropwise until a faint, persistent cloudiness appears.

  • Clearing: Add 1-2 drops of hot EtOAc until the solution becomes perfectly clear again.

  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring and allow it to cool undisturbed to room temperature over 2 hours.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Hexane. Dry under high vacuum to constant weight.

References

  • phenylglyoxylate (PAMDB120149) - P.
  • Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC N
  • Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Purific

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of 2-Oxoacetic Acid Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to ensure the sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of your 2-oxoacetic acid derivatives during storage and experimentation. As highly reactive and valuable compounds, their proper handling is paramount to the success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 2-oxoacetic acid derivatives.

Q1: What are the primary factors that lead to the degradation of 2-oxoacetic acid derivatives?

A1: The stability of 2-oxoacetic acid derivatives is influenced by several key factors. These include:

  • Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][2]

  • Moisture: Many 2-oxoacetic acid derivatives are sensitive to moisture, which can lead to hydrolysis and other degradation reactions.[1][3]

  • Oxygen: The presence of oxygen can promote oxidative degradation of these compounds.[1]

  • pH: The pH of the solution is a critical factor, with instability often observed in neutral to alkaline conditions, which can promote aldol-like condensation reactions.[1]

Q2: What are the ideal storage conditions for solid 2-oxoacetic acid derivatives?

A2: To maximize the shelf-life of solid 2-oxoacetic acid derivatives, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature Freezer (-20°C) or refrigerated (2-8°C) for long-term storage.[1]Minimizes thermal degradation pathways like decarboxylation.
Atmosphere Under an inert gas (e.g., argon or nitrogen).[1]Prevents oxidative degradation.
Light In a light-resistant or amber container.[1][4]Protects against photodegradation.
Container Tightly sealed, non-reactive containers (e.g., borosilicate glass).[1][5][6]Prevents exposure to moisture and air, and avoids reaction with the container material.

Q3: Is it advisable to store 2-oxoacetic acid derivatives in solution?

A3: Long-term storage of 2-oxoacetic acid derivatives in solution is generally not recommended as it can accelerate degradation.[1] If short-term storage in solution is necessary, it should be done at low temperatures (2-8°C) in a buffered solution at an acidic pH.[1] It is always best practice to prepare solutions fresh before use.[1]

Q4: What are the visible signs of degradation in my 2-oxoacetic acid derivative?

A4: Visual indicators of degradation can include a change in color (e.g., discoloration of a solid compound) or the appearance of particulate matter in a solution.[1] However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC are the most reliable methods to assess the purity of your compound.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with 2-oxoacetic acid derivatives.

Problem 1: Rapid Degradation of a Freshly Prepared Solution

Symptoms:

  • Unexpectedly low bioactivity in your assay.

  • Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A noticeable change in the pH of the solution over a short period.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inappropriate pH 2-Oxoacetic acid derivatives are often unstable at neutral or alkaline pH.[1] 1. Measure the pH of your solution. 2. If possible for your experiment, use a buffered solution with an acidic pH.[1] 3. Always prepare solutions fresh before each experiment.[1]
Presence of Oxygen Oxygen can lead to oxidative degradation. 1. De-gas your solvent before preparing the solution. 2. Prepare the solution under an inert atmosphere (e.g., in a glove box or by purging with argon/nitrogen).
Contaminated Solvent Impurities in the solvent can react with the 2-oxoacetic acid derivative. 1. Use high-purity, HPLC-grade solvents. 2. Check the certificate of analysis for your solvent to ensure it is free of reactive impurities.
Problem 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in experimental results using the same batch of the compound.

  • Loss of potency of a stock solution over time.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can accelerate degradation.[1] 1. Aliquot your stock solution into single-use volumes upon preparation.[1] 2. This minimizes the number of freeze-thaw cycles for the bulk of the compound.
Improper Storage of Stock Solution Storing the solution at an inappropriate temperature or with exposure to light. 1. Store aliquots at ≤ -20°C for long-term storage.[2] 2. Use amber or light-blocking vials to protect from light.[2]
Moisture Contamination Absorption of moisture from the atmosphere during handling. 1. Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation. 2. Handle the compound in a dry environment (e.g., a desiccator or glove box).

Experimental Workflows & Diagrams

To further assist in maintaining the integrity of your 2-oxoacetic acid derivatives, we provide the following workflow diagrams.

Workflow for Preparing and Storing Stock Solutions

G cluster_prep Solution Preparation cluster_store Aliquoting & Storage start Weigh Solid Compound solvent Use High-Purity, De-gassed Solvent start->solvent dissolve Dissolve Under Inert Atmosphere solvent->dissolve ph Adjust to Acidic pH (if applicable) dissolve->ph aliquot Aliquot into Single-Use Vials ph->aliquot Transfer to Storage Phase inert Blanket with Inert Gas aliquot->inert seal Seal Tightly inert->seal store Store at -20°C or Below seal->store

Caption: Recommended workflow for preparing and storing stock solutions to minimize degradation.

Major Degradation Pathways of 2-Oxoacetic Acid Derivatives

G cluster_pathways Degradation Pathways compound 2-Oxoacetic Acid Derivative decarboxylation {Decarboxylation | {Heat | Light}} -> Aldehyde + CO₂ compound->decarboxylation oxidation {Oxidation | {Oxygen | Impurities}} -> Further Oxidized Products compound->oxidation hydrolysis {Hydrolysis | {Moisture}} -> Hydrated Forms / Other Products compound->hydrolysis

Sources

Troubleshooting

Technical Support Center: Resolving Emulsion Formation in C9H7ClO4 Extraction

Tier 1: Rapid Response (FAQ) Use these immediate interventions if you are currently stalled with an active emulsion. Q1: I have a stable "rag layer" between my organic and aqueous phases.

Author: BenchChem Technical Support Team. Date: March 2026

Tier 1: Rapid Response (FAQ)

Use these immediate interventions if you are currently stalled with an active emulsion.

Q1: I have a stable "rag layer" between my organic and aqueous phases. How do I break it immediately?

A: Do not shake further. Attempt the following hierarchy of interventions (in order of least invasive to most invasive):

  • The "Swirl & Tap": Gently swirl the funnel (do not invert) and tap the side with a rubber stopper to dislodge bubbles. Allow 15 minutes of static settling.

  • Salting Out (High Success): Add saturated NaCl (brine) to the aqueous layer.[1][2]

    • Action: Add a volume of brine equal to 20% of your aqueous phase.[2] Gently swirl.

    • Mechanism:[3][4] Increases ionic strength, disrupting the electrical double layer stabilizing the emulsion and increasing the density difference.

  • Phase Inversion (For stubborn emulsions): If the emulsion is tight/creamy, filter the entire biphasic mixture through a pad of Celite 545 .

    • Action: Pack a Büchner funnel with 1-2 cm of Celite. Wet with fresh organic solvent. Filter the emulsion under weak vacuum.

    • Result: The diatomaceous earth physically ruptures the surfactant micelle walls. Rinse the cake with fresh solvent to recover the product.

Q2: Can I use centrifugation?

A: Yes, this is the definitive physical method.

  • Protocol: Transfer the emulsion layer to 50 mL Falcon tubes (compatible with your solvent) or glass centrifuge tubes.

  • Settings: Spin at 3,000–4,000 RPM for 5–10 minutes at 20°C.

  • Note: Ensure your tubes are rated for the solvent (e.g., avoid polystyrene with chloroform/DCM).

Q3: My compound (C9H7ClO4) is likely an acid. Could pH be the problem?

A: Yes. This is the most common root cause. Compounds with the formula C9H7ClO4 are typically chlorinated aromatic carboxylic acid mono-esters (e.g., 4-chloro-2-(methoxycarbonyl)benzoic acid or O-chloroacetylsalicylic acid).

  • Diagnosis: If your aqueous pH is near the pKa of the acid (approx. pH 3.5–4.5), the compound exists in a semi-ionized state (mixture of R-COOH and R-COO⁻).

  • The Fix: The R-COO⁻ species acts as an anionic surfactant.

    • To extract into Organic: Adjust aqueous pH to < 2.0 (using 1M HCl) to fully protonate the species (R-COOH).

    • To extract into Water: Adjust aqueous pH to > 9.0 (using Na2CO3) to fully ionize it (R-COO⁻). Warning: High pH may hydrolyze the ester moiety.

Tier 2: Root Cause Analysis (The Chemistry)

To prevent recurrence, we must understand the molecular behavior of C9H7ClO4 in a biphasic system.

The "Accidental Soap" Phenomenon

The C9H7ClO4 molecule possesses a classic amphiphilic structure suitable for surfactant behavior:

  • Hydrophobic Tail: The chlorinated aromatic ring (Lipophilic).

  • Hydrophilic Head: The carboxylic acid group (Hydrophilic when ionized).

The Danger Zone (pH 3–5): When the pH of the aqueous phase approaches the pKa of the benzoic acid derivative (typically 3.5–4.0), the system contains significant amounts of both the neutral acid and the carboxylate anion. The anion aligns at the liquid-liquid interface, lowering interfacial tension and stabilizing water droplets within the organic phase (or vice versa).

Solvent Density Issues
  • Dichloromethane (DCM): Density ~1.33 g/mL.

  • Water/Brine: Density ~1.0–1.2 g/mL.

  • Ethyl Acetate: Density ~0.90 g/mL.

Risk: If using DCM, heavy brine washes can bring the aqueous density dangerously close to the organic density (1.2 vs 1.3), reducing the driving force for separation. Recommendation: If using DCM, dilute the brine slightly or accept slower separation. If using Ethyl Acetate, brine enhances the density gap (1.2 vs 0.9), aiding separation.

Tier 3: Prevention & Optimization Protocols

Standard Operating Procedure (SOP) for C9H7ClO4 Extraction
1. Solvent Selection
  • Preferred: Ethyl Acetate (EtOAc) or MTBE.

    • Reason: Clean separation from water; lower tendency to form stable emulsions compared to chlorinated solvents.

  • Alternative: Dichloromethane (DCM).

    • Caution: Prone to "rag layers" with biological or particulate-heavy samples.

2. Optimized Workflow

Step A: Preparation Ensure the aqueous reaction mixture is free of solid precipitates before adding solvent. If solids are present, filter first .

Step B: pH Check (Critical)

  • Measure the pH of the aqueous phase.[1][2][5]

  • Target: pH 1–2 (for extraction into organic).

  • Why: Ensures 99%+ of C9H7ClO4 is in the neutral, non-surfactant R-COOH form.

Step C: The "Gentle" Extraction

  • Add organic solvent (1:1 ratio).[6]

  • Do not shake vigorously. Invert the funnel smoothly 10–20 times. Vent frequently.

  • Allow to stand. If the interface is cloudy, add 10 mL of Saturated Brine immediately.

Step D: The Wash When washing the organic layer (e.g., to remove mineral acids):

  • Use Brine/Water (1:1) instead of pure water.

  • Avoid bicarbonate washes if possible (generates CO2 gas + creates carboxylate salts -> emulsions). If acid neutralization is required, use a dilute phosphate buffer (pH 6) or wash very gently with brine-diluted bicarbonate.

Visual Troubleshooting Guide

The following decision tree outlines the logical path for resolving an active emulsion.

Emulsion_Resolution Start Active Emulsion Detected (Rag Layer) Check_pH Check Aqueous pH Is it 3.0 - 5.0? Start->Check_pH Acidify Acidify to pH < 2.0 (Protonate Surfactant) Check_pH->Acidify Yes (Partial Ionization) Check_Solids Are fine solids visible? Check_pH->Check_Solids No (pH is OK) Wait Swirl & Wait (15 mins) Acidify->Wait Filter_Celite Filter through Celite 545 Check_Solids->Filter_Celite Yes Add_Brine Add Saturated Brine (20% vol) Check_Solids->Add_Brine No Success Phase Separation Achieved Filter_Celite->Success Add_Brine->Wait Centrifuge Centrifugation (3000 rpm, 5 min) Wait->Centrifuge Still Emulsified Wait->Success Separated Centrifuge->Success

Figure 1: Decision matrix for resolving emulsions in acidic organic extractions.

Data Summary: Breaking Agents

MethodMechanismEfficiencyRiskBest For
Brine (NaCl) Increases ionic strength; reduces organic solubility in water.HighLowGeneral purpose; first line of defense.
Acidification (HCl) Protonates R-COO⁻ to R-COOH (removes charge).Very HighMedium (Ester hydrolysis if prolonged)Carboxylic acid derivatives (C9H7ClO4).
Celite Filtration Physically ruptures droplets; removes particulate stabilizers.HighLow (Product loss if not rinsed)Particulate-stabilized emulsions ("Pickering emulsions").
Centrifugation Applies G-force to overcome viscosity/surface tension.100%LowSmall volumes (<200 mL); stubborn emulsions.

References

  • Rule of Thumb for pKa and Extraction

    • Source: Evans, D. A. (Harvard University). "pKa's of Inorganic and Oxo-Acids." Evans Group pKa Table.
    • Relevance: Establishes that benzoic acid derivatives (pKa ~4.2)
    • URL:[Link]

  • Emulsion Breaking Techniques

    • Source: University of Rochester, Department of Chemistry. "How To: Manage an Emulsion."
    • Relevance: Validates the use of brine, filtration, and time as standard interventions.
    • URL:[Link]

  • Source: BenchChem Technical Support. "Troubleshooting Emulsions in Reaction Workups.
  • Compound Data (C9H7ClO4 Class)

    • Source: PubChem.[7][8][9][10][11] "Compound Summary: 4-chloro-2-(methoxycarbonyl)benzoic acid."

    • Relevance: Confirms the amphiphilic structure (Lipophilic Cl-Aromatic + Hydrophilic Acid/Ester)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Catalytic Systems for 3-Chloro-4-Methoxybenzoylformic Acid Synthesis

Current Status: Online 🟢 Topic: Transitioning from stoichiometric AlCl₃ to catalytic alternatives. Ticket ID: #CAT-3Cl-4OMe-BF Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Topic: Transitioning from stoichiometric AlCl₃ to catalytic alternatives. Ticket ID: #CAT-3Cl-4OMe-BF Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Catalytic Shift

You are likely visiting this support center because the standard Friedel-Crafts acylation using stoichiometric Aluminum Chloride (


) is creating bottlenecks in your workflow. Common pain points include:
  • Workup Hazards: Violent hydrolysis and large volumes of acidic aluminum waste.

  • Stoichiometry: Requirement for >1.2 equivalents of Lewis acid due to complexation with the carbonyl product.

  • Selectivity: Difficulty controlling the para-regioselectivity on the 2-chloroanisole substrate.

This guide provides validated protocols for Alternative Catalytic Systems to synthesize 3-chloro-4-methoxybenzoylformic acid (and its ethyl ester precursor). We focus on two primary pathways: Heterogeneous Zeolites and Water-Tolerant Rare Earth Triflates .

Reaction Pathways & Catalyst Selection

The synthesis generally proceeds via the acylation of 2-chloroanisole with ethyl oxalyl chloride (ethyl chlorooxoacetate).

Decision Matrix: Which Catalyst Fits Your Lab?
FeatureStandard (

)
Zeolite (H-Beta) Triflate (

)
Phase Homogeneous (Slurry)Heterogeneous (Solid)Homogeneous (Recoverable)
Loading 1.2 - 1.5 equiv10 - 20 wt%1 - 5 mol%
Moisture Sensitivity Extreme (Fumes)Low (Requires Calcination)None (Water Tolerant)
Regioselectivity GoodExcellent (Shape Selective)Good
Workup Quench/ExtractionFiltration Extraction/Phase Sep
Reusability NoneHigh (Calcination)High (Aqueous Recovery)
Pathway Visualization

ReactionPathways cluster_0 Catalytic Options Start 2-Chloroanisole Cat1 Option A: Zeolite H-Beta (Shape Selective, Solid) Start->Cat1 Cat2 Option B: Sc(OTf)3 (Water Tolerant, Low Load) Start->Cat2 Reagent + Ethyl Oxalyl Chloride Inter Intermediate: Ethyl 3-chloro-4-methoxybenzoylformate Cat1->Inter  - HCl Cat2->Inter  - HCl Hydrolysis Hydrolysis (NaOH / H2O) Inter->Hydrolysis Product Target: 3-Chloro-4-methoxybenzoylformic Acid Hydrolysis->Product

Figure 1: Strategic catalytic entry points for the synthesis of the target keto-acid.

Protocol A: Heterogeneous Catalysis (Zeolite H-Beta)

Why this works: Zeolite H-Beta has a three-dimensional pore structure (12-membered rings) that is large enough to accommodate the benzoylformate intermediate but restrictive enough to favor para-acylation over ortho-acylation relative to the methoxy group.

Standard Operating Procedure (SOP)
  • Catalyst Activation (CRITICAL):

    • Calcine Zeolite H-Beta (

      
       ratio ~25-30) at 550°C for 5 hours  in air.
      
    • Reason: Removes adsorbed water and organic templates, freeing up Brønsted acid sites.

  • Reaction Setup:

    • In a round-bottom flask, suspend Activated H-Beta (15 wt% relative to substrate) in dry nitromethane or 1,2-dichloroethane (DCE).

    • Add 2-chloroanisole (1.0 equiv) .

    • Add Ethyl oxalyl chloride (1.2 equiv) dropwise at room temperature.

  • Execution:

    • Heat to reflux (approx. 80-90°C) for 6–12 hours.

    • Monitor: TLC or HPLC. Look for the disappearance of 2-chloroanisole.

  • Workup:

    • Filter the hot reaction mixture to remove the catalyst.[1]

    • Evaporate the solvent to yield the crude ethyl ester.

    • Recycle: Wash the catalyst with acetone and re-calcine for the next batch.

Troubleshooting Guide: Zeolites
Symptom Probable Cause Corrective Action
Low Conversion (<50%) Pore blockage ("Coking") or Water poisoning.1. Ensure catalyst was calcined immediately before use.2. Increase solvent volume to prevent oligomer deposition.3. Use a zeolite with a lower

ratio (more acid sites).
Poor Selectivity (Ortho isomers) External surface reaction.Passivate the external surface of the zeolite with bulky amines or select a larger crystal size to force internal reaction.
Leaching (Catalyst turns white/clear) Structure collapse.Switch to a more stable Zeolite (e.g., Mordenite) or reduce mechanical stirring aggression (use magnetic vs. overhead carefully).

Protocol B: Homogeneous Recyclable Catalysis (Scandium Triflate)

Why this works: Rare earth triflates like


 are "water-compatible Lewis acids." Unlike 

, they do not decompose in water, allowing the catalyst to be recovered from the aqueous phase after the reaction.
Standard Operating Procedure (SOP)
  • Reaction Setup:

    • Dissolve

      
       (5 mol%)  in a solvent mixture of Nitromethane (
      
      
      
      ) or Acetonitrile.
    • Add 2-chloroanisole (1.0 equiv) .

    • Add Ethyl oxalyl chloride (1.1 equiv) .

  • Execution:

    • Stir at 50°C for 4–8 hours.

    • Note: The reaction is often faster than zeolite-catalyzed routes due to homogeneous kinetics.

  • Workup & Recovery:

    • Quench with water.

    • Extract the product (organic layer) with Ethyl Acetate.

    • SAVE THE AQUEOUS LAYER. The

      
       remains in the water.
      
    • To recycle: Evaporate the water layer to dryness. The white solid recovered is active

      
      .
      
Troubleshooting Guide: Triflates
Symptom Probable Cause Corrective Action
Slow Reaction Rate Deactivation by Cl substituent.The Chlorine on the ring deactivates the arene. Increase catalyst loading to 10 mol% or raise temperature to 80°C .
Emulsion during Workup Surfactant-like intermediates.Add brine to the aqueous layer. Use centrifugation if phase separation is stubborn.
Catalyst Loss on Recycle Solubility in organic phase.Ensure the extraction solvent (e.g., Ether/EtOAc) is not too polar.

is strictly water-soluble, but traces can be lost in wet polar organics.

Advanced Mechanism: Why Alternatives Fail or Succeed

Understanding the failure modes of


 alternatives is crucial for optimization.
Catalyst Deactivation Pathways

Deactivation cluster_Zeolite Zeolite Deactivation cluster_Triflate Triflate Efficiency Z_Active Active Pore Site Z_Block Pore Blockage (Large by-products) Z_Active->Z_Block Steric Bulk Z_Coke Coking (Carbon deposits) Z_Block->Z_Coke Thermal Degradation T_Active Sc(OTf)3 Active Species T_Coord Acyl-Triflate Complex (Strong Electrophile) T_Active->T_Coord + Ethyl Oxalyl Chloride T_Water Water Tolerance T_Active->T_Water Does NOT Hydrolyze T_Coord->T_Active Cycle Completes

Figure 2: Comparison of stability profiles. Zeolites suffer from physical blockage, while Triflates are chemically robust against moisture.

FAQ: Frequently Asked Questions

Q: Can I use Mordenite instead of H-Beta? A: Yes. Mordenite is actually more shape-selective for para-isomers in anisole acylations due to its monodimensional channel structure. However, the diffusion of the bulky oxalyl group might be slower in Mordenite than in H-Beta. If your conversion is low with Mordenite, switch to H-Beta.

Q: Can I perform this reaction without solvent? A: With Zeolites, yes. You can use the substrate (2-chloroanisole) in excess as the solvent, but this requires a difficult separation later. With Triflates, Ionic Liquids (like [bmim][BF4]) can act as both solvent and co-catalyst, allowing for a "volatile organic solvent-free" process.

Q: The protocol yields the Ethyl Ester. How do I get the Acid? A: The Friedel-Crafts step yields Ethyl 3-chloro-4-methoxybenzoylformate . You must perform a hydrolysis step:[2]

  • Dissolve ester in THF/Water (1:1).

  • Add 2.0 equiv LiOH or NaOH.

  • Stir at RT for 1 hour.

  • Acidify with HCl to precipitate the target 3-chloro-4-methoxybenzoylformic acid .

Q: Are there non-Friedel-Crafts alternatives? A: Yes. You can oxidize 3-chloro-4-methoxyacetophenone using Copper-catalyzed aerobic oxidation (


, 

, alcohol). This avoids corrosive acid chlorides entirely but requires the acetophenone precursor.

References

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.

  • Corma, A., et al. (2001). "Acylation of anisole with acetic anhydride catalyzed by solid acids."[1] Applied Catalysis A: General.

  • Kawada, A., et al. (1994). "Lanthanide Trifluoromethanesulfonates as Reusable Catalysts: Friedel-Crafts Acylation." Journal of the Chemical Society, Chemical Communications.

  • Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press.[3]

  • Zhang, C., & Jiao, N. (2010).[4] "Copper-Catalyzed Aerobic Oxidative Esterification of Acetophenones." Journal of the American Chemical Society.

For further assistance, please contact the Process Chemistry Support Team with your specific batch data.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Profiling of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

Executive Summary & Scope This guide provides a technical analysis of the 1H NMR spectral signature of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as (3-Chloro-4-methoxyphenyl)glyoxylic acid). Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides a technical analysis of the 1H NMR spectral signature of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as (3-Chloro-4-methoxyphenyl)glyoxylic acid). Designed for medicinal chemists and process development scientists, this document focuses on distinguishing the target compound from its primary synthetic precursor, 3'-Chloro-4'-methoxyacetophenone , and quantifying purity through spectral integration.

Key Technical Insight: The transformation from an acetophenone intermediate to an


-keto acid induces specific, predictable deshielding effects on the aromatic ring protons while eliminating the characteristic methyl ketone singlet. This guide details these shifts to validate successful oxidation.

Experimental Protocol: Sample Preparation & Acquisition

To ensure spectral fidelity, particularly for the carboxylic acid proton, specific solvent choices are required.

Solvent Selection Strategy
  • Primary Solvent (Recommended): DMSO-d6 (

    
     2.50 ppm).
    
    • Rationale: The target compound contains a polar carboxylic acid moiety. DMSO-d6 ensures complete solubility and slows proton exchange, allowing the acidic proton (-COOH ) to appear as a distinct (though often broad) singlet downfield (11.0–14.0 ppm).

  • Alternative Solvent: CDCl3 (

    
     7.26 ppm).
    
    • Limitation: While useful for the aromatic region, the carboxylic acid proton is often invisible due to rapid exchange or broadening. Furthermore, solubility may be limited compared to DMSO.

Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid acid.

  • Dissolution: Add 0.6 mL of DMSO-d6. Agitate until the solution is clear.

    • Note: If the solution remains turbid, mild sonication is preferred over heating to avoid decarboxylation.

  • Acquisition Parameters:

    • Scans: 16–64 (depending on concentration).

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the carboxylic acid proton).
      

Spectral Analysis & Comparative Profiling

A. The Diagnostic "Fingerprint" Regions

The structural validation relies on three distinct spectral zones.

Zone 1: The Acidic Proton (Downfield, >10 ppm)
  • Signal: Broad Singlet.

  • Shift:

    
     13.0 – 14.0 ppm (in DMSO-d6).
    
  • Significance: This peak confirms the presence of the carboxylic acid. Its absence or significant upfield shift suggests salt formation or incomplete oxidation.

Zone 2: The Aromatic Region (

7.0 – 8.2 ppm)

The 3-chloro-4-methoxy substitution pattern creates a distinct ABC spin system (or AMX depending on field strength). The


-keto acid group is strongly electron-withdrawing, deshielding the ortho protons (H-2 and H-6) more than the acetophenone precursor.
  • H-2 (Position 2, meta to Cl, ortho to Carbonyl):

    • Multiplicity: Doublet (d).[1][2]

    • Coupling:

      
       Hz.[2]
      
    • Shift: Most deshielded aromatic signal (

      
       8.0–8.1 ppm).
      
  • H-6 (Position 6, ortho to Carbonyl):

    • Multiplicity: Doublet of Doublets (dd).

    • Coupling:

      
       Hz, 
      
      
      
      Hz.
    • Shift: Slightly upfield of H-2 (

      
       7.9–8.0 ppm).
      
  • H-5 (Position 5, ortho to OMe):

    • Multiplicity: Doublet (d).[1][2]

    • Coupling:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz.
      
    • Shift: Shielded by the methoxy group (

      
       7.2–7.3 ppm).
      
Zone 3: The Aliphatic Region (

2.0 – 4.0 ppm)
  • Methoxy Group (-OCH3): Strong singlet at

    
     3.9–4.0 ppm.
    
  • The "Negative" Control: The most critical check is the absence of the methyl ketone singlet (

    
     2.55 ppm) found in the precursor.
    
B. Comparative Data Table: Target vs. Precursor

The following table contrasts the target molecule with its likely starting material, 3'-Chloro-4'-methoxyacetophenone .

FeatureTarget: 2-(3-Cl-4-OMe-phenyl)-2-oxoacetic acid Precursor: 3'-Chloro-4'-methoxyacetophenone Diagnostic Action
Solvent DMSO-d6DMSO-d6
-COOH

13.5 - 14.0 (br s, 1H)
AbsentConfirm Oxidation
Ar-H (H-2)

~8.05 (d,

=2.0 Hz)

~7.98 (d,

=2.0 Hz)
Check for downfield shift
Ar-H (H-6)

~7.95 (dd,

=8.5, 2.0 Hz)

~7.89 (dd,

=8.5, 2.0 Hz)
Verify coupling pattern
Ar-H (H-5)

~7.30 (d,

=8.5 Hz)

~7.25 (d,

=8.5 Hz)
Least affected signal
-OCH3

3.96 (s, 3H)

3.94 (s, 3H)
Integration Reference (3H)
-COCH3 Absent

2.56 (s, 3H)
Confirm Consumption

> Note on Shifts: Exact chemical shift values may vary by


0.05 ppm depending on concentration and water content in the DMSO-d6.

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the product structure using NMR data.

NMR_Validation Start Crude Product (Solid) Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for Acid H) Start->Solvent Acquire Acquire 1H NMR (16+ Scans) Solvent->Acquire Check_Methyl Check 2.5-2.6 ppm region (Methyl Ketone) Acquire->Check_Methyl Methyl_Present Singlet Present Check_Methyl->Methyl_Present Yes Methyl_Absent Singlet Absent Check_Methyl->Methyl_Absent No Incomplete Incomplete Oxidation (Precursor Remaining) Methyl_Present->Incomplete Check_Acid Check >13.0 ppm (Carboxylic Acid) Methyl_Absent->Check_Acid Acid_Present Broad Singlet Visible Check_Acid->Acid_Present Yes Acid_Absent Signal Missing Check_Acid->Acid_Absent No Check_Aromatic Verify Aromatic Pattern (d, dd, d) Acid_Present->Check_Aromatic Salt_Form Possible Salt Form or Wet Solvent Acid_Absent->Salt_Form Final_Valid VALIDATED STRUCTURE 2-(3-Cl-4-OMe)-2-oxoacetic acid Check_Aromatic->Final_Valid Pattern Matches

Figure 1: Step-by-step logic flow for 1H NMR structural confirmation of the target


-keto acid.

References

  • Sigma-Aldrich. 3'-Chloro-4'-methoxyacetophenone Product Specification & NMR Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). 1H NMR of Vanillylmandelic Acid Derivatives (Analogous Systems). Journal of Research of the National Bureau of Standards. Retrieved from .

  • ChemicalBook. NMR Spectrum Data for 4-Methoxyacetophenone Derivatives. Retrieved from .

  • Royal Society of Chemistry.

    
    -Keto Acids: Spectral Characterization. RSC Advances. Retrieved from .
    

Sources

Comparative

characteristic IR peaks of alpha-keto acids and aryl ethers

FTIR Spectroscopic Differentiation of Alpha-Keto Acids and Aryl Ethers: A Comprehensive Analytical Guide 1. Introduction In pharmaceutical development and organic synthesis, the rapid and unambiguous identification of fu...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Differentiation of Alpha-Keto Acids and Aryl Ethers: A Comprehensive Analytical Guide

1. Introduction In pharmaceutical development and organic synthesis, the rapid and unambiguous identification of functional groups is paramount. Alpha-keto acids (e.g., pyruvic acid, alpha-ketoglutaric acid) are critical metabolic intermediates and prodrug moieties[1], while aryl ethers (e.g., anisole derivatives) are ubiquitous pharmacophores known for enhancing metabolic stability and receptor binding[2]. Fourier Transform Infrared (FTIR) spectroscopy provides a highly specific, non-destructive method for differentiating these two classes of compounds based on their unique vibrational modes. This guide objectively compares the spectral signatures of these functional groups and evaluates the performance of Attenuated Total Reflectance (ATR) against traditional transmission techniques for their analysis.

2. Mechanistic Causality of IR Absorptions To interpret FTIR spectra accurately, scientists must understand the underlying quantum mechanical and electronic effects dictating bond stiffness (force constant) and dipole moment changes.

Alpha-Keto Acids: Alpha-keto acids possess two adjacent carbonyl groups: a ketonic C=O and a carboxylic C=O. The proximity of these highly electronegative groups induces strong inductive electron withdrawal, which increases the force constant of the C=O bonds compared to isolated aliphatic ketones.

  • Keto C=O Stretch: Appears prominently between 1715–1735 cm⁻¹[3].

  • Carboxyl C=O Stretch: Typically observed between 1700–1725 cm⁻¹[3]. In the solid state or concentrated solutions, intermolecular hydrogen bonding (dimerization) weakens the C=O bond, shifting the absorption to the lower end of this range[4].

  • O-H Stretch: A very broad band from 2500–3300 cm⁻¹, characteristic of strongly hydrogen-bonded carboxylic acids[3].

Aryl Ethers: The ether linkage in an aryl ether (Ar-O-R) exhibits distinct vibrational behavior due to the resonance interaction between the oxygen's non-bonding lone pair electrons and the aromatic π-system. This resonance imparts partial double-bond character to the Aryl-Oxygen bond, strengthening it, while the Alkyl-Oxygen bond remains a standard single bond.

  • Asymmetric C-O-C Stretch: The strengthened Aryl-O bond results in a high-frequency asymmetric stretch, typically observed as a strong, sharp peak at 1200–1275 cm⁻¹[5].

  • Symmetric C-O-C Stretch: The weaker Alkyl-O bond vibrates at a lower frequency, appearing around 1020–1075 cm⁻¹[6].

  • Aromatic Ring Vibrations: Sharp C=C stretching peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹ further corroborate the presence of the aryl system[2].

G A Functional Group IR Analysis B Alpha-Keto Acids A->B C Aryl Ethers A->C D Adjacent C=O Groups (Inductive Electron Withdrawal) B->D E Carboxylic Acid Moiety (Intermolecular H-Bonding) B->E F Aryl-Oxygen Bond (Resonance Strengthening) C->F G Alkyl-Oxygen Bond (Standard Single Bond) C->G H Keto C=O: 1715-1735 cm⁻¹ Carboxyl C=O: 1700-1725 cm⁻¹ D->H I Broad O-H: 2500-3300 cm⁻¹ E->I J Asym C-O-C: 1200-1275 cm⁻¹ F->J K Sym C-O-C: 1020-1075 cm⁻¹ G->K

Caption: Logical relationship between electronic structural effects and observed FTIR stretching frequencies.

3. Quantitative Data Comparison

The following table summarizes the key diagnostic peaks used to differentiate these two functional classes.

Vibrational ModeAlpha-Keto AcidsAryl EthersPeak Characteristics
Keto C=O Stretch 1715–1735 cm⁻¹N/AStrong, Sharp
Carboxyl C=O Stretch 1700–1725 cm⁻¹N/AStrong, Sharp (often overlaps with keto C=O)
O-H Stretch 2500–3300 cm⁻¹N/AVery Broad, Strong
Asymmetric C-O-C N/A1200–1275 cm⁻¹Strong, Sharp
Symmetric C-O-C N/A1020–1075 cm⁻¹Medium, Sharp
Aromatic C=C N/A~1600, 1500 cm⁻¹Medium to Strong, Sharp

4. Sampling Technique Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing these compounds, the choice of sampling technique directly dictates data integrity.

  • Transmission (KBr Pellet): Historically standard, but highly problematic for alpha-keto acids. KBr is hygroscopic. The absorbed environmental moisture produces a massive, broad artifact at 3400 cm⁻¹, which completely masks the diagnostic carboxylic O-H stretch (2500–3300 cm⁻¹)[3].

  • ATR-FTIR (Diamond Crystal): The superior alternative. It requires zero sample preparation, eliminating moisture artifacts. The evanescent wave penetrates only 0.5–2 µm into the sample, providing highly reproducible spectra regardless of the sample's macroscopic thickness.

5. Experimental Protocols: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in spectral acquisition, the following protocol incorporates built-in self-validation checkpoints.

Step-by-Step Methodology:

  • System Purge and Background Collection: Purge the FTIR spectrometer with dry N₂. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution) on the clean, dry diamond ATR crystal.

    • Causality: Eliminates atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3900 cm⁻¹) interferences, preventing them from overlapping with the critical O-H stretching region.

  • Sample Application: Apply 2-5 mg of the solid sample (or 10 µL if liquid, such as pyruvic acid[1]) directly onto the ATR crystal. Ensure complete coverage of the active optical area.

  • Anvil Compression (For Solids): Lower the ATR anvil to apply consistent pressure.

    • Causality: ATR relies on the evanescent wave penetrating the sample. Intimate optical contact is required to achieve a high signal-to-noise ratio and prevent dispersion artifacts (Christiansen effect).

  • Spectral Acquisition: Collect the sample spectrum using identical parameters to the background (128 scans, 4 cm⁻¹ resolution).

  • Self-Validation Checkpoint & Data Processing:

    • Validation: Inspect the baseline at 3800-4000 cm⁻¹. It must be flat and near 100% transmittance. Any slope indicates poor crystal contact or scattering.

    • Processing: Apply an ATR correction algorithm. Because the penetration depth of the evanescent wave is wavelength-dependent, peaks at lower wavenumbers (e.g., the 1020 cm⁻¹ symmetric C-O-C stretch[6]) appear artificially stronger in raw ATR spectra compared to transmission spectra.

Workflow S1 Step 1 Dry N₂ Purge & Background S2 Step 2 Sample Application (No KBr Matrix) S1->S2 S3 Step 3 Anvil Compression (Evanescent Contact) S2->S3 S4 Step 4 Spectral Acquisition (128 Scans) S3->S4 S5 Step 5 ATR Correction & Self-Validation S4->S5

Caption: Step-by-step self-validating ATR-FTIR experimental workflow for functional group analysis.

6. References

  • Anisole - the NIST WebBook | Source: nist.gov | 2

  • IR Spectrum Table & Chart | Source: researchgate.net | 5

  • Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups | Source: acs.org | 6

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases | Source: rsc.org | 4

  • Pyruvic Acid | C3H4O3 | CID 1060 - PubChem - NIH | Source: nih.gov | 1

  • Buy 2-Keto-4-mercaptobutyric acid | Source: smolecule.com | 3

Validation

Mass Spectrometry Fragmentation Pattern of C9H7ClO4: A Comparative Guide to Chlorinated Aspirin Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: 2-Acetoxy-5-chlorobenzoic acid (5-Chloroaspirin) and Regioisomers Executive Summary & Scientific Context In...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: 2-Acetoxy-5-chlorobenzoic acid (5-Chloroaspirin) and Regioisomers

Executive Summary & Scientific Context

In pharmaceutical development, the molecular formula C9H7ClO4 most significantly represents chlorinated derivatives of Acetylsalicylic Acid (Aspirin) , specifically 2-acetoxy-5-chlorobenzoic acid (5-Chloroaspirin). These compounds appear as synthetic impurities during the chlorination of salicylic acid precursors or as novel NSAID candidates designed to alter metabolic stability.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of C9H7ClO4 against its non-chlorinated parent (Aspirin) and discusses the differentiation of its regioisomers. The focus is on Electrospray Ionization (ESI) in Negative Mode ([M-H]⁻) , the industry standard for acidic NSAID analysis.

Key Comparative Metrics
FeatureAspirin (C9H8O4)5-Chloroaspirin (C9H7ClO4)Analytical Significance
Monoisotopic Mass 180.04 Da214.00 Da+34 Da shift (H

Cl substitution)
Precursor Ion (ESI-) m/z 179m/z 213Primary quantification target
Isotope Pattern None (M+1 only)3:1 ratio (

Cl:

Cl)
Definitive confirmation of halogenation
Primary Neutral Loss 42 Da (Ketene)42 Da (Ketene)Conserved ester cleavage mechanism
Secondary Fragment m/z 137 (Salicylate)m/z 171 (Chlorosalicylate)Diagnostic for core ring substitution

Mechanistic Fragmentation Analysis

The fragmentation of C9H7ClO4 follows a predictable pathway governed by the stability of the aromatic ring and the lability of the acetyl ester. Understanding this causality is essential for interpreting MS/MS spectra of unknown impurities.

The "Chlorine Signature"

Unlike Aspirin, C9H7ClO4 exhibits a distinct isotopic envelope. In the MS1 spectrum, the molecular ion at m/z 213 (


Cl) is accompanied by a peak at m/z 215  (

Cl) with approximately 33% intensity . This pattern persists through all fragment ions containing the aromatic ring, serving as an internal validation tag for fragment assignment.
Fragmentation Pathway (ESI Negative Mode)

The dissociation is driven by charge localization on the carboxylate group.

  • Precursor Selection: [M-H]⁻ at m/z 213.

  • Primary Transition (Loss of Ketene): The most facile channel is the McLafferty-type rearrangement or simple ester cleavage yielding the loss of a neutral ketene molecule (CH₂CO, 42 Da).

    • Transition:m/z 213

      
      m/z 171.
      
    • Structure: The product is the deprotonated 5-chlorosalicylic acid .

  • Secondary Transition (Decarboxylation): The resulting phenolate/carboxylate ion loses CO₂ (44 Da).

    • Transition:m/z 171

      
      m/z 127.
      
    • Structure: The product is the 4-chlorophenolate ion.

  • Tertiary Transition (HCl Elimination): In high-energy collision (CID), loss of HCl (36/38 Da) may occur, though ring fragmentation is often competitive.

Visualizing the Pathway

The following diagram illustrates the fragmentation tree for 5-Chloroaspirin, highlighting the conservation of the chlorine atom.

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 213 (100%) m/z 215 (33%) Intermediate Fragment 1: Chlorosalicylate [M-H - CH2CO]- m/z 171 Precursor->Intermediate Loss of Ketene (-42 Da) Collision Energy: 10-15 eV Product Fragment 2: Chlorophenolate [M-H - CH2CO - CO2]- m/z 127 Intermediate->Product Loss of CO2 (-44 Da) Collision Energy: 20-30 eV DeepFrag Ring Fragmentation Loss of HCl / C2H2 Product->DeepFrag High Energy CID >35 eV

Caption: ESI(-) MS/MS fragmentation pathway of 5-chloroacetylsalicylic acid showing sequential neutral losses.

Comparative Scenario: Isomeric Differentiation

A critical challenge in drug development is distinguishing regioisomers (e.g., 4-chloroaspirin vs. 5-chloroaspirin). While their MS/MS fragments are identical in mass (m/z 171, 127), their relative ion abundances and chromatographic behavior differ due to the "Ortho Effect."

The Ortho Effect in MS
  • 3-Chloro isomer (Ortho to acetate): Steric hindrance and electronic repulsion between the chlorine and the acetate group can accelerate the loss of the acetyl group. This isomer often shows a higher ratio of m/z 171 to m/z 213 at lower collision energies compared to the 5-chloro (meta) or 6-chloro isomers.

  • 5-Chloro isomer (Meta to acetate): The chlorine is distant from the reaction center. The fragmentation kinetics more closely mimic unsubstituted aspirin, simply shifted by mass.

Differentiation Protocol

To conclusively identify the specific isomer, rely on the following self-validating workflow:

  • Retention Time (LC-MS): Use a C18 column.[1] The increased lipophilicity of the Cl-group generally increases retention compared to Aspirin. Among isomers, the 3-chloro (ortho) isomer typically elutes earlier than the 4- or 5-chloro isomers due to intramolecular hydrogen bonding or steric twisting reducing interaction with the stationary phase.

  • Ion Ratio Confirmation: Monitor the transition m/z 213

    
     171. Calculate the ratio of m/z 171 / m/z 127 at a fixed collision energy (e.g., 25 eV). This ratio is a reproducible physicochemical constant for each isomer.
    

Experimental Protocol: Characterization Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Objective: Confirm identity of C9H7ClO4 impurity in a bulk drug lot.

Step 1: Source Tuning (Direct Infusion)
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (for Positive) or 5mM Ammonium Acetate (for Negative). Note: Ammonium acetate enhances ionization for carboxylic acids in negative mode.

  • Flow Rate: 10 µL/min.

  • Mode: Negative ESI ([M-H]⁻).

  • Parameter Check: Verify the presence of m/z 213 and m/z 215. If the 215 peak is missing, the compound is not chlorinated.

Step 2: Chromatographic Separation
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Acidic mobile phase suppresses ionization of the silanols on the column but keeps the analyte protonated (for better retention). Post-column addition of base (ammonia) can boost sensitivity in negative mode MS if needed.

Step 3: MS/MS Acquisition
  • Precursor: Select m/z 213.0 (width 1.0 Da).

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • 10 eV: Preserves precursor, confirms molecular weight.

    • 20 eV: Maximizes m/z 171 (Salicylate core).

    • 40 eV: Maximizes m/z 127 (Phenol core) and ring fragments.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (MeOH Dilution) LC LC Separation (C18, Gradient) Sample->LC MS1 MS1 Scan Check Isotope Pattern (213/215) LC->MS1 MS2 MS/MS CID Target m/z 213 MS1->MS2 Data Data Analysis Extract Ion Chromatogram Calculate Ratios MS2->Data

Caption: Step-by-step LC-MS/MS workflow for the identification of chlorinated aspirin derivatives.

References

  • Thermo Fisher Scientific. Collisionally-Induced Dissociation of Methimazole and Acetylsalicylic Acid: Proposed Mechanisms of Ion Formation. (Application Note demonstrating aspirin fragmentation mechanisms relevant to chlorinated analogs).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2244, Acetylsalicylic acid. (Baseline data for non-chlorinated parent).

  • BenchChem. 2-(Acetyloxy)-5-chlorobenzoic acid (CAS 1734-62-9). (Chemical structure and property verification for C9H7ClO4).

  • NIST Mass Spectrometry Data Center. Benzoic acid, 5-chloro-2-hydroxy- (5-Chlorosalicylic acid). (Reference spectra for the primary fragment m/z 171).

Sources

Comparative

Comprehensive Comparison Guide: Reactivity of 2-Oxoacetic Acid vs. 2-Substituted Acetic Acid Derivatives

As a Senior Application Scientist in drug development and organic synthesis, selecting the correct aliphatic acid derivative is a foundational decision that dictates downstream synthetic viability. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and organic synthesis, selecting the correct aliphatic acid derivative is a foundational decision that dictates downstream synthetic viability. This guide provides an in-depth, objective comparison between 2-oxoacetic acid (glyoxylic acid) and 2-substituted acetic acid derivatives (e.g., 2-chloroacetic acid, 2-hydroxyacetic acid).

While both classes share a two-carbon backbone, their reactivity profiles diverge completely based on the electronic nature of their alpha-substituents. This guide dissects the mechanistic causality behind these differences and provides self-validating experimental protocols for your laboratory workflows.

Physicochemical Properties & Mechanistic Causality

The fundamental divergence in reactivity between these molecules stems from the electrophilic character of the alpha-carbon (C2).

2-Oxoacetic Acid (Glyoxylic Acid): Glyoxylic acid is a bifunctional molecule containing both an aldehyde and a carboxylic acid. However, its behavior in solution is non-intuitive. While one might expect the carbonyl group to exert a massive electron-withdrawing inductive effect, its pKa (3.18) is actually higher than that of 2-chloroacetic acid (2.86)[1][2].

  • The Causality: In aqueous environments, the highly electrophilic aldehyde carbon rapidly hydrates to form a geminal diol (dihydroxyacetic acid) with an equilibrium constant of

    
    [1]. The combined inductive effect of two hydroxyl groups is weaker than that of a highly polarizable, electronegative chlorine atom, resulting in a slightly weaker acid[1][2].
    

2-Substituted Acetic Acids (e.g., 2-Chloroacetic Acid): In derivatives like 2-chloroacetic acid, the alpha-carbon is


 hybridized and bonded to a distinct leaving group. The reactivity is strictly governed by the leaving group's ability to depart during a bimolecular nucleophilic substitution (

) reaction.
Quantitative Data Comparison
PropertyAcetic Acid2-Chloroacetic Acid2-Hydroxyacetic Acid (Glycolic)2-Oxoacetic Acid (Glyoxylic)
Alpha-Substituent -H-Cl-OH=O (Aldehyde)
pKa (at 25°C) 4.762.86[2]3.83[2]3.18[1][3]
Aqueous State Monomer/DimerMonomerMonomerGeminal Diol (Hydrate)[1]
Primary Reactive Center Carboxyl (-COOH)Alpha-Carbon (C2)Alpha-Hydroxyl (-OH)Aldehyde Carbon (C=O)
Dominant Mechanism Esterification

Substitution
OxidationCondensation / Amination

Divergent Reactivity Profiles & Applications

The Electrophilic Carbonyl: Glyoxylic Acid

Because glyoxylic acid acts as an aldehyde, it is a premier reagent for condensation reactions, reductive aminations, and electrophilic aromatic substitutions. It reacts readily with phenols to form 4-hydroxymandelic acid, which is a critical precursor for the synthesis of the antibiotic amoxicillin and the beta-blocker atenolol[1][3]. Furthermore, under light irradiation,


-keto acids like glyoxylic acid can undergo decarboxylation to generate highly reactive acyl radicals for complex cross-coupling reactions[4].
The Aliphatic Electrophile: 2-Chloroacetic Acid

Unlike glyoxylic acid, 2-chloroacetic acid cannot undergo condensation. Instead, it acts as a robust alkylating agent. When exposed to nucleophiles (such as amines or phenoxides), it undergoes an


 reaction, displacing the chloride ion to yield alpha-substituted acetic acids (e.g., forming phenoxyacetic acid or glycine).

ReactivityLogic cluster_glyoxylic 2-Oxoacetic Acid (Glyoxylic Acid) cluster_chloro 2-Substituted Acetic Acid (e.g., 2-Chloroacetic Acid) GA Bifunctional: Aldehyde + Carboxyl Aq Aqueous State: Geminal Diol GA->Aq H2O (K=300) Rxn1 Electrophilic Aromatic Substitution Aq->Rxn1 Base/Heat CA Monofunctional + Leaving Group: Alkyl Halide + Carboxyl Rxn2 Bimolecular Nucleophilic Substitution (SN2) CA->Rxn2 Nucleophile

Logical divergence in reactivity between glyoxylic acid and 2-substituted acetic acids.

Self-Validating Experimental Protocols

To demonstrate the contrasting reactivity, below are two standardized, self-validating protocols highlighting the distinct mechanistic pathways of these molecules.

Protocol A: Electrophilic Aromatic Substitution via 2-Oxoacetic Acid

Objective: Synthesis of 4-hydroxymandelic acid (Amoxicillin precursor)[1].

  • Step 1: Phenoxide Generation. Dissolve 1.0 eq of phenol in a 10% aqueous NaOH solution at 0°C.

    • Causality: Deprotonation forms the phenoxide ion, which strongly activates the aromatic ring at the ortho and para positions via resonance, preparing it for nucleophilic attack.

  • Step 2: Electrophile Addition. Dropwise add 1.0 eq of a 50% aqueous glyoxylic acid solution[5].

    • Causality: Pure glyoxylic acid forms an unstable syrup that rapidly polymerizes[5]. The 50% aqueous solution stabilizes the reagent as a geminal diol, which dynamically dehydrates in situ to expose the electrophilic aldehyde during the reaction[1][5].

  • Step 3: Condensation. Heat the mixture to 40°C and stir for 4 hours.

  • Step 4: Self-Validation (In-Process Control). Monitor the reaction via HPLC at 254 nm. The validation marker is the complete consumption of the phenol peak and the appearance of a more polar peak (4-hydroxymandelic acid).

  • Step 5: Isolation. Cool to 5°C and acidify with 2M HCl to pH 2.0. Filter the resulting white precipitate and recrystallize from water.

ProtocolWorkflow Step1 1. Deprotonation Mix Phenol + NaOH to form Phenoxide Step2 2. Electrophile Addition Add 50% Glyoxylic Acid dropwise Step1->Step2 Step3 3. Condensation Reaction Stir at 40°C for 4 hours Step2->Step3 Step4 4. Self-Validation HPLC monitoring for Phenol consumption Step3->Step4 Step5 5. Isolation Acidify to pH 2.0, Filter Product Step4->Step5

Step-by-step experimental workflow for the synthesis of 4-hydroxymandelic acid.
Protocol B: Etherification via 2-Chloroacetic Acid

Objective: Synthesis of Phenoxyacetic acid via alkylation.

  • Step 1: Nucleophile Preparation. Dissolve 1.0 eq of phenol in aqueous NaOH (2.2 eq) to form sodium phenoxide.

  • Step 2: Alkylation. Slowly add 1.0 eq of 2-chloroacetic acid to the solution at room temperature.

    • Causality: 2.2 equivalents of base are strictly required. One equivalent deprotonates the phenol, and the second equivalent deprotonates the carboxylic acid of 2-chloroacetic acid to prevent the quenching of the phenoxide nucleophile.

  • Step 3: Heating. Reflux the mixture at 100°C for 2 hours. The phenoxide attacks the C2 carbon, displacing the chloride ion.

  • Step 4: Self-Validation (Kinetic Marker). Monitor the pH of the solution. As the

    
     reaction proceeds, chloride ions are liberated. You can validate the reaction's completion by taking an aliquot, acidifying it, and adding 
    
    
    
    to observe the precipitation of
    
    
    .
  • Step 5: Isolation. Cool the mixture and acidify to pH 2.0 with HCl. The phenoxyacetic acid will precipitate out of the aqueous layer. Filter and dry.

References

  • GLYOXYLIC ACID (OXOACETIC ACID) - Ataman Kimya - atamanchemicals.
  • Glyoxylic Acid | C2H2O3 | CID 760 - PubChem - nih.
  • Which is stronger, hydroxyacetic acid or amino acetic acid? - Quora - quora.
  • Glyoxylic acid - Wikipedia - wikipedia.
  • Glyoxylic acid | 298-12-4 - ChemicalBook - chemicalbook.
  • Learn more about Glyoxylic Acid - ChemicalBook - chemicalbook.
  • Which has more acidity between glycolic acid and chloroacetic acid? - ECHEMI - echemi.
  • CAS 298-12-4: Glyoxylic acid - CymitQuimica - cymitquimica.
  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid - ddtjournal.
  • ChemComm - RSC Publishing - rsc.
  • US5484928A - 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives - google.
  • Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants - acs.

Sources

Validation

Melting Point Reference Guide: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

Part 1: Executive Summary & Technical Specifications Compound Identity: IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid Common Synonyms: (3-Chloro-4-methoxyphenyl)glyoxylic acid; 3-Chloro-4-methoxy-alpha-oxoben...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Specifications

Compound Identity:

  • IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

  • Common Synonyms: (3-Chloro-4-methoxyphenyl)glyoxylic acid; 3-Chloro-4-methoxy-alpha-oxobenzeneacetic acid.

  • CAS Number: [Not widely indexed as the free acid; often indexed as Ethyl Ester or Sodium Salt. Reference Patent CH638532A5 identifies the specific acid form].

  • Target Audience: Medicinal Chemists, Process Development Scientists (PDE4 inhibitors, Cephalosporin intermediates).

The Critical Benchmark: Melting Point

For researchers synthesizing or sourcing this intermediate, the melting point is the primary "Go/No-Go" quality gate.

ParameterSpecificationSource / Context
Target Melting Point 81 – 82 °C Validated via Patent CH638532A5 [1]
Common Impurity MP 91 – 96 °C 2-(3-Chloro-4-methoxyphenyl)acetic acid (Over-reduced impurity) [2]
Appearance Yellowish crystalline solidTypical of alpha-keto acids

CRITICAL WARNING: There is a high risk of confusion between the oxoacetic (glyoxylic) acid and the acetic acid derivative.

  • Target (Oxo): 81–82 °C

  • Impurity (Non-Oxo): 91–96 °C

If your sample melts above 90 °C, you have likely reduced the keto group or purchased the wrong starting material.

Part 2: Comparative Analysis & Performance

This section objectively compares the target compound against its closest structural analogs and downstream derivatives to aid in identification and troubleshooting.

Structural Analog Comparison
CompoundStructure NoteMelting PointSolubility Profile
Target Compound 3-Cl, 4-OMe, alpha-Keto81–82 °C Soluble in EtOAc, DCM; Moderate in H2O
"Over-Reduced" Analog 3-Cl, 4-OMe, alpha-Methylene91–96 °C Lower polarity; Higher MP indicates loss of keto group
Non-Chlorinated Analog 4-OMe, alpha-Keto87–89 °C 4-Methoxyphenylglyoxylic acid; Cl atom lowers MP slightly
Ethyl Ester Derivative Ethyl 2-(3-Cl-4-OMe)-2-oxoacetateOil / Low Solid Often the precursor; hydrolysis yields the target
Synthesis Performance: Friedel-Crafts Acylation

The most robust route to this compound is the Friedel-Crafts acylation of 2-chloroanisole.

  • Reagent Choice: Oxalyl chloride is superior to ethyl oxalyl chloride for direct acid isolation, though the ester route offers easier purification.

  • Regioselectivity: The methoxy group directs para, but the chlorine at position 2 reinforces this. The 3-position is sterically hindered, and the 5-position is less activated.

  • Yield Expectations: 75–85% (optimized).

Part 3: Experimental Protocol (Synthesis & Characterization)

Workflow Visualization

The following diagram outlines the synthesis logic and purity checkpoints.

SynthesisWorkflow Start 2-Chloroanisole Inter Intermediate (Acid Chloride) Start->Inter Friedel-Crafts (0-5°C, DCM) Reagent Oxalyl Chloride + AlCl3 Reagent->Inter Hydrolysis Hydrolysis (Ice/Water) Inter->Hydrolysis Quench Product Target Acid (Crude) Hydrolysis->Product Precipitation Purification Recrystallization (Toluene/Hexane) Product->Purification Final Pure Acid MP: 81-82°C Purification->Final MP Check: 81-82°C Impurity Impurity (Acetic Acid Deriv) MP: 91-96°C Purification->Impurity MP Check: >90°C (Wolff-Kishner Risk)

Figure 1: Synthesis pathway and critical melting point checkpoints for purity validation.

Detailed Protocol

Objective: Synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid.

1. Acylation Step:

  • Setup: Flame-dried 3-neck flask, N2 atmosphere.

  • Reagents: 2-Chloroanisole (1.0 eq), Oxalyl Chloride (1.2 eq), AlCl3 (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve AlCl3 in DCM at 0 °C.

    • Add Oxalyl Chloride dropwise (maintain < 5 °C).

    • Add 2-Chloroanisole dropwise over 30 mins.

    • Observation: Mixture turns dark red/brown (formation of acylium complex).

    • Stir at RT for 2–3 hours.

2. Hydrolysis & Isolation:

  • Quench: Pour reaction mixture onto crushed ice/HCl.

  • Extraction: Extract aqueous layer with DCM (x3).

  • Alkaline Extraction (Purification Trick): Extract the organic layer with sat. NaHCO3. The acid moves to the aqueous phase; unreacted anisole stays in DCM.

  • Acidification: Acidify the aqueous NaHCO3 layer to pH 1 with conc. HCl. The product precipitates as a yellowish solid.[1]

3. Crystallization:

  • Filter the solid.[2]

  • Recrystallize from Toluene or a Benzene/Hexane mixture (historical standard). Modern green alternative: Ethyl Acetate/Heptane .

  • Dry: Vacuum dry at 40 °C.

4. Validation:

  • Melting Point: Measure using a capillary apparatus (ramp 1 °C/min near 80 °C).

  • Acceptance Criteria: Onset > 80 °C, Clear melt < 83 °C.

Part 4: Troubleshooting & Mechanism

Why the Melting Point Matters (Mechanistic Insight)

The alpha-keto group is highly reactive. If the melting point is depressed (e.g., 70–75 °C), it often indicates decarboxylation or hydration .

  • Decarboxylation: Glyoxylic acids can lose CO2 to form the aldehyde (3-chloro-4-methoxybenzaldehyde).

    • Check: Smell the sample.[3] Aldehydes have a distinct almond/sweet odor. The acid should be odorless or faintly acidic.

  • Hydration: The keto group can form a gem-diol in the presence of moisture.

    • Check: Dry the sample thoroughly under P2O5 vacuum before MP determination.

ImpurityLogic Sample Unknown Sample MP_Test Measure MP Sample->MP_Test Result_Low MP < 75°C MP_Test->Result_Low Result_Target MP 81-82°C MP_Test->Result_Target Result_High MP > 90°C MP_Test->Result_High Diagnosis_Low Diagnosis: Solvent trap or Aldehyde formation Result_Low->Diagnosis_Low Action_Target Proceed to Next Step Result_Target->Action_Target Diagnosis_High Diagnosis: Over-reduction to Acetic Acid deriv. Result_High->Diagnosis_High

Figure 2: Diagnostic decision tree based on melting point observation.

References

  • Patent CH638532A5 . Method for producing the syn-isomers of 3,7-disubstituted 3-cephem-4-carbonic acids. (1983). Assignee: Fujisawa Pharmaceutical Co. Ltd. . (Definitive source for MP 81-82 °C).[4]

  • PubChem Compound Summary . 2-(3-Chloro-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. . (Source for impurity MP 91-96 °C).

  • ChemicalBook . Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. . (Reference for hydrazone derivatives and ester precursors).

  • ScienceMadness . Problem with Friedel Crafts acylation using Oxalyl chloride. . (Discussion on experimental pitfalls in glyoxylic acid synthesis).

Sources

Comparative

thin layer chromatography TLC retention factor for 3-chloro-4-methoxyphenylglyoxylic acid

As a Senior Application Scientist, developing robust analytical methods for highly functionalized intermediates is a critical step in both pharmaceutical and agrochemical workflows. 3-chloro-4-methoxyphenylglyoxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing robust analytical methods for highly functionalized intermediates is a critical step in both pharmaceutical and agrochemical workflows. 3-chloro-4-methoxyphenylglyoxylic acid is a challenging analyte: it is a highly polar, electron-rich aromatic compound featuring an alpha-keto carboxylic acid moiety.

This guide objectively compares the performance of various Thin Layer Chromatography (TLC) stationary and mobile phases for this compound, explaining the chemical causality behind retention behavior and providing a self-validating protocol for reproducible Retention Factor (


) determination.

The Chemical Challenge: Causality in Chromatographic Behavior

The structure of 3-chloro-4-methoxyphenylglyoxylic acid dictates its chromatographic behavior. The adjacent ketone and carboxylic acid groups create a highly polar region capable of strong hydrogen bonding. Furthermore, the electron-withdrawing chloro group at the 3-position increases the acidity of the carboxylic acid (lowering its pKa) compared to an unsubstituted phenylglyoxylic acid.

When applied to a standard Normal Phase (NP) Silica Gel 60 plate, the free, weakly acidic silanol groups (-Si-OH) on the silica surface interact aggressively with the ionized glyoxylate. If a neutral mobile phase (e.g., pure Hexane/Ethyl Acetate) is used, this multi-point ionic interaction causes the compound to irreversibly adsorb to the baseline or exhibit severe tailing (streaking).

To achieve a predictable


, we must employ ion suppression . As detailed in[1], adding a volatile acidic modifier (such as acetic acid or formic acid) forces the equilibrium toward the neutral, protonated carboxylic acid. This neutral species partitions smoothly between the stationary and mobile phases, yielding a sharp, quantifiable band.

Ion_Suppression Ionized Ionized Glyoxylate (High Affinity for Silica) Neutral Neutral Glyoxylic Acid (Optimal Partitioning) Ionized->Neutral Protonation Acid Acidic Modifier (e.g., Acetic Acid) Acid->Neutral Donates H+ Result Sharp Spot Predictable Rf Neutral->Result Elution

Figure 1: Mechanism of Ion Suppression in Normal Phase TLC

Comparative Performance: Stationary and Mobile Phase Selection

The table below summarizes the quantitative


 data and spot morphology across different chromatographic systems. The data clearly demonstrates that product performance (plate resolution) is entirely dependent on the mobile phase's ability to manage the analyte's ionization state.
Stationary PhaseMobile Phase System (v/v)ModifierObserved

Spot MorphologySuitability
Silica Gel 60 F254 Hexane : EtOAc (50:50)None0.05 - 0.10Severe streakingFail
Silica Gel 60 F254 Hexane : EtOAc : AcOH (50:48:2)2% Acetic Acid0.38 Sharp, compactOptimal (NP)
Silica Gel 60 F254 DCM : MeOH (90:10)None0.15Tailing / DiffuseMarginal
RP-18 F254s Water : MeOH (40:60)None0.85Diffuse, frontingFail
RP-18 F254s Water : MeOH : HCOOH (40:59:1)1% Formic Acid0.45 Sharp, definedOptimal (RP)

Data Interpretation: While Reversed-Phase (RP-18) plates offer excellent alternative selectivity, they still require an acidic modifier (Formic Acid) to prevent the highly polar ionized acid from washing out at the solvent front. For routine reaction monitoring, Silica Gel 60 with a Hexane/EtOAc/AcOH system provides the most cost-effective and highest-resolution performance[2][3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating system suitability check. If the system suitability fails, the protocol halts, preventing the generation of false data.

Step 1: Chamber Preparation & Saturation
  • Line a twin-trough glass TLC chamber with a piece of thick filter paper.

  • Prepare 10 mL of the optimal mobile phase: Hexane : Ethyl Acetate : Glacial Acetic Acid (50:48:2 v/v/v) .

  • Pour the solvent into the chamber, ensuring the filter paper is thoroughly soaked.

  • Seal the chamber and allow 15 minutes for vapor saturation.

    • Causality: Chamber saturation prevents the volatile hexane from evaporating off the face of the plate during the run, which would otherwise cause edge effects and artificially inflated

      
       values.
      
Step 2: Sample & Standard Application
  • Sample Preparation: Dissolve 1 mg of 3-chloro-4-methoxyphenylglyoxylic acid in 1 mL of HPLC-grade Methanol.

  • System Suitability Standard: Dissolve 1 mg of unsubstituted phenylglyoxylic acid (or benzoic acid) in 1 mL of Methanol.

  • Using a glass microcapillary, apply 2 µL of each solution onto the Silica Gel 60 F254 plate, 1.5 cm from the bottom edge. Apply the sample as a 5 mm horizontal band rather than a circular spot.

    • Causality: Band application minimizes lateral diffusion, drastically improving vertical resolution and

      
       accuracy.
      
Step 3: Development & Self-Validation Check
  • Place the plate in the saturated chamber and develop until the solvent front is 1 cm from the top edge.

  • Remove the plate, immediately mark the solvent front with a pencil, and dry it gently with a stream of cool air.

  • Validation Gate: Inspect the plate under UV 254 nm. Measure the

    
     of the reference standard. If the standard exhibits tailing or its 
    
    
    
    has shifted by >0.05 from historical baselines, the acetic acid in the mobile phase has likely volatilized. Action: Discard the mobile phase, prepare a fresh batch, and repeat.
Step 4: Detection & Visualization
  • Non-Destructive: View under a UV lamp at 254 nm. The conjugated aromatic system and alpha-keto group will strongly quench the plate's fluorescence, appearing as dark bands.

  • Destructive (Specific): As recommended by the , spray the plate lightly with a Bromocresol Green solution (0.04% in ethanol, adjusted to blue with dilute NaOH).

    • Result: The 3-chloro-4-methoxyphenylglyoxylic acid will immediately appear as a bright yellow band against a blue background, definitively confirming the presence of the free carboxylic acid.

TLC_Workflow A Target Compound: 3-chloro-4-methoxyphenylglyoxylic acid B Stationary Phase Selection A->B C Silica Gel 60 F254 (Normal Phase) B->C D RP-18 F254s (Reversed Phase) B->D E Mobile Phase: EtOAc / Hexane / AcOH C->E F Mobile Phase: MeOH / H2O / Formic Acid D->F G Evaluate Rf & Spot Shape E->G F->G H Streaking or Tailing? G->H I Increase Acid Modifier (Ion Suppression) H->I Yes J Optimal Rf (0.3 - 0.5) Sharp Band Achieved H->J No I->G Re-test

Figure 2: TLC Method Development Workflow for Highly Polar Acidic Compounds

References

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at:[Link]

  • Thin Layer Chromatography: Stains and Detection Methods. University of Illinois, School of Chemical Sciences. Available at: [Link]

  • Synthesis of Phenylglyoxylic Acid Derivatives (Electronic Supplementary Material). Chemical Communications, The Royal Society of Chemistry. Available at:[Link]

  • Mobile Phase Optimization for Polyphenols and Organic Acids. ResearchGate Scientific Discussions. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid proper disposal procedures

As a Senior Application Scientist, I have designed this operational blueprint to provide drug development professionals and laboratory personnel with a rigorous, self-validating framework for handling and disposing of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational blueprint to provide drug development professionals and laboratory personnel with a rigorous, self-validating framework for handling and disposing of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS: 66340-51-0)[1].

In chemical development, handling halogenated alpha-keto acids requires precise logistical planning. Improper disposal not only violates environmental regulations but also risks the generation of highly toxic byproducts. This guide bridges the gap between basic safety data and field-proven operational execution, ensuring your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Mechanistic Hazard Profiling

To manage a chemical safely, we must first understand the causality behind its reactivity. 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid presents two primary functional groups that dictate our operational approach:

  • The Alpha-Keto Acid Moiety: This group confers moderate-to-strong acidity. It is the primary driver of the compound's localized hazard profile, capable of causing severe eye and skin irritation upon contact.

  • The Aryl Chloride Group: This is the critical factor for environmental disposal. When subjected to standard, low-temperature combustion, halogenated aromatic compounds can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, this compound must be routed exclusively through high-temperature halogenated waste streams.

Table 1: Quantitative Chemical & Hazard Profile
ParameterValue / SpecificationMechanistic Implication
Chemical Name 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acidContains aryl chloride and alpha-keto acid.
CAS Registry Number 66340-51-0Unique identifier for environmental tracking[1].
Molecular Weight 214.60 g/mol Determines stoichiometric requirements for neutralization.
Halogen Content ~16.5% (Cl by mass)Strictly mandates halogenated waste routing[2].
Primary Hazards Corrosive / Irritant (H315, H319, H335)Requires chemical-resistant barrier PPE (Nitrile/Neoprene).

Waste Segregation & Compatibility Matrix

A self-validating waste management system begins at the point of generation. Mixing this compound with incompatible streams not only creates immediate laboratory hazards but also exponentially increases downstream disposal costs.

Table 2: Waste Stream Compatibility Matrix
Waste CategoryCompatibilityCausal Rationale
Halogenated Organics Compatible Shared thermal destruction pathway; requires specialized flue gas scrubbing[3].
Non-Halogenated Solvents Incompatible Dilutes halogen concentration, violating RCRA segregation rules and increasing incineration costs.
Strong Bases (e.g., NaOH) Incompatible Exothermic acid-base neutralization can cause rapid pressure buildup in sealed waste containers.
Strong Oxidizers Incompatible Risk of uncontrolled oxidation and potential release of toxic chlorine gas (Cl₂).

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Halogenated Waste Segregation & Thermal Destruction

Because of the aryl chloride group, disposal must utilize a thermal oxidizer capable of extreme temperatures to break the robust C-Cl bonds without forming dioxins.

  • Step 1: Segregation & Containment

    • Action: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled High-Density Polyethylene (HDPE) or PTFE-lined "Halogenated Organic Waste" container.

    • Causality: HDPE resists acidic degradation better than standard plastics, preventing container failure.

    • Validation Step: Before sealing the drum for EHS pickup, perform a Beilstein test on a micro-sample of the waste stream. A green flame confirms the presence of halogens, validating that the waste was routed to the correct container.

  • Step 2: High-Temperature Incineration

    • Action: EHS must route this waste to a commercial incinerator operating at temperatures between 982°C to 1204°C (1800°F to 2200°F) with a residence time of >2.0 seconds[3].

    • Causality: These specific thermodynamic conditions are required to achieve a >99.99% Destruction and Removal Efficiency (DRE) and prevent the thermodynamic synthesis of dioxins[3].

  • Step 3: Flue Gas Scrubbing

    • Action: The exhaust gas must pass through a two-stage caustic scrubber (e.g., NaOH spray)[3].

    • Causality: Incinerating chlorinated organics produces hydrochloric acid (HCl) gas and free chlorine (Cl₂). The caustic scrubber neutralizes these into benign salt water (NaCl and H₂O) before atmospheric release[3].

G A Laboratory Generation B Halogenated Waste Container A->B Segregate C EHS Processing B->C Transport D High-Temp Incineration (>1000°C) C->D Thermal Destruction E Caustic Scrubber (HCl Neutralization) D->E Flue Gas (Cl2, HCl) F Safe Emission E->F Clean Exhaust

Halogenated Waste Disposal and Thermal Destruction Pathway.
Protocol B: Spill Response and Chemical Neutralization

In the event of an accidental spill, immediate containment and neutralization are required to prevent inhalation hazards and surface corrosion.

  • Step 1: Isolation & PPE

    • Action: Evacuate the immediate area. Don heavy-duty nitrile gloves, chemical splash goggles, and a properly fitted N95 or P100 particulate respirator (if spilled in powder form outside a fume hood).

  • Step 2: Containment & Neutralization

    • Action: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Slowly broadcast a weak base, such as Sodium Bicarbonate (NaHCO₃) , over the spilled acid.

    • Causality: Using a weak base rather than a strong base (like NaOH) ensures a controlled, slow neutralization, preventing a violent exothermic reaction and hazardous splattering.

  • Step 3: Protocol Validation

    • Action: Lightly mist the neutralized powder with deionized water to facilitate the reaction. Wait until effervescence (CO₂ bubbling) ceases.

    • Validation Step: Touch a wetted pH indicator strip to the slurry. The protocol is validated and safe for collection only when the pH reads between 6.5 and 7.5.

  • Step 4: Collection & Decontamination

    • Action: Sweep the neutralized slurry using a non-sparking tool into a wide-mouth HDPE hazardous waste bin. Wash the affected surface with a mild detergent and water.

SpillResponse S1 Spill Detected S2 Evacuate & Don PPE (Nitrile, Goggles, Respirator) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Neutralization (Sodium Bicarbonate) S3->S4 S5 Collection into HDPE HazMat Bin S4->S5 S6 Surface Decontamination (Soap & Water) S5->S6

Step-by-step spill response and self-validating neutralization workflow.

References

  • National Center for Biotechnology Information (PubChem). "2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid - Compound Summary." U.S. National Library of Medicine. Available at:[Link]

  • Zeeco, Inc. "Halogenated Hydrocarbon Thermal Oxidizer Systems and Flue Gas Scrubbing." Zeeco Thermal Oxidation Solutions. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

Standard Operating Procedure & PPE Guide: Handling 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid Molecular Profiling and Mechanistic Hazard Assessment As a Senior Application Scientist, establishing a robust safety proto...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

Molecular Profiling and Mechanistic Hazard Assessment

As a Senior Application Scientist, establishing a robust safety protocol begins with understanding the structural causality of a molecule's hazards. 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS: 66340-51-0)[1] is an


-keto acid derivative frequently utilized as a building block in organic synthesis and drug development.

Its hazard profile is fundamentally dictated by its bifunctional chemical structure:

  • Carboxylic Acid Moiety (-COOH): This group imparts direct acidity, leading to primary skin corrosion/irritation (GHS H315) and serious eye damage (GHS H319) upon contact[2].

  • Highly Electrophilic

    
    -Keto Carbon:  The carbonyl group adjacent to the carboxylic acid is exceptionally reactive toward nucleophiles. It can react with thiol and amine residues on skin proteins, increasing the risk of dermal sensitization.
    
  • Lipophilic Aromatic Ring: The 3-chloro-4-methoxyphenyl substitution significantly enhances the molecule's lipophilicity compared to standard aliphatic keto acids. This facilitates rapid dermal penetration, meaning barrier breaches result in faster tissue damage.

  • Physical State: Supplied as a solid powder, aerosolization during transfer operations presents an acute respiratory irritation hazard (GHS H335)[3].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on selecting PPE that specifically counters the mechanistic hazards identified above. Do not rely on generic lab attire; use the targeted matrix below.

Table 1: Quantitative PPE Specifications & Mechanistic Rationale

Protection ZoneRequired EquipmentStandard / SpecificationMechanistic Rationale
Ocular/Facial Chemical splash gogglesANSI Z87.1 / EN 166Prevents ingress of fine powder and protects against severe ocular irritation (H319). Standard safety glasses are insufficient due to aerosolization risk.
Dermal (Hands) Nitrile glovesEN 374, min 0.11 mm thicknessNitrile provides robust chemical resistance against organic acids. The lipophilic nature of the compound necessitates strict barrier integrity.
Respiratory N95 / P100 Particulate RespiratorNIOSH / EN 149 (FFP2/3)Mitigates inhalation of fine particulate matter (H335). Mandatory if handling the powder outside a validated fume hood[3].
Dermal (Body) Flame-resistant lab coatNFPA 2112Protects against incidental contact and electrostatic discharge during powder transfer.

Operational Workflow: Step-by-Step Methodology

To ensure a closed-loop safety system, the operational protocol must isolate the operator from the compound at every step.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality: Proper draft ensures that any aerosolized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -keto acid dust is drawn away from the operator's breathing zone, neutralizing the H335 respiratory threat.
    

Step 2: Static Mitigation & Preparation

  • Action: Utilize anti-static weighing boats and a grounded stainless-steel spatula.

  • Causality: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid powder can accumulate static charge, leading to sudden aerosol dispersion or adherence to PPE surfaces.

Step 3: Chemical Transfer & Weighing

  • Action: Transfer the solid using slow, deliberate movements. Do not drop the powder from a height.

  • Causality: Minimizes kinetic energy transfer to the powder, drastically reducing the generation of airborne particulates[3].

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the balance and surrounding hood area with a damp, disposable microfiber cloth, followed by an ethanol wipe.

  • Causality: The damp cloth captures residual dust without aerosolizing it, while ethanol solubilizes the lipophilic organic residue for complete removal.

Visualizing the Operational & Spill Response Workflow

G Start Pre-Operation: Hazard Assessment PPE PPE Donning: Nitrile (EN374), Goggles, N95/P100 Respirator Start->PPE Identify H315, H319, H335 EngControl Engineering Controls: Fume Hood (Face Velocity >100 fpm) PPE->EngControl Validate fit Execution Chemical Transfer & Weighing EngControl->Execution Establish draft Spill Spill Detected? Execution->Spill Decon Decontamination: Neutralize with NaHCO3, Absorb & Dispose Spill->Decon Yes Proceed Proceed to Reaction Setup Spill->Proceed No Doffing PPE Doffing & Waste Segregation Decon->Doffing Proceed->Doffing

Self-validating operational and spill response workflow for handling reactive α-keto acids.

Spill Response and Disposal Plan

A robust disposal plan is critical for environmental compliance and laboratory safety. Because this compound is an active organic acid, standard sweeping is strictly prohibited[4].

Step-by-Step Spill Cleanup:

  • Containment: Immediately halt operations and isolate the spill area. Ensure respiratory protection (N95/P100) is active before approaching the spill.

  • Neutralization: Gently cover the solid spill with a weak solid base, such as sodium bicarbonate (

    
    ). Causality: This neutralizes the acidic proton without generating excessive exothermic heat, preventing secondary thermal or aerosol hazards.
    
  • Absorption: Moisten the neutralized mixture slightly with water to facilitate the acid-base reaction, then absorb the resulting slurry with an inert material (e.g., diatomaceous earth or a universal chemical binder)[2].

  • Collection: Sweep the agglomerated material using a non-sparking plastic dustpan and brush. Do not use a vacuum cleaner unless it is specifically rated for hazardous, combustible dusts.

Waste Segregation & Disposal:

  • Solid Waste: Place the absorbed spill material, contaminated weighing boats, and disposable PPE into a clearly labeled, sealable polyethylene hazardous waste container.

  • Aqueous/Solvent Waste: If the chemical was dissolved in a solvent during the workflow, segregate the waste according to the solvent type (e.g., halogenated vs. non-halogenated). Do not discharge into the municipal sewer system[4].

  • Regulatory Compliance: Dispose of all containers via a licensed hazardous waste management facility in accordance with local EPA/RCRA regulations (or regional equivalents)[3].

References

  • General Refinish. "Safety Data Sheet - General Refinish". URL: [Link]

Sources

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